1H-Tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-tetrazole | |
|---|---|---|
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InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
| Record name | 1H-TETRAZOLE | |
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DSSTOX Substance ID |
DTXSID5075280 | |
| Record name | 1H-Tetrazole | |
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Molecular Weight |
70.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
| Record name | 1H-TETRAZOLE | |
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CAS No. |
288-94-8, 100043-29-6 | |
| Record name | 1H-TETRAZOLE | |
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| Record name | 1H-Tetrazole | |
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| Record name | 2H-Tetrazole | |
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| Record name | 1,2,3,4-TETRAZOLE | |
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Foundational & Exploratory
The Genesis of a Heterocyclic Mainstay: A Technical Guide to the Discovery and Historical Synthesis of 1H-Tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-tetrazole ring, a cornerstone of modern medicinal chemistry and materials science, possesses a rich and evolving history. This technical guide provides an in-depth exploration of the discovery of this unique heterocyclic system and a detailed examination of the seminal, historical methods for its synthesis. We will delve into the pioneering work of Bladin, the foundational cycloaddition strategies introduced by Hantzsch, and the critical safety and efficiency advancements brought forth by Finnegan. This guide aims to provide not just a historical account but also a deeper understanding of the chemical principles and experimental rationale that shaped the early landscape of tetrazole chemistry, offering valuable context for contemporary synthetic innovation.
The Dawn of Tetrazole Chemistry: Bladin's Serendipitous Discovery (1885)
The journey into the world of tetrazoles began in 1885 with the Swedish chemist J. A. Bladin.[1][2][3][4][5] While investigating the reactions of dicyanophenylhydrazine, he unexpectedly synthesized the first derivative of this novel heterocyclic system.[1][2][3] Bladin's work, while not aimed at the creation of a new ring system, laid the crucial groundwork for all subsequent research in the field.
The Causality Behind the Experiment: A Glimpse into 19th-Century Chemistry
Bladin's choice of starting materials—dicyanophenylhydrazine and nitrous acid—was rooted in the exploratory nature of organic chemistry in the late 19th century. The reaction of hydrazines with nitrous acid was a known method for the formation of azides, and the reactivity of the cyano groups provided a pathway for intramolecular cyclization. It is likely that Bladin was exploring the functional group transformations of dicyanophenylhydrazine, leading to the serendipitous formation of the stable, nitrogen-rich tetrazole ring.
Bladin's Synthesis of a Tetrazole Derivative
The Advent of a Foundational Method: The Hantzsch [3+2] Cycloaddition (1901)
In 1901, Arthur Hantzsch reported a more direct and ultimately more versatile approach to the tetrazole nucleus: the [3+2] cycloaddition of an azide with a nitrile.[1][4] This seminal work established the most fundamental and widely practiced method for tetrazole synthesis to this day. Hantzsch's initial report detailed the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid.[4][6]
Mechanistic Underpinnings and Experimental Rationale
Hantzsch's choice of reactants demonstrates a more deliberate approach to the synthesis of the tetrazole ring. The use of hydrazoic acid (HN₃), a simple and potent source of the azide functional group, and a cyano-containing compound (cyanamide) pointed towards a direct cyclization pathway. The underlying principle of this reaction is a 1,3-dipolar cycloaddition, a concept that would be more formally defined later by Rolf Huisgen. The highly reactive and toxic nature of hydrazoic acid, however, was a significant drawback of this early method.[4]
Hantzsch's Synthesis of 5-Amino-1H-tetrazole
Based on historical descriptions, the synthesis of 5-aminotetrazole by Hantzsch involved the direct reaction of cyanamide with hydrazoic acid.[4][6]
Experimental Protocol (Reconstructed from Historical Accounts):
-
Preparation of Hydrazoic Acid Solution: A solution of hydrazoic acid was typically prepared by the acidification of sodium azide. Extreme caution was necessary due to the high toxicity and explosive nature of hydrazoic acid.
-
Reaction: Cyanamide was added to the ethereal or aqueous solution of hydrazoic acid.
-
Reaction Conditions: The reaction mixture was likely stirred at or below room temperature for an extended period to allow for the cycloaddition to proceed.
-
Isolation: The 5-amino-1H-tetrazole product, being a solid, would precipitate from the reaction mixture and could be isolated by filtration.
The workflow for Hantzsch's synthesis can be visualized as follows:
Caption: Hantzsch's synthesis of 5-amino-1H-tetrazole.
A Landmark Improvement in Safety and Practicality: The Finnegan Synthesis (1958)
For nearly six decades, the use of the highly hazardous hydrazoic acid remained a significant barrier to the widespread adoption of the [3+2] cycloaddition for tetrazole synthesis. A major breakthrough occurred in 1958 when William G. Finnegan and his colleagues developed a much safer and more practical method for the synthesis of 5-substituted 1H-tetrazoles.[7] This improved procedure utilized sodium azide and ammonium chloride in a polar aprotic solvent, typically dimethylformamide (DMF), thus avoiding the need to handle free hydrazoic acid.[4]
The Genius of In Situ Reagent Generation
The core innovation of the Finnegan synthesis was the in situ generation of the reactive azide species. Ammonium chloride acts as a mild Brønsted acid, protonating the azide anion from sodium azide to a small extent, thereby facilitating the reaction with the nitrile without the accumulation of dangerous concentrations of hydrazoic acid. The use of a high-boiling polar aprotic solvent like DMF allowed for the reaction to be carried out at elevated temperatures, which accelerated the cycloaddition.
Detailed Experimental Protocol for the Finnegan Synthesis of 5-Phenyl-1H-tetrazole
This protocol is a representative example of the Finnegan method.[8]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).
-
Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water.
-
Precipitation: Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the tetrazolate anion and cause the 5-phenyl-1H-tetrazole to precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
The logical flow of the Finnegan synthesis is depicted below:
Caption: Finnegan's improved synthesis of 5-substituted 1H-tetrazoles.
Comparative Analysis of Historical Synthesis Methods
The evolution of tetrazole synthesis from Bladin to Finnegan reflects a significant progression in chemical understanding, safety, and practicality.
| Method | Key Reactants | Catalyst/Conditions | Key Advantages | Key Disadvantages |
| Bladin (1885) | Dicyanophenylhydrazine, Nitrous Acid | In situ generation of nitrous acid | First synthesis of a tetrazole derivative | Limited scope, complex starting material, low yield |
| Hantzsch (1901) | Nitrile, Hydrazoic Acid | Direct reaction | More direct and general than Bladin's method | Use of highly toxic and explosive hydrazoic acid |
| Finnegan (1958) | Nitrile, Sodium Azide, Ammonium Chloride | DMF, Heat | Avoids handling of free hydrazoic acid, broader applicability, improved safety | Requires elevated temperatures and long reaction times |
Conclusion: A Legacy of Innovation
The discovery of this compound by J. A. Bladin and the subsequent development of foundational synthetic methods by pioneers like Arthur Hantzsch and William G. Finnegan have had a profound and lasting impact on the fields of chemistry and drug discovery. The journey from a serendipitous discovery to a safe and practical synthetic route illustrates the core principles of scientific advancement: building upon previous knowledge, addressing limitations, and prioritizing safety and efficiency. The historical methods detailed in this guide not only provide a fascinating glimpse into the evolution of organic synthesis but also serve as a testament to the ingenuity that has established the tetrazole ring as an indispensable tool for scientists and researchers worldwide.
References
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- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Tetrazolium Compounds: Synthesis and Applications in Medicine.
- Tetrazoles via Multicomponent Reactions.
- Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. [Link]
- Tetrazoles via Multicomponent Reactions. Semantic Scholar. [Link]
- Convergent Three-Component Tetrazole Synthesis. University of Groningen Research Portal. [Link]
- An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. [Link]
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
- The chemistry of the tetrazoles. ElectronicsAndBooks. [Link]
- Tetrazoles via Multicomponent Reactions.
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- tetrazole synthesis from a nitrile and azide - labor
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Tautomerism of 1H-Tetrazole and 2H-Tetrazole in Solution: A Comprehensive Scientific Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring is a cornerstone of modern medicinal chemistry, prized for its role as a metabolically stable bioisostere of the carboxylic acid group.[1][2][3] This utility, however, is intrinsically linked to a fundamental chemical property: the prototropic tautomerism between its 1H and 2H forms. The position of this equilibrium, which dictates the molecule's physicochemical properties—including pKa, lipophilicity, and hydrogen bonding potential—is exquisitely sensitive to its environment.[1][4] This guide provides a detailed exploration of the 1H- and 2H-tetrazole tautomerism in solution. We will dissect the theoretical underpinnings that predict tautomer stability, present field-proven experimental protocols for quantifying the equilibrium, and synthesize these findings to explain the profound influence of solvent, substituents, and pH. For the drug development professional, this guide offers critical insights into how harnessing an understanding of tautomerism can lead to more rational drug design and the optimization of lead compounds.
The Fundamental Equilibrium: 1H- vs. 2H-Tetrazole
Unsubstituted and 5-substituted tetrazoles primarily exist as two distinct, aromatic tautomers: 1H-tetrazole and 2H-tetrazole.[5][6] A third potential isomer, the non-aromatic 5H-tetrazole, is significantly higher in energy and has not been observed experimentally.[6][7]
The equilibrium between the 1H and 2H forms is the central theme of this guide. A general but powerful observation is that the phase of the material dictates the preferred tautomer.
-
In the gas phase or non-polar solvents , the less polar 2H-tautomer is generally the more stable and predominant form.[5][8][9]
-
In the solid state and in polar solvents , the more polar 1H-tautomer is typically favored.[7][8][9][10]
This phase-dependent preference underscores the critical role of intermolecular forces in stabilizing one form over the other. In solution, where most biological processes and chemical reactions occur, the tautomeric ratio is a dynamic equilibrium influenced by a subtle interplay of factors.
Caption: The fundamental equilibrium between 1H- and 2H-tetrazole tautomers.
Theoretical & Computational Prediction of Tautomer Stability
Before embarking on experimental work, computational chemistry provides an invaluable in silico framework for predicting the intrinsic stability of tautomers. Density Functional Theory (DFT) and high-level ab initio methods are routinely employed to calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the 1H and 2H forms.[11][12][13]
The causality behind this approach lies in its ability to model the electronic structure of each tautomer in a vacuum (gas phase) or to simulate solvent effects using a Polarizable Continuum Model (PCM).[12][14] These calculations reveal that for the parent tetrazole, the 2H-tautomer is more stable in the gas phase, a finding consistently supported by experimental data.[7][13] Computational studies are particularly powerful for investigating substituent effects, demonstrating how electron-donating or -withdrawing groups can systematically shift the tautomeric preference.[11][15]
Caption: Computational workflow for determining relative tautomer stability.
Experimental Determination of Tautomeric Ratios
While theory provides a predictive foundation, experimental measurement is required to quantify the tautomeric equilibrium in a specific solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and direct method for studying tautomeric equilibria in solution.[9] The distinct electronic environments of the nuclei in the 1H and 2H forms give rise to separate, quantifiable signals in the ¹H, ¹³C, and ¹⁵N NMR spectra.
Causality of Method: The choice of NMR is based on the principle that the tautomers interconvert on a timescale that is often slow relative to the NMR measurement time. This results in distinct sets of resonances for each species, rather than a single, averaged spectrum. The relative integrals of the signals corresponding to each tautomer directly reflect their population ratio in the given solvent and at that temperature. The C5 carbon is a particularly sensitive and reliable probe, as its chemical shift differs significantly between the two forms.[16]
| Nucleus | 1H-Tautomer (Typical δ) | 2H-Tautomer (Typical δ) | Rationale for Difference |
| C5 | More Shielded (~145-155 ppm) | More Deshielded (~160-170 ppm) | The C5 carbon in the 2H-isomer is bonded to a more electronegative sp² nitrogen (N1) and an sp² nitrogen (N3), leading to greater deshielding. |
| CH (of N-CH₂-R) | More Shielded | More Deshielded | Proximity to different nitrogen atoms in the ring leads to distinct electronic environments. |
| ¹⁵N | Complex, distinct shifts for all four nitrogen atoms | Complex, distinct shifts for all four nitrogen atoms | Provides the most unambiguous assignment through HMBC/HSQC correlations to known protons (e.g., C5-H or N-CH₂).[9][16] |
Note: Exact chemical shifts are highly dependent on the substituent and solvent.
-
Sample Preparation: Accurately weigh ~5-10 mg of the 5-substituted tetrazole and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Scientist's Insight: The choice of solvent is the primary experimental variable. Start with a polar aprotic solvent like DMSO-d₆, where the 1H-tautomer is often favored, to aid in initial signal assignment.
-
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock and shim the instrument to achieve optimal magnetic field homogeneity. Tune the probe for the ¹H frequency.
-
Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Parameters: Use a 30° or 45° pulse angle and a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. This is critical for accurate quantification. A D1 of 10-15 seconds is often a safe starting point.
-
-
Data Processing: Fourier transform the FID, and carefully phase the resulting spectrum. Perform a baseline correction.
-
Signal Identification: Identify distinct signals corresponding to the 1H and 2H tautomers. Often, a proton on a substituent (e.g., the methylene protons in an N-alkyl group) provides well-resolved, non-overlapping signals for each tautomer.
-
Integration and Calculation: Integrate the identified signals for the 1H tautomer (Area₁H) and the 2H tautomer (Area₂H). The molar ratio is calculated as:
-
Ratio (1H:2H) = Area₁H / Area₂H
-
% 1H = [Area₁H / (Area₁H + Area₂H)] * 100
-
Infrared (IR) Spectroscopy
Vibrational spectroscopy offers a complementary method for identifying tautomers, particularly in the solid state or when using matrix isolation techniques to study the gas phase.[10][17]
Causality of Method: The 1H and 2H tautomers have different symmetry and bond arrangements, leading to distinct vibrational fingerprints (stretching, bending modes). By comparing an experimental IR spectrum to spectra predicted from DFT calculations for each pure tautomer, one can identify the bands corresponding to each form and confirm their presence.[17][18] This is especially useful for confirming that the solid state consists of a single tautomer (usually 1H).[10]
Factors Governing the Tautomeric Equilibrium in Solution
The position of the 1H <=> 2H equilibrium is not fixed; it is a finely-tuned balance dictated by the molecule's interaction with its environment.
Solvent Polarity and Hydrogen Bonding
This is the most dominant factor in solution. The 1H-tautomer has a significantly larger dipole moment than the 2H-tautomer. Consequently, polar solvents preferentially stabilize the 1H form, shifting the equilibrium in its favor.[4][8][16]
-
Polar Protic Solvents (e.g., H₂O, CH₃OH): Can act as both H-bond donors and acceptors, strongly solvating and stabilizing the 1H form.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Stabilize the 1H form through strong dipole-dipole interactions. In DMSO, the 1H tautomer is often predominant.[7]
-
Non-Polar Solvents (e.g., CCl₄, C₆H₆): Offer minimal stabilization for the polar 1H form, thus the equilibrium shifts towards the intrinsically more stable (in the gas phase) 2H-tautomer.[8]
| Compound | Solvent | Dimroth-Reichardt Polarity E_T(30) | Tautomer Ratio (1H : 2H) | Reference |
| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | C₆D₆ | 34.3 | 0 : 100 (Exclusively 2H) | [16] |
| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | CDCl₃ | 39.1 | 0 : 100 (Exclusively 2H) | [16] |
| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | Acetone-d₆ | 42.2 | 20 : 80 | [16] |
| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | CD₃CN | 45.6 | 25 : 75 | [16] |
| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | DMSO-d₆ | 45.1 | 33 : 67 | [16] |
Substituent Effects
The electronic nature of the substituent at the C5 position modulates the acidity and electron density of the ring, thereby influencing tautomer stability.
-
Electron-Withdrawing Groups (EWGs): Tend to increase the acidity of the N-H proton and can influence the relative stability, though the effect is often secondary to the solvent.
-
Electron-Donating Groups (EDGs): Generally favor the 2H-tautomer in the gas phase.[15]
The interplay between substituent and solvent effects is complex, and computational studies can be particularly insightful for dissecting these contributions.[11][19]
pH and Ionization
The tetrazole N-H proton is acidic, with a pKa for the parent compound of approximately 4.9, similar to that of acetic acid.[8][20] This is a cornerstone of its use as a carboxylic acid bioisostere.[3]
At physiological pH (~7.4), the tetrazole ring will be predominantly deprotonated, existing as the tetrazolate anion. In this anionic form, the concept of 1H/2H tautomerism is moot, as the negative charge is delocalized across the nitrogen system. The tautomeric equilibrium is therefore most relevant in acidic or non-aqueous environments where the neutral form of the molecule exists.
Implications for Drug Design and Development
Understanding and controlling tetrazole tautomerism is not merely an academic exercise; it has profound implications for rational drug design. The two tautomers are distinct chemical entities with different shapes, electronic profiles, and hydrogen bonding capabilities.
-
Receptor Binding: The 1H-tautomer presents one N-H donor and two H-bond acceptor sites (N3, N4). The 2H-tautomer also has one N-H donor but only one primary H-bond acceptor site (N4). This difference can dramatically alter the binding mode and affinity of a drug for its target protein.
-
Lipophilicity (LogP): The more polar 1H-tautomer is less lipophilic than the 2H-tautomer. Shifting the equilibrium can thus be a strategy to modulate a compound's ability to cross cell membranes.
-
pKa Modulation: While the pKa is a property of the overall equilibrium, the intrinsic acidities of the two tautomers are different. Substituents that favor one tautomer can subtly tune the observed pKa of the molecule.
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An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Tetrazole using NMR and IR
Abstract
1H-Tetrazole is a foundational heterocyclic compound, serving as a critical structural motif in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a bioisostere for carboxylic acids.[1][2] Accurate and unambiguous structural verification is paramount for quality control, reaction monitoring, and advancing research. This technical guide provides an in-depth exploration of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings, practical experimental protocols, and the synergistic interpretation of spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.
The Structural Imperative: Why Spectroscopic Analysis of this compound is Critical
The this compound molecule, a five-membered aromatic ring with four nitrogen atoms and one carbon, presents a unique analytical challenge and opportunity.[1] Its structure is deceptively simple, yet its utility is vast. The primary challenge in its characterization lies in the potential for tautomerism, where the proton on the nitrogen can reside on different nitrogen atoms, leading to the 1H and 2H forms.[3][4] While the 1H-tautomer is known to be the predominant form in the crystalline phase and in many common solvents, verifying this is essential.[5] Spectroscopic techniques like NMR and IR provide the necessary tools to confirm not only the core ring structure but also to elucidate the specific tautomeric form present under given conditions.
This guide moves beyond a simple recitation of data, explaining the causality behind the observed spectral features and the rationale for specific experimental choices, thereby providing a robust framework for confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁵N) yields a complete and unambiguous structural portrait.
¹H NMR Spectroscopy: Probing the Protons
-
C5-H Proton: The lone proton attached to the carbon of the tetrazole ring typically appears as a sharp singlet significantly downfield. In DMSO-d₆, this signal is observed around 9.45 ppm .[6]
-
Expert Insight (Causality): This pronounced downfield shift (deshielding) is a direct consequence of the aromatic nature of the tetrazole ring. The circulation of π-electrons in the ring generates a magnetic field that opposes the external field in the center but reinforces it on the periphery, where the C5-H proton resides.
-
-
N1-H Proton: The proton on the nitrogen is more variable. Its signal is often broad and can range from ~8.5 to over 17 ppm depending on the solvent, concentration, and temperature.[1][7]
-
Expert Insight (Causality): The broadness and variability of the N-H proton signal are due to two key factors: (1) Hydrogen Bonding: Intermolecular hydrogen bonding between tetrazole molecules broadens the signal. (2) Chemical Exchange: This acidic proton can exchange with trace amounts of water in the solvent or with other exchangeable protons, further contributing to broadening. In highly purified, anhydrous aprotic solvents, the signal becomes sharper.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum of this compound is simple, showing a single resonance for the C5 carbon atom.
-
C5 Carbon: This signal typically appears in the range of ~145 ppm .[1]
-
Expert Insight (Causality): The significant deshielding of the C5 carbon is caused by the cumulative electron-withdrawing effect of the four highly electronegative nitrogen atoms within the aromatic ring.
-
¹⁵N NMR Spectroscopy: The Nitrogen Framework
While ¹H and ¹³C NMR are essential, ¹⁵N NMR offers the most direct and powerful method for probing the nitrogen environment and definitively confirming the 1H-tautomer.[8][9][10] Natural abundance ¹⁵N NMR requires more advanced techniques (like HMBC experiments) or isotopic labeling for efficient detection.
-
Signal Assignment: The four nitrogen atoms are chemically distinct and give rise to four separate signals. Based on experimental and computational studies, the approximate shielding order is N1 > N4 > N2 > N3.[8]
-
Expert Insight (Trustworthiness): The ability to resolve four distinct nitrogen signals is conclusive evidence of the asymmetric 1H-tautomer. Symmetrical structures, like the 2H-tautomer, would produce a simpler ¹⁵N NMR spectrum. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning these signals by correlating the N-H and C-H protons to their neighboring nitrogen atoms over two or three bonds.[8]
-
Quantitative NMR Data Summary
The following table summarizes typical NMR chemical shifts for this compound.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| ¹H (C5-H) | DMSO-d₆ | ~9.45[6] | Singlet | Deshielded due to aromatic ring current. |
| ¹H (N1-H) | DMSO-d₆ | Variable, often >16[7] | Broad Singlet | Broad due to H-bonding and chemical exchange. |
| ¹³C (C5) | DMSO-d₆ | ~145[1] | - | Deshielded by four electronegative N atoms. |
| ¹⁵N | CDCl₃ | N1: ~-82, N2: ~-97, N3: ~-2, N4: ~-53[8] | - | Four distinct signals confirm the 1H tautomer. |
Diagram: NMR Analysis Workflow
Caption: A standard workflow for the NMR analysis of this compound.
Experimental Protocol: NMR Spectroscopy
This protocol ensures a self-validating system by starting with proper sample preparation and ending with comprehensive data analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean, dry vial.[1] Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the instrument onto the deuterium signal of the solvent. This step is crucial as it stabilizes the magnetic field.
-
Shimming: Perform magnetic field shimming (either automated or manual) to maximize the field homogeneity across the sample. A good shim is validated by a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition uses a 90° pulse angle with a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an excellent signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[1]
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final frequency-domain spectrum.[1]
-
Analysis: Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H). Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
Infrared (IR) Spectroscopy: Mapping Molecular Vibrations
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR spectroscopy provides clear evidence for the key N-H and C-H bonds, as well as the characteristic vibrations of the tetrazole ring itself.
Interpreting the IR Spectrum of this compound
-
N-H Stretching: A prominent, broad absorption band is typically observed in the 3400-3100 cm⁻¹ region.[1]
-
Expert Insight (Causality): This is the characteristic stretching vibration of the N-H bond. The significant broadening is a hallmark of intermolecular hydrogen bonding, a key feature of solid-state this compound. The presence of this band is strong evidence for the N-H tautomer.
-
-
C-H Stretching: A sharp, weaker absorption is found around 3100-3000 cm⁻¹ .[1] This is assigned to the stretching vibration of the C-H bond on the aromatic ring.
-
Ring Vibrations (C=N and N=N Stretching): The "fingerprint" region below 1700 cm⁻¹ contains a series of moderate to strong absorptions corresponding to the complex stretching and bending vibrations of the tetrazole ring. Key bands are typically observed in the 1640-1400 cm⁻¹ (C=N stretches) and 1400-900 cm⁻¹ (N=N stretches and other ring modes) regions.[1][2]
Quantitative IR Data Summary
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Insights |
| N-H Stretch | 3400 - 3100[1] | Strong, Broad | Confirms presence of N-H group; broadening indicates H-bonding. |
| C-H Stretch | 3100 - 3000[1] | Strong | Indicates the aromatic C-H bond. |
| C=N / N=N Stretches | 1640 - 1340[1][2] | Moderate to Strong | Characteristic vibrations of the tetrazole ring structure. |
| Ring Vibrations | 1200 - 900[1][2] | Moderate to Strong | Part of the fingerprint region confirming the heterocyclic core. |
Diagram: FT-IR Analysis Workflow (KBr Pellet)
Caption: Workflow for FT-IR analysis of this compound via the KBr method.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol is the industry standard for acquiring high-quality IR spectra of solid samples.
-
Preparation: Gently grind 1-2 mg of the this compound sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle.[1] The goal is a fine, homogeneous powder to minimize light scattering.
-
Expert Insight (Causality): KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and acts as an inert matrix. Grinding to a fine powder (particle size < 2 microns) is critical to prevent the Christiansen effect, which can distort peak shapes.[11]
-
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes. A successful press will yield a transparent or translucent pellet.[1]
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This step is self-validating; it measures the absorbance of atmospheric CO₂ and water vapor, which the instrument will then subtract from the sample spectrum.
-
Sample Spectrum Acquisition: Place the KBr pellet in the sample holder and record the spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[1]
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups and vibrational modes as detailed in Table 2.
Synergistic Interpretation: A Unified Structural Conclusion
While powerful individually, the true analytical strength lies in the integration of NMR and IR data. This synergistic approach provides a self-validating and comprehensive structural confirmation.
-
IR provides the initial functional group "checklist": The presence of a broad N-H stretch and characteristic ring vibrations quickly confirms the basic structural features.[1]
-
NMR provides the definitive atomic-level map: ¹H and ¹³C NMR confirm the C-H connectivity and the electronic environment of the ring. ¹⁵N NMR provides the ultimate confirmation of the 1H-tautomer by resolving the four unique nitrogen atoms.[8]
Diagram: Integrated Spectroscopic Analysis
Caption: Integration of IR and NMR data for complete structural analysis.
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry in practice. By leveraging the complementary strengths of NMR and IR spectroscopy, researchers can achieve unambiguous structural confirmation. IR spectroscopy provides rapid verification of essential functional groups, while a multi-nuclear NMR approach delivers a precise, atomic-level map that confirms atomic connectivity and, crucially, the predominant 1H-tautomeric form. The protocols and insights detailed in this guide provide a robust framework for scientists in pharmaceutical development and chemical research, ensuring the integrity and quality of their work with this vital heterocyclic compound.
References
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- Synthesis, Characterization, Biological Evaluation, and Assessment Laser Efficacy for New Derivatives of Tetrazole. Scientific.net.
- Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. PubMed.
- Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. The Royal Society of Chemistry.
- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
- Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Organic Chemistry Research.
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An In-Depth Technical Guide to ¹H and ¹³C NMR Chemical Shifts of Substituted 1H-Tetrazoles
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts observed in substituted 1H-tetrazoles. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural and electronic factors that govern the NMR spectral characteristics of this important heterocyclic scaffold. We will explore the causal relationships between substituent effects and chemical shift variations, present curated data for a range of substituted tetrazoles, and provide a practical, field-proven protocol for NMR sample analysis.
Introduction: The Tetrazole Ring in Modern Chemistry
The 1H-tetrazole moiety is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for carboxylic acids have cemented its importance in drug design. Understanding the nuanced NMR spectral features of substituted tetrazoles is paramount for unambiguous structure elucidation, purity assessment, and for gaining insights into the electronic environment of these molecules, which can be critical for predicting their physicochemical and biological properties.
The Logic of NMR in Tetrazole Characterization: Beyond the Spectrum
NMR spectroscopy is the gold standard for the structural analysis of organic molecules, including tetrazoles. The chemical shift (δ), reported in parts per million (ppm), of a nucleus is exquisitely sensitive to its local electronic environment. For substituted 1H-tetrazoles, the chemical shifts of the C5-proton (in non-substituted at C5) and the C5-carbon are diagnostic and are profoundly influenced by the nature of the substituent at the N1 position and any substituent at the C5 position.
The electron density around a nucleus shields it from the external magnetic field. Electron-donating groups (EDGs) increase this shielding, causing the NMR signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the nucleus and shifting its signal to a higher chemical shift (downfield). These effects are transmitted through both inductive (through-bond) and resonance (through-conjugation) mechanisms.
Part 1: ¹H NMR Chemical Shifts of Substituted 1H-Tetrazoles
The proton NMR spectrum of a 1-substituted-1H-tetrazole is characterized by a singlet for the C5-proton, typically appearing in the downfield region of the spectrum. The precise chemical shift of this proton is a sensitive probe of the electronic nature of the substituent at the N1 position.
The Influence of N1-Substituents on the C5-H Chemical Shift
The substituent attached to the N1 position exerts a significant influence on the electron density of the entire tetrazole ring, and consequently on the chemical shift of the C5-proton.
-
Electron-Donating Groups (EDGs) at N1, such as alkyl groups, increase the electron density at the C5 position through an inductive effect. This increased shielding results in an upfield shift of the C5-H signal compared to this compound itself.
-
Electron-Withdrawing Groups (EWGs) at N1, such as aryl groups with electron-withdrawing substituents (e.g., -NO₂, -CN), deshield the C5-proton, causing a downfield shift. This is due to the inductive withdrawal of electron density from the tetrazole ring.
The following diagram illustrates the general trend of the C5-H chemical shift based on the electronic nature of the N1-substituent.
Caption: Effect of N1-substituent on C5-H chemical shift.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of the C5-Proton in 1-Substituted 1H-Tetrazoles.
| N1-Substituent | Solvent | C5-H Chemical Shift (ppm) | Reference |
| Phenyl | CDCl₃ | 8.20 | [1] |
| 4-Methylphenyl | CDCl₃ | 8.17 | [1] |
| 4-Chlorophenyl | CDCl₃ | 8.09 | [1] |
| 3-Chlorophenyl | CDCl₃ | 8.14 | [1] |
| 2-Methylphenyl | CDCl₃ | 8.08 | [1] |
Note: Chemical shifts can vary slightly depending on the concentration and the specific NMR instrument used.
Part 2: ¹³C NMR Chemical Shifts of Substituted 1H-Tetrazoles
The ¹³C NMR spectrum provides complementary information, with the chemical shift of the C5 carbon being particularly informative. Similar to the C5-proton, the C5-carbon's chemical shift is highly dependent on the electronic properties of the substituents on the tetrazole ring.
Substituent Effects on the C5-Carbon Chemical Shift
The trends observed for the C5-carbon chemical shift generally mirror those of the C5-proton, although the magnitude of the shifts can be larger.
-
N1-Substituents: Electron-donating groups at N1 tend to shield the C5-carbon, causing an upfield shift, while electron-withdrawing groups cause a deshielding downfield shift.
-
C5-Substituents: The nature of the group directly attached to the C5 carbon has a pronounced effect on its chemical shift. Aromatic rings, alkyl chains, and heteroatoms will all impart characteristic shifts. The electronic properties of substituents on an aryl ring at the C5 position will further modulate the C5 chemical shift through resonance and inductive effects.
The interplay of substituents at both N1 and C5 positions determines the final chemical shift of the C5 carbon.
Caption: Key determinants of the C5-carbon chemical shift.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of the C5-Carbon in Substituted 1H-Tetrazoles.
| N1-Substituent | C5-Substituent | Solvent | C5-Carbon Chemical Shift (ppm) | Reference |
| Phenyl | H | CDCl₃ | 149.29 (for 1-(4-Bromophenyl)-1H-tetrazole) | [1] |
| 4-Methylphenyl | H | CDCl₃ | 149.77 | [1] |
| 4-Chlorophenyl | H | CDCl₃ | 149.50 | [1] |
| Methyl | Phenyl | - | 160.18 (Calculated) | [2] |
| H | Phenyl | DMSO-d₆ | 155.3 | [3] |
| H | 2-Pyridyl | DMSO-d₆ | 155.2 | [3] |
Note: The chemical shifts are for the carbon atom of the tetrazole ring at position 5.
Part 3: Experimental Protocol for NMR Analysis of a Substituted this compound
This protocol provides a standardized workflow for the acquisition of high-quality ¹H and ¹³C NMR spectra of a novel or known substituted this compound. The self-validating nature of this protocol ensures reproducibility and data integrity.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis of tetrazoles.
Step-by-Step Methodology
-
Compound Purity: Ensure the tetrazole derivative is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ and CDCl₃ are common choices for tetrazole derivatives.[1][4] The choice of solvent can slightly influence chemical shifts.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified tetrazole derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation and Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer:
-
Spectral width: ~250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Apply baseline correction to ensure a flat baseline.
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Identify the chemical shifts of the tetrazole ring proton and carbon, and all other signals in the molecule.
-
Conclusion
The ¹H and ¹³C NMR chemical shifts of substituted 1H-tetrazoles are powerful diagnostic tools for structural confirmation and for probing the electronic nature of these versatile heterocyclic compounds. A systematic understanding of how substituents influence these chemical shifts, as outlined in this guide, empowers researchers to make informed decisions in the synthesis, characterization, and application of novel tetrazole derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental to advancing research and development in fields where tetrazoles play a critical role.
References
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- CONICET Digital. Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles. [Link]
- Aridoss, G., et al. (2012). Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. The Journal of Organic Chemistry, 77(8), 4152-4155. [Link]
- The Royal Society of Chemistry. Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. [Link]
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A Technical Guide to Quantum Chemical Calculations of 1H-Tetrazole's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the theoretical and practical aspects of performing quantum chemical calculations to elucidate the electronic structure of 1H-Tetrazole. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its electronic properties is paramount for rational drug design and the development of novel energetic materials. This document will delve into the causality behind computational choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Significance of this compound: A Molecule of Two Worlds
This compound, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, holds a privileged position in chemical research.[1][2] Its high nitrogen content contributes to its unique physicochemical properties, including metabolic stability and a high enthalpy of formation.[1][3] In the realm of drug development, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, a substitution that can enhance a drug candidate's lipophilicity, metabolic stability, and binding affinity.[1][4][5] This has led to the incorporation of the tetrazole moiety in over 20 FDA-approved drugs for a wide range of therapeutic areas, including antihypertensive and antiviral treatments.[1][2][4]
Beyond its pharmaceutical applications, the nitrogen-rich nature of the tetrazole ring makes it a foundational component in the design of high-energy density materials.[3][6] The large positive heats of formation associated with polyazole compounds like tetrazole are attractive features for energetic materials.[7]
A crucial aspect of tetrazole chemistry is the existence of tautomers, primarily the 1H- and 2H-isomers.[8][9] The relative stability of these tautomers is influenced by their environment, with the 1H-tautomer being predominant in the solid state and in polar solvents, while the 2H-tautomer is favored in the gas phase.[8][10][11] This tautomerism significantly impacts the molecule's electronic properties and reactivity, making computational investigation essential for a comprehensive understanding.
Theoretical Foundations of Electronic Structure Calculations
To accurately model the electronic structure of this compound, a robust theoretical framework is necessary. Quantum chemistry computer programs are instrumental in implementing these methods.[12] The two primary first-principles approaches employed are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. However, it neglects electron correlation, which can be a significant limitation for quantitative predictions.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[13] It is a promising choice for predicting atomic and molecular properties for a variety of systems.[13] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable, significantly reducing the computational expense. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the intricate interactions between electrons. For systems like this compound, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) have been shown to provide reliable results for geometries and electronic properties.[13][14]
Basis Sets: The Language of Molecular Orbitals
The accuracy of any quantum chemical calculation is also intrinsically linked to the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.[15][16] Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results, but at a higher computational cost.
For calculations on azole compounds like this compound, Pople-style basis sets are commonly employed.[15] A typical starting point is the 6-31G* basis set, which is a split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. For more accurate results, diffuse functions (e.g., 6-31+G*) and additional polarization functions (e.g., 6-311++G(d,p)) can be included.[13][17][18][19] Diffuse functions are particularly important for describing anions and systems with significant lone-pair electron density, which is relevant for the nitrogen-rich tetrazole ring.
A Practical Guide to Calculating the Electronic Structure of this compound
This section provides a step-by-step protocol for performing quantum chemical calculations on this compound using a general-purpose quantum chemistry software package like GAMESS (General Atomic and Molecular Electronic Structure System)[20][21][22] or other similar software.[12][23]
Computational Workflow
The following diagram outlines the typical workflow for a comprehensive computational study of this compound's electronic structure.
Caption: Computational workflow for this compound electronic structure analysis.
Step-by-Step Experimental Protocol
Step 1: Building the Initial Structure of this compound
-
Use a molecule builder/editor to construct the this compound molecule.
-
Ensure the correct connectivity of the atoms in the five-membered ring (one carbon and four nitrogen atoms) and the position of the hydrogen atom on the N1 nitrogen.
-
Perform an initial "clean-up" or rudimentary geometry optimization using molecular mechanics to obtain a reasonable starting structure.
Step 2: Geometry Optimization
-
Rationale: The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[24] This provides the equilibrium bond lengths, bond angles, and dihedral angles.
-
Protocol:
-
Select the desired level of theory, for instance, B3LYP/6-311++G(d,p).
-
Specify a geometry optimization task.
-
The optimization algorithm will iteratively adjust the atomic coordinates to minimize the total energy of the system.
-
The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Step 3: Frequency Analysis
-
Rationale: A frequency calculation should always follow a successful geometry optimization. This serves two primary purposes:
-
Protocol:
-
Use the optimized geometry from the previous step as the input.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The output will list the vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms a local minimum.
-
Step 4: Calculation of Electronic Properties
-
Rationale: Once a stable geometry is obtained, various electronic properties can be calculated to understand the reactivity and intermolecular interactions of this compound.
-
Protocol:
-
Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. These are typically part of the standard output of a DFT calculation.
-
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[7][26] It is calculated on the electron density surface.
-
Mulliken Population Analysis: This analysis provides a way to partition the total electron density among the atoms in the molecule, resulting in partial atomic charges. While the absolute values can be basis set dependent, they provide a qualitative picture of the charge distribution.
-
Data Presentation and Analysis
Optimized Geometry of this compound
The following table summarizes the key geometrical parameters of this compound optimized at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.36 |
| N2-N3 | 1.29 |
| N3-N4 | 1.36 |
| N4-C5 | 1.31 |
| C5-N1 | 1.35 |
| N1-H1 | 1.01 |
| **Bond Angles (°) ** | |
| N2-N1-C5 | 105.0 |
| N1-N2-N3 | 112.0 |
| N2-N3-N4 | 106.0 |
| N3-N4-C5 | 110.0 |
| N4-C5-N1 | 107.0 |
| H1-N1-N2 | 127.5 |
| H1-N1-C5 | 127.5 |
Note: These are representative values and may vary slightly depending on the specific computational software and convergence criteria used.
Key Electronic Properties
The calculated electronic properties provide insights into the reactivity and stability of this compound.
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 4.5 Debye |
Note: These values are illustrative and depend on the level of theory.
Molecular Electrostatic Potential (MEP) Map
The MEP map visually represents the electrostatic potential on the electron density surface.
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An In-depth Technical Guide to the Thermal Stability and Decomposition Pathway of 1H-Tetrazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1H-Tetrazole. As a Senior Application Scientist, the following sections synthesize critical technical data with practical, field-proven insights to ensure a thorough understanding of this high-energy heterocyclic compound.
Executive Summary: The Critical Importance of Understanding this compound's Thermal Behavior
This compound, a five-membered heterocyclic compound containing four nitrogen atoms, is a fundamental building block in medicinal chemistry and energetic materials.[1] Its utility as a bioisostere for carboxylic acids has led to its incorporation into numerous pharmaceutical agents, including angiotensin II receptor blockers like losartan.[2] However, the high nitrogen content and endothermic nature of the tetrazole ring also impart significant energetic properties.[3] A thorough understanding of its thermal stability and decomposition mechanisms is paramount for safe handling, process development, and predicting the shelf-life and safety of tetrazole-containing active pharmaceutical ingredients (APIs). This guide will delve into the intrinsic thermal liabilities of this compound, the analytical methodologies to characterize its decomposition, and the complex chemical pathways that govern its breakdown.
Physicochemical Properties and Inherent Hazards
This compound is a white to light-yellow crystalline powder with a melting point of approximately 155-157°C.[4] It is soluble in water and acetonitrile.[4] The primary hazard associated with this compound is its potential for rapid and explosive decomposition when subjected to heat, shock, or friction.[4][5] This is a critical consideration in pharmaceutical manufacturing, where processes such as milling, drying, and granulation can introduce mechanical and thermal stresses.
Key Safety Considerations:
-
Explosive Decomposition: Can explode if heated above its melting point or exposed to shock or friction. The primary hazard is the blast effect from instantaneous explosion.[4][5]
-
Hazardous Decomposition Products: Upon decomposition, it emits toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
-
Incompatibilities: Reacts violently with strong oxidizers and can form shock-sensitive explosive materials with some active metals.[3][5]
Analytical Characterization of Thermal Stability
A multi-technique approach is essential for a comprehensive assessment of the thermal stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[7] Together, they provide a detailed picture of decomposition onset, energy release, and mass loss.
| Parameter | Typical Value for this compound | Significance |
| Melting Point (DSC) | ~155-157 °C | Endothermic event preceding decomposition. |
| Decomposition Onset (TGA) | > 157 °C | The temperature at which significant mass loss begins. |
| Decomposition Peak (DSC) | Varies with heating rate | Exothermic event indicating the temperature of maximum decomposition rate. |
Experimental Protocol: TGA/DSC Analysis of this compound
Objective: To determine the melting point, decomposition onset temperature, and thermal profile of this compound.
Materials:
-
This compound sample (2-5 mg)
-
TGA/DSC instrument
-
Aluminum or alumina pans
-
Nitrogen gas supply (for inert atmosphere)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan in the instrument.
-
Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min).[7]
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample from ambient to approximately 300 °C at a linear heating rate of 10 °C/min.[7]
-
-
Data Analysis:
Experimental Workflow: Thermal Hazard Assessment
Caption: Workflow for Thermal Analysis of this compound.
The Complex Decomposition Pathway of this compound
The thermal decomposition of this compound is not a single-step event but a complex process involving tautomerism, bond cleavage, and the formation of various intermediates and final products. The decomposition mechanism is highly dependent on factors such as temperature and heating rate.[6][8]
The Role of Tautomerism
This compound exists in equilibrium with its tautomer, 2H-Tetrazole. While the 1H tautomer is predominant in the solid phase and in polar solvents, the 2H form is more stable in the gas phase.[1][9] Theoretical studies suggest that the interconversion between these tautomers, potentially through hydrogen-bonded complexes, plays a crucial role in the overall decomposition mechanism.[9][10]
Temperature-Dependent Decomposition Mechanisms
Experimental evidence points to at least two different decomposition pathways depending on the temperature.[8]
-
Lower Temperature Decomposition: At temperatures closer to the melting point, the decomposition is thought to proceed via the cleavage of the C5-N1 and N3-N4 bonds in the tetrazole ring. This pathway leads to the formation of hydrogen cyanide (HCN) and hydrazoic acid (HN3) as the primary products.[8]
-
Higher Temperature Decomposition: At higher temperatures, multiple fragmentation reactions occur simultaneously. This results in a broader range of decomposition products, including hydrogen cyanide (HCN), ammonia (NH3), methane (CH4), and acetylene (C2H2).[8]
Competing Unimolecular Reactions: N2 vs. HN3 Elimination
Computational studies have provided deeper insight into the initial steps of decomposition. A key finding is that the unimolecular elimination of molecular nitrogen (N2) is predicted to be a dominant pathway over the elimination of hydrazoic acid (HN3).[10] The calculated effective activation energy for thermolysis is approximately 36.2 kcal/mol.[10]
A proposed key intermediate in this decomposition is an N-heterocyclic carbene, which has not been traditionally considered but is predicted to be significant in the thermal decomposition mechanism.[10]
Visualizing the Decomposition Pathways
Caption: Simplified Decomposition Pathways of this compound.
Conclusion and Recommendations for Safe Handling
The thermal decomposition of this compound is a complex process governed by temperature, physical state, and intermolecular interactions. Its potential for explosive decomposition necessitates stringent safety protocols in research and manufacturing settings.
Key Recommendations:
-
Avoid Heat and Ignition Sources: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][5]
-
Use Non-Sparking Tools: Employ non-sparking tools and ground all equipment to prevent electrostatic discharge.[5]
-
Comprehensive Thermal Analysis: Conduct thorough thermal hazard assessments using TGA/DSC on all batches of this compound and its formulations, especially after any changes in the manufacturing process.
-
Process Safety Management: Implement robust process safety management programs that consider the energetic nature of this compound in all unit operations.
By understanding the fundamental principles of its thermal stability and decomposition, researchers and drug development professionals can mitigate the risks associated with this compound and ensure the safe development of novel therapeutics and materials.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1H-Tetrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Understated Importance of Crystalline Architecture
In the realm of medicinal chemistry and materials science, the 1H-tetrazole ring stands as a uniquely versatile scaffold. Its most celebrated role is that of a bioisostere for the carboxylic acid group, a strategic substitution that can enhance metabolic stability and modulate pharmacokinetic profiles in drug candidates.[1][2][3] This functional mimicry, however, is not merely a matter of similar acidity or shape; it is profoundly influenced by the three-dimensional arrangement of molecules in the solid state. The crystal structure dictates a cascade of physical properties—solubility, dissolution rate, stability, and bioavailability—that are paramount to the efficacy and safety of a pharmaceutical compound.
Understanding the crystal structure is, therefore, not an academic exercise but a critical directive in drug development. It allows us to predict, and ultimately engineer, the behavior of a solid-state material. This guide provides an in-depth, experience-driven walkthrough of the core principles and methodologies for the crystal structure analysis of this compound derivatives, moving from the foundational art of crystal growth to the precise science of diffraction and interpretation.
Part I: The Foundation – From Molecule to High-Quality Single Crystal
The journey to a crystal structure begins with the most crucial, and often most challenging, step: growing a single crystal of sufficient quality. A flawless diffraction experiment cannot rescue a poorly formed crystal. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, three-dimensional lattice. This requires achieving a state of supersaturation—where the concentration of the solute exceeds its equilibrium solubility—in a slow, controlled manner.
Core Principle: The Art of Controlled Supersaturation
Crystallization is fundamentally a process of reducing the solubility of a compound in a solvent system to induce nucleation and growth.[4] The choice of technique is dictated by the compound's solubility, stability, and the quantity of material available. From experience, a preliminary solubility screen with a panel of common solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and water) is an invaluable first step.
Field-Proven Crystallization Protocols
The following table summarizes the most effective techniques for small organic molecules like tetrazole derivatives. The key is patience; rapid precipitation yields amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction (SC-XRD).
| Technique | Methodology | Best Suited For | Scientist's Insight |
| Slow Evaporation | A nearly saturated solution is prepared and left in a vial covered with a perforated cap to allow the solvent to evaporate slowly over days or weeks.[5][6] | Compounds that are stable and available in moderate quantities (>10 mg). Works well for moderately volatile solvents. | This is the simplest method and often the first to try.[6] The rate of evaporation is critical; a vial with a narrow opening or fewer perforations will slow the process, favoring the growth of larger, higher-quality crystals. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.[4][5] | Milligram-scale quantities and when the compound is highly soluble in a volatile solvent. It offers exquisite control over the rate of crystallization.[5] | The choice of solvent/anti-solvent pair is crucial. The two solvents must be miscible. Common pairs include Dichloromethane/Pentane, Methanol/Diethyl Ether, and Toluene/Hexane. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator.[7][8] | Compounds that show a significant increase in solubility with temperature. | The cooling rate must be very slow. Placing the heated flask inside a Dewar filled with warm water can provide the necessary insulation for gradual cooling, preventing rapid precipitation. |
| Reactant Diffusion | If a product is highly insoluble, the final step of its synthesis can be adapted for crystallization. Solutions of the two reactants are carefully layered in a tube, allowing them to diffuse into one another slowly, with crystals forming at the interface.[5] | Highly insoluble compounds that precipitate immediately upon formation. | This technique requires that the reaction itself is clean and high-yielding. The use of a U-tube with a frit separating the reactants can further control the diffusion rate.[5] |
Part II: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[9][10][11] The technique works on the principle of diffraction: when a focused beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a periodic lattice, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern of spots. The geometry and intensity of these spots contain all the information needed to reconstruct the crystal's atomic structure.
Experimental Workflow: From Crystal to Structure
The path from a physical crystal to a refined 3D model is a systematic, multi-step process. Each step is a self-validating system, with quality metrics that ensure the final structure is trustworthy.
Detailed Protocol: A Self-Validating System
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) that is clear and free of cracks is selected under a microscope and mounted on a glass fiber or loop.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction images are collected by a detector.[9]
-
Data Reduction: The raw images are processed to integrate the intensities of each diffraction spot and apply corrections (e.g., for absorption). This step yields a reflection file (typically with an .hkl extension) that lists the Miller indices (h,k,l) and intensity for each spot.
-
Structure Solution: Using software like SHELXT or SIR, the phases of the diffracted waves are determined using direct methods or Patterson functions.[12][13] This produces an initial electron density map and a preliminary atomic model.
-
Structure Refinement: This is an iterative process using a program like SHELXL, often through a graphical interface like Olex2.[13][14][15] The initial atomic positions and their displacement parameters are adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[16]
-
Trustworthiness Check: The quality of the refinement is monitored using key metrics:
-
R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.
-
wR2: A weighted residual factor based on intensities. A value < 15% is generally considered good.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model and appropriate data weighting.
-
-
-
Validation: The final structural model, saved in a Crystallographic Information File (CIF), is validated using tools like CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards.
Part III: Interpreting the Data – Structural Insights into 1H-Tetrazoles
A solved crystal structure is a rich dataset. For this compound derivatives, the analysis focuses on the interplay between the molecule's internal geometry and the supramolecular interactions that build the crystal lattice.
Key Structural Feature: Supramolecular Synthons
The power of 1H-tetrazoles in crystal engineering comes from their ability to act as both hydrogen bond donors (the acidic N1-H) and acceptors (the sp²-hybridized N2, N3, and N4 atoms). This leads to the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.[17][18] Understanding these synthons is key to predicting and controlling crystal packing.
The most common and energetically favorable interactions involve the N-H···N hydrogen bond. Analysis of the Cambridge Structural Database (CSD) shows that the sp² nitrogens of the tetrazole ring are frequent hydrogen bond acceptors.[19]
Beyond these primary interactions, the crystal packing is often stabilized by a network of weaker forces, including:
-
C-H···N interactions: Where aromatic or aliphatic C-H groups act as weak donors to the tetrazole nitrogen atoms.
-
π-π Stacking: Face-to-face or offset interactions between the aromatic tetrazole rings, often observed in layered structures.[20]
-
Halogen Bonding: If the derivative is substituted with a halogen, it can act as an electrophilic "halogen bond donor" to the nitrogen lone pairs.
Polymorphism: The Same Molecule, Different Structures
A single compound can sometimes crystallize in multiple distinct crystal forms, a phenomenon known as polymorphism.[21][22] Each polymorph is a unique solid-state entity with different physical properties. For example, one polymorph might be more soluble and have a faster dissolution rate than another, directly impacting its therapeutic efficacy.[22] The ability to control crystallization conditions to isolate a specific, desired polymorph is a critical aspect of pharmaceutical development.[21]
Part IV: Advanced Analysis & Applications
Modern crystal structure analysis extends beyond simple visualization. Computational tools allow for the quantification and deeper understanding of the intermolecular forces governing the crystal lattice.
Hirshfeld Surface Analysis: Visualizing Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal.[23][24][25] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron contribution from that molecule is equal to the contribution from all other molecules.
By mapping properties onto this surface, we can gain immediate insights:
-
d_norm surface: This property maps normalized contact distances. It highlights regions of close intermolecular contact, with strong hydrogen bonds appearing as distinct red spots.[26][27]
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a quantitative breakdown of the contribution of each interaction type (e.g., H···H, N···H, C···H) to the overall crystal packing.[24][26]
This analysis transforms a qualitative description of interactions into a quantitative one, allowing for direct comparison between different structures or polymorphs.[25]
Application in Drug Design
The knowledge gleaned from crystal structure analysis directly informs rational drug design:
-
Predicting Solubility: Strong, extensive hydrogen-bonding networks often correlate with higher lattice energies and, consequently, lower solubility. Understanding these networks allows for targeted molecular modifications to disrupt or alter packing.
-
Co-crystal Design: By identifying the preferred supramolecular synthons of a tetrazole-containing active pharmaceutical ingredient (API), one can select suitable "co-formers" that will reliably form hydrogen bonds with the API, creating a new crystalline solid (a co-crystal) with improved properties like solubility or stability.
-
Understanding Bioisosterism: Crystal structure analysis provides the structural basis for the bioisosterism between tetrazoles and carboxylic acids. Studies have shown that while both groups participate in similar hydrogen-bonding schemes, the hydrogen bond environments around the tetrazole ring are extended by about 1.2 Å compared to a carboxylate.[28][29] This has significant implications for how a ligand fits into a protein's binding site.
Conclusion
The crystal structure analysis of this compound derivatives is a cornerstone of modern drug development and materials science. It is a discipline that marries careful experimental technique with sophisticated computational analysis. By moving beyond a simple determination of atomic coordinates to a deeper understanding of the supramolecular forces at play, researchers can unlock the ability to control the solid-state properties of these vital compounds. The insights gained from a single, high-quality crystal can guide the synthesis of safer, more effective medicines and novel materials with tailored functions.
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- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
- Pergantis, C. G., & Perlepes, S. P. (2022). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 8(12), 169. [Link]
- ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]
- Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Developing Drugs, 10(4). [Link]
- Pharmaffiliates. (n.d.). The Role of Tetrazole in Modern Pharmaceutical Synthesis. [Link]
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- ResearchGate. (n.d.). The Hydrogen Bond Environments of this compound and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. [Link]
- Universidade do Porto. (n.d.).
- Allen, F. H., et al. (2012). The Hydrogen Bond Environments of this compound and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling, 52(4), 996-1007. [Link]
- ResearchGate. (n.d.). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1093–1103. [Link]
- Terraneo, G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2153. [Link]
- Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. [Link]
- Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions.
- University of Colorado Boulder. (n.d.).
- TEGAKARI. (n.d.). Single crystal structure analysis software "SHELX". [Link]
- University of Florida. (n.d.).
- SourceForge. (n.d.). Olex2 download. [Link]
- OlexSys. (n.d.).
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
- Northwestern University. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
- Bhardwaj, R. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5824–5836. [Link]
- Domasevitch, K. V. (2018). Role of supramolecular synthons in the formation of the supramolecular architecture of molecular crystals revisited from an energetic viewpoint. CrystEngComm, 20(31), 4450-4462. [Link]
- Tong, J., et al. (2022). Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). International Journal of Molecular Sciences, 23(8), 4210. [Link]
- ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]
- Semantic Scholar. (n.d.).
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The Solubility Profile of 1H-Tetrazole: A Comprehensive Technical Guide for Researchers
Introduction: The Pivotal Role of 1H-Tetrazole in Modern Chemistry
This compound, a unique heterocyclic compound, stands as a cornerstone in numerous scientific endeavors, most notably in pharmaceutical development and energetic materials science. Its significance in medicinal chemistry is profound, where it serves as a well-established bioisostere for the carboxylic acid group, a substitution that can dramatically improve a drug candidate's metabolic stability and bioavailability.[1] In the realm of materials science, the high nitrogen content of the tetrazole ring makes it a key component in the formulation of gas-generating agents and other energetic materials. Given its broad applicability, a thorough understanding of its solubility in common organic solvents is paramount for its effective handling, purification, and application in synthesis and formulation.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into the physicochemical principles that govern its behavior. We present a detailed compilation of solubility data across a spectrum of organic solvents, coupled with a robust experimental protocol for solubility determination. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to confidently and safely utilize this compound in their work.
Understanding the Physicochemical Drivers of this compound Solubility
The solubility of this compound is dictated by its distinct molecular structure and resulting physicochemical properties. The tetrazole ring is a planar, aromatic system containing four nitrogen atoms and one carbon atom. This structure imparts several key characteristics that influence its interaction with various solvents.
Hydrogen Bonding: The presence of an acidic proton on the N1 nitrogen (pKa ≈ 4.9) and the availability of the other nitrogen atoms as hydrogen bond acceptors are the primary drivers of its solubility in polar protic solvents.[2] this compound can act as both a hydrogen bond donor and acceptor, allowing it to form strong intermolecular interactions with solvents like water, alcohols, and other protic media.
Polarity and Dipole Moment: The high nitrogen content and the asymmetry of the 1H-tautomer result in a significant dipole moment, rendering the molecule polar. This inherent polarity favors its dissolution in polar solvents, both protic and aprotic.
Crystal Lattice Energy: In its solid state, this compound molecules are arranged in a crystalline lattice, stabilized by intermolecular hydrogen bonds.[3] The energy required to overcome these lattice forces is a critical factor in the dissolution process. Solvents that can effectively solvate the individual tetrazole molecules and disrupt the crystal lattice will exhibit higher solubilizing capacity.
Quantitative Solubility of this compound in Common Organic Solvents
The following table summarizes the quantitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25 °C). This data has been compiled from various authoritative sources to provide a reliable reference for laboratory applications.
| Solvent Category | Solvent Name | Solubility (g/L) |
| Polar Protic | Water | 296.72[4] |
| Methanol | 312.3[4] | |
| Ethanol | 163.61[4] | |
| n-Propanol | 112.43[4] | |
| Isopropanol | 127.69[4] | |
| n-Butanol | 49.04[4] | |
| Polar Aprotic | Dimethylformamide (DMF) | 1392.99[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (37.5 mg/mL or ~37.5 g/L)[1] | |
| Acetonitrile | 156.68[4] | |
| Acetone | 207.4[4] | |
| Tetrahydrofuran (THF) | 86.99[4] | |
| Ethyl Acetate | 27.9[4] | |
| Nonpolar | Toluene | 5.93[4] |
| n-Hexane | 1.17[4] | |
| Cyclohexane | Insoluble (qualitative) |
Analysis of Solubility Data:
The data clearly illustrates the principles outlined above. This compound exhibits excellent solubility in polar solvents, particularly in the highly polar aprotic solvent DMF, where extensive dipole-dipole interactions and the ability of DMF to act as a hydrogen bond acceptor contribute to its high solubilizing power. Its solubility in polar protic solvents like water and methanol is also very high, a direct consequence of strong hydrogen bonding. As the alkyl chain length of the alcohol increases, the polarity decreases, leading to a corresponding drop in solubility.
Conversely, the solubility of this compound in nonpolar solvents such as toluene and hexane is very low. These solvents lack the ability to form strong interactions with the polar tetrazole ring and cannot effectively overcome the crystal lattice energy.
Experimental Protocol for the Determination of this compound Solubility
This section provides a detailed, step-by-step methodology for the gravimetric determination of this compound solubility in a given solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Causality Behind Experimental Choices:
The choice of a gravimetric method is based on its reliability and directness, as it relies on the physical isolation and weighing of the dissolved solute. The use of a temperature-controlled shaker bath is crucial to ensure that the system reaches thermodynamic equilibrium, a prerequisite for an accurate solubility measurement. The filtration step is designed to effectively separate the undissolved solid from the saturated solution without causing premature crystallization.
Mandatory Safety Precautions:
This compound is an energetic compound and can decompose explosively with shock, friction, or heat.[5] Always handle with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[5] Work in a well-ventilated fume hood and avoid grinding or subjecting the material to mechanical shock.[5]
Experimental Workflow Diagram:
Caption: Workflow for the gravimetric determination of this compound solubility.
Step-by-Step Methodology:
-
Preparation of the Slurry:
-
Accurately weigh approximately 500 mg of this compound into a 4 mL glass vial. The key is to have an excess of solid to ensure a saturated solution is formed.
-
Using a calibrated pipette, add 2.0 mL of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Filtration:
-
After the equilibration period, remove the vial from the shaker bath and allow the undissolved solid to settle for at least 30 minutes in a temperature-controlled environment.
-
Draw the supernatant into a plastic syringe.
-
Attach a pre-weighed 0.22 µm syringe filter to the syringe. This pore size is effective at removing fine, undissolved particles.
-
Carefully dispense a precise volume (e.g., 1.0 mL) of the filtered, saturated solution into a pre-weighed, clean, and dry collection vial. The pre-weighing of all components is critical for accurate mass determination.
-
-
Gravimetric Analysis:
-
Remove the solvent from the collection vial under a stream of nitrogen or by using a rotary evaporator. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.
-
Place the vial containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) and dry to a constant weight. This ensures all residual solvent is removed.
-
Once cooled to room temperature in a desiccator, accurately weigh the vial containing the dried this compound residue.
-
-
Calculation:
-
Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of filtrate collected (L))
-
Logical Relationships in Solubility Determination
The following diagram illustrates the logical dependencies and considerations for a successful solubility experiment.
Caption: Key factors influencing the accuracy of solubility measurements.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective and safe application in research and development. This guide has provided a detailed overview of its solubility in a wide array of common organic solvents, grounded in the fundamental physicochemical properties of the molecule. The provided experimental protocol offers a robust framework for researchers to determine solubility in their own systems of interest. By leveraging the data and methodologies presented herein, scientists can optimize reaction conditions, streamline purification processes, and advance the development of novel pharmaceuticals and materials.
References
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- Journal of Chemical & Engineering Data. Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole in Water, DMF, Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, and 2-Butanol between (293 and 343) K. [Link]
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An In-depth Technical Guide to the Gas-Phase Thermochemistry of 1H-Tetrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with broad applications, from pharmaceuticals to energetic materials. Their utility is deeply rooted in their inherent chemical properties, which are governed by their structure and stability. This guide provides a comprehensive examination of the gas-phase thermochemistry of 1H-tetrazole and its key isomers, primarily the 2H- and 5H-tautomers. By synthesizing data from high-level computational chemistry and sophisticated experimental techniques, we aim to provide a definitive resource on their enthalpies of formation, relative stabilities, and thermal decomposition pathways. This document is structured to offer not just data, but also a deep understanding of the methodologies used to obtain them, empowering researchers to critically evaluate and apply these fundamental thermochemical parameters in their own work.
Introduction: The Significance of Tetrazole Isomers and Their Thermochemistry
The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms and one carbon, is a unique structural motif in chemistry. Its derivatives are integral to a wide array of applications. In medicinal chemistry, the tetrazole group is a well-established bioisostere for the carboxylic acid moiety, offering similar acidity (pKa ≈ 4.9) and spatial characteristics but with improved metabolic stability and cell membrane permeability.[1][2] This has led to its incorporation into numerous blockbuster drugs, including angiotensin II receptor blockers like losartan and candesartan.[1] In materials science, the high nitrogen content and significant positive enthalpy of formation of tetrazoles make them valuable as high-energy-density materials, producing non-toxic gases like N₂ and H₂O upon decomposition.[1][3]
The parent compound, tetrazole (CH₂N₄), can exist in several isomeric forms, with the most significant being the 1H- and 2H-tautomers.[1] A third, nonaromatic 5H-isomer, has been studied theoretically but not observed experimentally.[4] The position of the proton dictates the electronic distribution and overall properties of the molecule. While the 1H-tautomer is more stable in the solid phase and in polar solvents, computational and experimental evidence indicates that the 2H-tautomer is the predominant form in the gas phase .[1][4] Understanding the gas-phase thermochemistry—the study of energy changes in chemical reactions in the absence of solvent—is therefore critical. It provides the most fundamental measure of a molecule's intrinsic stability and reactivity, stripped of intermolecular interactions. This data is indispensable for:
-
Predicting Reaction Outcomes: Guiding synthetic strategies by understanding the energetics of intermediates and transition states.
-
Modeling Decomposition: Essential for assessing the safety and performance of energetic materials.[5][6]
-
Rational Drug Design: Informing the design of molecules with optimal binding affinities and metabolic profiles.[7]
This guide will delve into the state-of-the-art computational and experimental methods used to elucidate the gas-phase thermochemical landscape of these important isomers.
Computational Methodologies for High-Accuracy Thermochemistry
Predicting the thermochemical properties of nitrogen-rich heterocycles with high accuracy is a significant challenge for computational chemistry. The complex electronic structure and multiple nitrogen-nitrogen bonds require sophisticated theoretical models. High-accuracy composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families, have become the gold standard for this purpose.[8][9][10]
Expertise: Why Composite Methods like G4 and CBS-QB3 are Essential
Simple density functional theory (DFT) methods, while computationally efficient, can struggle to accurately predict the enthalpies of formation for molecules like tetrazoles. Composite methods provide a more robust and reliable approach by systematically combining calculations at different levels of theory and basis sets to approximate the results of a much more computationally expensive, high-level calculation.[10]
-
Gaussian-4 (G4) Theory: This method builds upon its predecessors by using geometries optimized with the B3LYP functional, followed by a series of single-point energy calculations with higher levels of theory (e.g., CCSD(T)) and larger basis sets. It includes empirical corrections to account for remaining deficiencies, aiming for "chemical accuracy" (typically within 1 kcal/mol).[8][10]
-
Complete Basis Set (CBS-QB3): This method also starts with a B3LYP-optimized geometry and frequency calculation. It then uses a series of single-point calculations with progressively larger basis sets to extrapolate to the complete basis set limit, effectively minimizing basis set truncation error.[8][10]
The choice of these methods is causal: they are designed to systematically cancel out errors in electron correlation and basis set incompleteness, which are the primary sources of inaccuracy in quantum chemical calculations of energy. For nitrogen-containing species, where electron correlation effects are pronounced, these methods are not just preferable; they are necessary for reliable predictions.[9][11]
Protocol: A Self-Validating Computational Workflow
The following protocol outlines a robust, step-by-step workflow for calculating the gas-phase enthalpy of formation of a tetrazole isomer using the G4 method. This protocol includes self-validation checks to ensure the reliability of the results.
Step-by-Step G4 Calculation Protocol:
-
Geometry Optimization:
-
Perform a geometry optimization and frequency calculation using the B3LYP functional with the 6-31G(2df,p) basis set.
-
Trustworthiness Check: Confirm that the optimization has converged to a true energy minimum by verifying that there are no imaginary frequencies. An imaginary frequency indicates a transition state, not a stable molecule.
-
-
Zero-Point Energy (ZPE) Calculation:
-
Extract the zero-point vibrational energy from the frequency calculation. This value is typically scaled by an empirical factor (e.g., 0.9854 for this level of theory) to better match experimental values.
-
-
High-Level Single-Point Energy Calculations:
-
Using the optimized geometry from Step 1, perform a series of single-point energy calculations as prescribed by the G4 theory. This includes calculations at the CCSD(T)/6-31G(d) and various MP4 and HF levels with larger basis sets.
-
-
G4 Energy Assembly:
-
Combine the energies from the preceding steps, including the ZPE and empirical higher-level corrections, to compute the total G4 atomization energy at 0 K.
-
-
Enthalpy of Formation Calculation:
-
Calculate the gas-phase enthalpy of formation at 298.15 K (ΔfH°₂₉₈) by subtracting the calculated atomization energy from the known experimental enthalpies of formation of the constituent atoms (C, H, N) and adding the calculated thermal enthalpy correction.[8]
-
Visualization: Computational Workflow
The logical flow of a high-accuracy composite method calculation can be visualized as follows:
Caption: Workflow for calculating the enthalpy of formation using G4 theory.
Experimental Determination of Gas-Phase Thermochemistry
While computational methods are powerful, experimental validation is crucial for establishing benchmark-quality thermochemical data. For compounds that are solid at room temperature, like tetrazole, determining the gas-phase enthalpy of formation requires two key pieces of information: the enthalpy of formation in the condensed phase (solid) and the enthalpy of sublimation.
ΔfH°(gas) = ΔfH°(solid) + ΔsubH°
Enthalpy of Formation in the Solid State
The standard method for determining the solid-phase enthalpy of formation is oxygen bomb calorimetry . In this technique, a precise mass of the compound is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is measured by the temperature change of the surrounding water bath. This allows for the calculation of the enthalpy of combustion, from which the enthalpy of formation can be derived.[12][13]
Enthalpy of Sublimation: The Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH°)—the energy required for a substance to transition from solid to gas—is a critical parameter. For low-volatility solids like tetrazole, the Knudsen Effusion Mass Spectrometry (KEMS) technique is a highly effective method for its determination.[14][15][16][17]
Expertise: The Principle of Knudsen Effusion The technique involves heating a sample in a temperature-controlled container, known as a Knudsen cell, which has a very small orifice.[17] Inside the cell, the solid sample is in equilibrium with its vapor. A small fraction of this vapor effuses through the orifice into a high-vacuum chamber, forming a molecular beam. This beam is then analyzed by a mass spectrometer, which identifies the gaseous species and measures their intensities.[18]
The partial pressure of the effusing species is proportional to the measured ion intensity. By measuring these pressures at various temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation. This method is authoritative because it allows for direct measurement of the vapor pressure of specific molecules in the gas phase, even at very low pressures (10⁻¹ to 10⁻⁸ Pa).[18]
Protocol: Knudsen Effusion Mass Spectrometry (KEMS)
-
Sample Preparation: A small, precisely weighed sample of the tetrazole isomer is placed into the Knudsen cell (often made of a non-reactive material like molybdenum or tantalum).
-
System Evacuation: The entire apparatus is placed under high vacuum to ensure that the mean free path of the molecules is larger than the dimensions of the orifice.
-
Heating and Equilibration: The Knudsen cell is slowly heated to a desired temperature. The system is allowed to equilibrate, ensuring the vapor inside the cell is saturated.
-
Mass Spectrometric Analysis: The molecular beam effusing from the cell is ionized (typically by electron impact) and analyzed by a mass spectrometer. The ion intensity corresponding to the parent molecule (e.g., C₂H₂N₄⁺) is recorded.
-
Temperature-Dependent Measurement: Steps 3 and 4 are repeated across a range of temperatures.
-
Data Analysis: The partial pressure (p) is calculated from the ion intensity (I) using the relation p = kIT, where k is a calibration constant and T is the temperature.
-
Trustworthiness Check & Calculation: A plot of ln(p) versus 1/T is generated. According to the Clausius-Clapeyron equation, this should yield a straight line. The slope of this line is equal to -ΔsubH°/R, where R is the gas constant. The linearity of the plot serves as a self-validating check on the quality of the data. The enthalpy of sublimation is then calculated from the slope.
Visualization: KEMS Experimental Workflow
Caption: Experimental workflow for the Knudsen Effusion Mass Spectrometry (KEMS) technique.
Thermochemical Data of this compound Isomers
The combination of high-level theoretical calculations and careful experimental measurements provides a consistent picture of the thermochemistry of tetrazole isomers. The 2H-tautomer is consistently found to be the most stable isomer in the gas phase, a crucial piece of information for any gas-phase modeling.
Data Summary Table
The following table summarizes key gas-phase thermochemical data for 1H- and 2H-tetrazole. The values represent a synthesis of data from multiple high-level computational studies.
| Property | This compound | 2H-Tetrazole | Unit | Source |
| Relative Energy (ΔE at 0 K) | +2.1 | 0.0 | kcal/mol | [19] |
| Gas-Phase Enthalpy of Formation (ΔfH°₂₉₈) | ~59.3 | ~57.2 | kcal/mol | Calculated |
| Enthalpy of Sublimation (ΔsubH°₂₉₈) | 21.5 ± 0.5 | - | kcal/mol | [20] (Experimental for solid) |
| Activation Energy for Tautomerization | ~50-70 (monomolecular) | ~50-70 (monomolecular) | kcal/mol | [4][5] |
| Activation Energy for N₂ Elimination | ~36 (effective) | ~31 | kcal/mol | [4][5] |
Note: The enthalpy of formation values are representative values derived from the relative energies calculated in computational studies. The experimental sublimation enthalpy is for the solid, which exists as the 1H-tautomer. The 2H-tautomer's sublimation enthalpy is not directly measurable as it is not the stable solid-phase form.
Discussion of Isomer Stability and Decomposition
-
Tautomeric Equilibrium: In the gas phase, 2H-tetrazole is more stable than this compound by approximately 2.1 kcal/mol.[19] This stability is often attributed to the more favorable arrangement of lone pairs and the overall electronic structure.[19]
-
Tautomerization Barrier: The direct, unimolecular conversion between the 1H and 2H forms has a very high activation barrier (50-70 kcal/mol), making spontaneous isomerization of an isolated molecule unlikely at moderate temperatures.[4][5] However, in the presence of other tetrazole molecules (even in the gas phase), concerted double hydrogen-atom transfer reactions can occur in H-bonded dimers, significantly lowering the barrier to around 18-28 kcal/mol and facilitating rapid interconversion.[4][5]
-
Thermal Decomposition: The primary thermal decomposition pathway for tetrazole isomers is the elimination of a molecule of nitrogen (N₂).[5][6] Theoretical studies suggest that this process dominates over the elimination of hydrazoic acid (HN₃).[5] The effective activation energy for the thermolysis of this compound has been calculated to be around 36.2 kcal/mol, which is in good agreement with experimental data.[4][5]
Conclusion and Future Outlook
This guide has provided a detailed overview of the gas-phase thermochemistry of this compound and its isomers, grounded in both authoritative computational theory and proven experimental protocols. The key takeaway for researchers is that the 2H-isomer is the most stable species in the gas phase , a fact that must be considered in any non-condensed phase modeling or reaction mechanism analysis. The provided step-by-step protocols for both G4 calculations and KEMS analysis offer a template for generating and validating high-quality thermochemical data.
Future research will likely focus on expanding this knowledge base to more complex substituted tetrazoles, which are more directly relevant to drug discovery and materials science. Understanding how various substituents electronically and sterically influence the tautomeric equilibrium and decomposition barriers will be crucial for the continued development of novel and improved tetrazole-based technologies.
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- Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | Request PDF.
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- Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]
- The thermal decomposition of tetrazoles (1992). Semantic Scholar. [Link]
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
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- Prediction of the Thermochemical Properties of Nitrogen-Containing Species. The Journal of Physical Chemistry A. [Link]
- On the Enthalpy of Formation and Enthalpy of Sublimation of Dihydroxylammonium 5,5′‐bitetrazole‐1,1′‐dioxide (TKX‐50) | Request PDF.
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- High-energy materials based on this compound and furoxan: Molecular design and screening | Request PDF.
- A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4).
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Methodological & Application
Application Notes & Protocols: 1H-Tetrazole as an Activator in Phosphoramidite Oligonucleotide Synthesis
Foundational Principles: The Indispensable Role of Activators in Oligonucleotide Synthesis
The automated chemical synthesis of oligonucleotides has become a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology.[1] The phosphoramidite method stands as the predominant chemistry for this process, prized for its high efficiency and robustness.[1] This method constructs DNA or RNA molecules in a stepwise, cyclic manner on a solid support.
Each synthesis cycle comprises four key chemical steps: deblocking, coupling, capping, and oxidation. The coupling step , where a new phosphoramidite monomer is added to the growing oligonucleotide chain, is arguably the most critical juncture. The inherent stability of the phosphoramidite monomer, essential for storage and handling, renders it insufficiently reactive to couple with the free 5'-hydroxyl group of the support-bound chain.[2]
This necessitates the use of an activator , a catalyst that transiently transforms the stable phosphoramidite into a highly reactive intermediate, driving the formation of the internucleotide phosphite triester linkage to near-quantitative yields.[2][] For decades, 1H-Tetrazole has been the quintessential and most widely utilized activator for standard DNA synthesis, serving as the benchmark against which newer reagents are often compared.[2][4][5]
Mechanism of Action: A Dual-Function Catalyst
The efficacy of this compound lies in its ability to function as both a weak acid and a nucleophile in a concerted, two-step mechanism.[2][4] This dual role is crucial for the controlled yet rapid activation required for high-fidelity synthesis.
-
Protonation: In the first step, the acidic proton of this compound (pKa ≈ 4.8-4.9) protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer.[4][5][6] This conversion of the amino group into a good leaving group is a fast and reversible reaction.[2]
-
Nucleophilic Substitution: Concurrently, a second molecule of this compound acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms the highly reactive phosphotetrazolide intermediate.[4][5] This nucleophilic displacement is considered the rate-determining step in the activation process.[2]
-
Coupling: The activated tetrazolide intermediate is then rapidly attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester linkage and releasing the tetrazole molecule.[][4]
The moderate acidity of this compound is a key attribute, providing sufficient proton-donating capability to initiate activation without being so strong as to prematurely cleave the acid-labile 5'-dimethoxytrityl (DMT) protecting group from other monomers in solution.[2]
Caption: Mechanism of Phosphoramidite Activation by this compound.
Performance Characteristics and Practical Considerations
Advantages of this compound
-
Proven Reliability: As the historical standard, its performance and characteristics are well-documented for routine DNA oligonucleotide synthesis.[4]
-
High Coupling Efficiency: For standard deoxynucleoside phosphoramidites (dA, dG, dC, T), it facilitates coupling efficiencies typically exceeding 99%.
-
Cost-Effectiveness: It is generally more economical than many of the newer, specialized activators.
Limitations and Disadvantages
-
Limited Solubility: The most significant drawback of this compound is its poor solubility in acetonitrile.[4] The standard 0.45 M solution is a saturated solution at room temperature.[7] This can lead to precipitation and crystallization if stored at lower temperatures, causing blockages in the fluidic lines and valves of automated synthesizers.[4][8]
-
Suboptimal for Sterically Hindered Monomers: Its performance diminishes when coupling sterically bulky phosphoramidites, such as those used in RNA synthesis (e.g., TBDMS-protected monomers).[4][5][9] These reactions often require longer coupling times or more potent activators to achieve high yields.[8]
-
Potential for Depurination: It has been reported that this compound can react to a minor extent with the O6 position of guanosine residues.[10] This modification can lead to depurination during the final basic deprotection step, cleaving the oligonucleotide chain and reducing the yield of the full-length product.[10]
-
"n+1" Impurity Formation: The acidity of this compound is sufficient to cause a small degree of premature detritylation of phosphoramidite monomers in the delivery solution.[2][4] This can lead to the formation of phosphoramidite dimers, which, upon coupling, result in oligonucleotides with an extra nucleotide insertion (n+1), complicating purification.[2][4]
Comparative Analysis with Alternative Activators
The limitations of this compound, particularly for large-scale and RNA synthesis, spurred the development of alternative activators. The table below provides a comparison of key performance metrics.
| Activator | pKa | Max Solubility in ACN | Typical Concentration | Key Characteristics & Primary Use |
| This compound | ~4.9[5][8] | ~0.50 M[2][4] | 0.45 M | Benchmark Standard: Reliable for routine DNA synthesis; limited solubility.[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3[8][9] | ~0.75 M[4][8] | 0.25 - 0.6 M | Higher Acidity: Faster coupling than this compound, good for RNA and modified oligos; increased risk of detritylation.[4][11] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1[8] | ~0.33 M[8] | 0.25 - 0.3 M | High Acidity: Very effective for bulky RNA monomers (TBDMS, TOM-protected).[4][8][12] |
| 4,5-Dicyanoimidazole (DCI) | ~5.2[2][13] | >1.2 M[2][4] | 0.25 - 1.0 M | Less Acidic, More Nucleophilic: High solubility, doubles coupling rate vs. This compound, reduces n+1 formation.[2][14] Ideal for long oligos.[4] |
Experimental Protocols
Protocol 1: Preparation of 0.45 M this compound Activator Solution
Objective: To prepare a 0.45 M solution of this compound in anhydrous acetonitrile for use in automated oligonucleotide synthesis.
Materials:
-
This compound, synthesis grade (CAS: 288-94-8)
-
Anhydrous acetonitrile (ACN), synthesis grade (≤30 ppm H₂O)
-
Clean, dry, amber glass reagent bottle with a septum-sealed cap
-
Magnetic stir bar and stir plate
-
Argon or Nitrogen gas line for inert atmosphere blanketing
Safety Precautions:
-
This compound is flammable and toxic. Handle in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Procedure:
-
Preparation: Place a magnetic stir bar into the clean, dry amber reagent bottle.
-
Weighing: In the fume hood, carefully weigh the required amount of this compound powder. For 1 Liter of 0.45 M solution, 31.52 g of this compound is needed (Molar Mass = 70.05 g/mol ).
-
Dissolution: Quickly transfer the weighed powder into the reagent bottle. Immediately add approximately 80% of the final volume of anhydrous acetonitrile.
-
Inert Atmosphere: Immediately flush the headspace of the bottle with argon or nitrogen and seal the cap.
-
Mixing: Place the bottle on a magnetic stir plate and stir until the solid is completely dissolved. This may take some time. Do not heat the solution, as this can degrade the reagents and increase pressure.
-
Final Volume: Once dissolved, briefly remove the cap under a positive pressure of inert gas and add anhydrous acetonitrile to reach the final desired volume.
-
Storage: Seal the bottle tightly, ensuring the septum is secure. The solution is now ready for installation on a DNA/RNA synthesizer. Store at room temperature. Note: Storage below room temperature may cause precipitation.[7] If crystals form, the solution must be gently warmed to room temperature and mixed until fully redissolved before use.[4]
Protocol 2: Standard Automated DNA Synthesis Cycle
Objective: To outline the four-step cycle for solid-phase oligonucleotide synthesis using this compound as the activator during the coupling step.
Caption: The Four-Step Phosphoramidite Oligonucleotide Synthesis Cycle.
Methodology:
-
Step 1: Deblocking (Detritylation): The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support.[15][16] A solution of an acid, typically 3% trichloroacetic acid (TCA) in dichloromethane, is passed through the synthesis column to yield a free 5'-hydroxyl group.[10][16]
-
Step 2: Coupling: The desired nucleoside phosphoramidite and the 0.45 M this compound activator solution are delivered simultaneously to the synthesis column.[16] The this compound activates the phosphoramidite in situ, which then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleotide.[15] A typical coupling time for standard DNA synthesis is 20-30 seconds.[10][16]
-
Step 3: Capping: As the coupling reaction is not 100% efficient, a small fraction of 5'-hydroxyl groups remain unreacted.[15] To prevent these from reacting in subsequent cycles (which would form n-1 deletion sequences), they are permanently blocked. This is achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[15]
-
Step 4: Oxidation: The newly formed internucleotide phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.[15] This is accomplished by treating the support with an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[16]
This four-step cycle is repeated for each nucleotide in the desired sequence.
Troubleshooting Guide
| Issue | Potential Cause Related to this compound | Recommended Solution |
| Low Coupling Efficiency | Activator Precipitation: Crystallization of this compound due to low temperature, causing blocked lines and incorrect delivery volume.[4] | Gently warm the activator bottle to room temperature and ensure all precipitate has redissolved before placing it back on the synthesizer. Calibrate reagent delivery volumes.[17] |
| Activator Degradation: Moisture contamination in the activator solution hydrolyzing the phosphoramidites. | Use fresh, high-quality anhydrous acetonitrile for preparation.[13][17] Ensure the bottle is sealed under an inert atmosphere. Prepare fresh activator solution if contamination is suspected. | |
| High "n+1" Species | Monomer Detritylation: The inherent acidity of this compound can cause minor detritylation of the monomer before coupling, leading to dimer addition.[2][4] | This is an intrinsic property. For syntheses where n+1 impurities are highly problematic (e.g., long oligos), consider switching to a less acidic activator like DCI.[4][13] |
| Pressure Fluctuations | Clogged Lines/Valves: Precipitated this compound is a common cause of blockages in synthesizer fluidics.[4] | Flush the system thoroughly. If the problem persists, replace the affected lines and valves. Consider switching to a more soluble activator like ETT or DCI for high-throughput systems.[8] |
Conclusion
This compound remains a foundational and effective activator for routine solid-phase DNA oligonucleotide synthesis. Its mechanism, balancing mild acidity with nucleophilic activity, has made it a reliable workhorse in countless research laboratories. However, its significant limitation in solubility and reduced efficiency with sterically demanding monomers have led to the widespread adoption of alternative activators like ETT and DCI for more challenging applications such as RNA synthesis, long oligonucleotides, and high-throughput production. A thorough understanding of this compound's chemical properties, advantages, and limitations is essential for any scientist involved in the art and science of synthetic nucleic acids.
References
- The Chemistry Behind Oligonucleotide Synthesis: The Role of Tetrazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. (n.d.). Glen Research.
- Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR. (n.d.). Glen Research.
- Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.
- Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). BenchChem.
- Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. (2021, October 26). LGC Biosearch Technologies.
- Troubleshooting low coupling efficiency in oligonucleotide synthesis. (n.d.). BenchChem.
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
- Hogrefe, R. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- He, K., & Sergueev, D. S. (2003). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 68(14), 5555–5559.
- Oligonucleotide synthesis. (n.d.). In Wikipedia.
- Eleuteri, A., & Leuck, M. (2011). Activators for oligonucleotide and phosphoramidite synthesis (U.S. Patent No. 7,897,758 B2). U.S. Patent and Trademark Office.
- Hayakawa, Y. (2013). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 44(33).
- DNA Oligonucleotide Synthesis. (n.d.). Sigma-Aldrich.
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
- SIGMA Tetrazole solution, for DNA synthesis, filtered through a 1 µm filter, ~0.45 M in acetonitrile. (n.d.). Thomas Scientific.
- Glen Report 16.23: Activators, Columns and Plates. (n.d.). Glen Research.
- Reagents for Nucleic Acid Synthesis. (n.d.). FUJIFILM Wako Chemicals.
- Synthesis of Oligonucleotides. (n.d.). Biomers.net.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research.
- Brown, T., & Brown, D. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. In Nucleic Acids Book. ATDBio.
Sources
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- 2. glenresearch.com [glenresearch.com]
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- 6. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thomassci.com [thomassci.com]
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Application Notes and Protocols for the Use of 1H-Tetrazole in Solid-Phase DNA Synthesis
Introduction
The synthesis of custom oligonucleotides is a cornerstone of modern molecular biology, underpinning a vast array of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite method, executed on an automated solid-phase synthesizer, stands as the predominant chemistry for this purpose.[1][2] Central to the efficiency and success of each coupling cycle is the role of an activator, a chemical agent that enables the formation of a phosphite triester linkage between the growing oligonucleotide chain and the incoming phosphoramidite monomer.[1] For decades, 1H-Tetrazole has been the workhorse activator in solid-phase DNA synthesis, valued for its efficacy and reliability.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for using this compound in solid-phase DNA synthesis. It will delve into the mechanistic underpinnings of its function, provide detailed experimental protocols, and address critical considerations for its safe and effective use.
The Role and Mechanism of this compound in Phosphoramidite Coupling
The success of solid-phase oligonucleotide synthesis hinges on the near-quantitative efficiency of the coupling step.[4] this compound plays a pivotal role as a dual-function catalyst in this critical reaction.[4][5][6]
The Phosphoramidite Coupling Reaction
The overall solid-phase synthesis cycle consists of four primary steps: deblocking, coupling, capping, and oxidation.[2][7] The coupling step involves the reaction of a 5'-hydroxyl group on the solid-support-bound nucleotide with the 3'-phosphoramidite of the incoming nucleotide.
Mechanism of Activation by this compound
The activation of the phosphoramidite monomer by this compound is a two-step process:
-
Protonation: this compound, acting as a mild acid, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[3][] This protonation converts the diisopropylamino group into a good leaving group.[7]
-
Nucleophilic Substitution: The tetrazolide anion then acts as a nucleophile, displacing the protonated diisopropylamino group to form a highly reactive tetrazolyl-phosphonium intermediate.[3][] This intermediate is highly susceptible to nucleophilic attack.
The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus center, displacing the tetrazolyl group and forming the desired phosphite triester linkage.[3][]
Caption: Mechanism of this compound activation in phosphoramidite coupling.
Experimental Protocols
The following protocols are intended for use with automated solid-phase oligonucleotide synthesizers. All reagents should be of high purity and anhydrous where specified.
Reagent Preparation
This compound Activator Solution (0.45 M in Acetonitrile)
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount for 1 L |
| This compound | CH₂N₄ | 70.05 | 31.52 g |
| Anhydrous Acetonitrile | C₂H₃N | 41.05 | To 1 L |
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add 31.52 g of this compound to a clean, dry 1 L volumetric flask.
-
Add approximately 800 mL of anhydrous acetonitrile to the flask.
-
Seal the flask and agitate until the this compound is completely dissolved. Gentle warming may be required, especially in colder environments, due to the limited solubility of this compound.[3]
-
Once dissolved, allow the solution to return to room temperature.
-
Bring the solution to a final volume of 1 L with anhydrous acetonitrile.
-
Filter the solution through a 0.2 µm filter to remove any particulates.
-
Store the solution in a tightly sealed, dry container, protected from moisture.
Solid-Phase Synthesis Cycle using this compound
The following table outlines a typical synthesis cycle on an automated DNA synthesizer. Timings may vary depending on the instrument and the scale of the synthesis.[7]
| Step | Reagent(s) | Typical Duration | Purpose |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 60-120 seconds | Removal of the 5'-dimethoxytrityl (DMT) protecting group.[2][9] |
| Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of the deblocking solution and detritylation byproducts. |
| 2. Coupling | 0.1 M Phosphoramidite Monomer + 0.45 M this compound in Acetonitrile | 30-180 seconds | Formation of the phosphite triester linkage.[7] |
| Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of excess phosphoramidite and activator. |
| 3. Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) + Capping Reagent B (N-Methylimidazole/THF) | 30-60 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[7] |
| Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of capping reagents. |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds | Oxidation of the unstable phosphite triester to the stable phosphate triester.[9] |
| Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of oxidation reagents. |
Caption: Automated solid-phase DNA synthesis cycle workflow.
Critical Considerations and Best Practices
Safety and Handling of this compound
This compound in its solid, dry form is classified as an explosive and should be handled with extreme caution.[3] It is sensitive to heat, shock, and friction.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its solutions.[10][11]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Storage: Store this compound solutions in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10][11] Keep containers tightly closed when not in use.[11]
-
Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[11] Avoid generating dust.
Limitations and Alternatives to this compound
While this compound is a reliable activator for standard DNA synthesis, it has some limitations:
-
Solubility: Its limited solubility in acetonitrile can lead to precipitation, especially at low temperatures, which can clog the fluidics of automated synthesizers.[3]
-
Steric Hindrance: Its performance can be suboptimal when coupling sterically hindered phosphoramidites, such as those used in RNA synthesis.[3]
-
Acidity: The acidity of this compound can cause a low level of detritylation of the phosphoramidite monomer in solution, leading to the formation of (n+1) impurities.[4]
Several alternative activators have been developed to address these limitations:
| Activator | pKa | Key Advantages |
| This compound | 4.9 | The historical standard, cost-effective. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and more soluble than this compound, good for RNA synthesis.[3][13] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT, also effective for RNA synthesis.[13][14] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than this compound, highly soluble.[3][15] |
The choice of activator can impact the efficiency of the coupling reaction and the purity of the final oligonucleotide product. For routine DNA synthesis, this compound remains a viable and economical choice. However, for more demanding applications, such as the synthesis of long oligonucleotides or RNA, an alternative activator may be preferable.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | - Inactive this compound solution (moisture contamination).- Clogged synthesizer lines.- Degraded phosphoramidites. | - Prepare fresh activator solution with anhydrous acetonitrile.- Perform a system flush and check for blockages.- Use fresh, high-quality phosphoramidites. |
| (n+1) Impurities | - Premature detritylation of phosphoramidites by the acidic activator. | - Consider using a less acidic activator like DCI, especially for large-scale synthesis.[4] |
| Precipitation in Activator Bottle | - Low ambient temperature.- Solution nearing the end of its shelf life. | - Gently warm the solution to redissolve the precipitate.- Prepare a fresh batch of activator solution. |
Conclusion
This compound has been a foundational reagent in the advancement of automated solid-phase DNA synthesis. Its dual role as a proton donor and a nucleophilic catalyst facilitates the efficient coupling of phosphoramidite monomers, enabling the routine production of custom oligonucleotides. By understanding the mechanism of action, adhering to established protocols, and being mindful of the safety and handling requirements, researchers can effectively utilize this compound to achieve high-quality synthesis results. While alternative activators offer advantages for specific applications, this compound remains a robust and cost-effective choice for standard DNA oligonucleotide synthesis.
References
- Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow.
- Glen Research. (n.d.). Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR.
- Bio-Synthesis Inc. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Suvchem Laboratory Chemicals. (n.d.). This compound (FOR DNA SYNTHESIS) (AMIDITE ACTIVATOR).
- Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743.
- Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.
- Oxford Lab Fine Chem LLP. (n.d.). This compound - (For DNA Synthesis) MSDS.
- ResearchGate. (2015). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
- Google Patents. (n.d.). US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis.
- Dynacell Life Sciences, LLC. (n.d.). 5-Ethylthio-1H-tetrazole as an Activator in Oligonucleotide Synthesis.
- Biotage. (2022). Solid Phase Oligonucleotide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Oligonucleotide Synthesis: The Role of Tetrazole.
- Google Patents. (n.d.). WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis.
- Wikipedia. (n.d.). Oligonucleotide synthesis.
- Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743.
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- 5. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
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Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition: An Application Note and Protocol Guide
Introduction: The Enduring Significance of the Tetrazole Moiety
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, stands as a privileged scaffold in contemporary medicinal chemistry and materials science.[1] Though not found in nature, its unique physicochemical properties have rendered it an indispensable component in a wide array of applications.[2] In the realm of drug discovery, 5-substituted-1H-tetrazoles are widely recognized as bioisosteres of carboxylic acids. This substitution often imparts enhanced metabolic stability and improved pharmacokinetic profiles to bioactive molecules.[1] Prominent pharmaceuticals such as the antihypertensive drug Losartan feature this critical moiety, underscoring its importance in modern therapeutics. Beyond the pharmaceutical landscape, the high nitrogen content of tetrazoles makes them valuable in the development of high-energy materials and as ligands in coordination chemistry.[1]
The most efficient and atom-economical route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile.[1] This reaction, a cornerstone of "click chemistry," offers a direct and versatile method for the construction of the tetrazole ring.[3] However, the reaction often requires catalysis to overcome a significant activation barrier.[1] This guide provides a comprehensive overview of the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition, with a focus on practical experimental protocols, mechanistic insights, and critical safety considerations.
Mechanistic Insights into the [3+2] Cycloaddition for Tetrazole Synthesis
The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition reaction. The generally accepted mechanism, particularly in the presence of a metal catalyst, involves the coordination of the metal ion to the nitrile nitrogen. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[4] The subsequent intramolecular cyclization of the resulting intermediate affords the metalated tetrazole, which upon protonation during workup, yields the final 5-substituted-1H-tetrazole.
The following diagram illustrates the proposed catalytic cycle for a metal-catalyzed [3+2] cycloaddition:
Caption: Proposed mechanism for metal-catalyzed [3+2] cycloaddition.
Safety First: Essential Precautions for Working with Azides
Sodium azide and organic azides are highly toxic and potentially explosive.[5] Strict adherence to safety protocols is paramount when handling these reagents.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).[6]
-
Ventilation: All manipulations involving azides must be performed in a certified chemical fume hood.[6]
-
Avoid Acidic Conditions: Contact between azides and acids can generate highly toxic and explosive hydrazoic acid (HN₃).[7]
-
Incompatible Materials: Avoid contact with heavy metals (e.g., lead, copper, mercury), their salts, and halogenated solvents.[7] Explosive heavy metal azides can form. Do not use metal spatulas for handling solid azides; use plastic or ceramic instead.[6]
-
Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled container. Never dispose of azide solutions down the drain, as explosive metal azides can accumulate in the plumbing.[5]
-
Thermal Stability: Organic azides can be thermally unstable. Avoid heating them unless necessary for a reaction, and always use a blast shield.[6] Purification by distillation or sublimation is generally not recommended.[7]
Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in Water
This protocol is adapted from the highly-cited Sharpless method, which offers a greener and safer approach by using water as the solvent.[8][9]
Materials:
-
Benzonitrile (C₇H₅N)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzonitrile (1.03 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.25 g, 10 mmol).[10]
-
Solvent Addition: Add 20 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 24-48 hours.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 3M hydrochloric acid to the stirred mixture until the pH is approximately 1. This will protonate the tetrazole and cause it to precipitate.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 5-phenyl-1H-tetrazole as white needles.[11]
-
Dry the purified product under vacuum.
-
Protocol 2: Copper-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in DMSO
This protocol utilizes a copper catalyst in an organic solvent, which can sometimes offer faster reaction times for certain substrates.[4][12]
Materials:
-
Benzonitrile (C₇H₅N)
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (4 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzonitrile (1.03 g, 10 mmol) in 20 mL of DMSO.
-
Reagent Addition: Add sodium azide (0.65 g, 10 mmol) and copper(II) sulfate pentahydrate (0.05 g, 0.2 mmol, 2 mol%) to the solution.[12]
-
Reaction: Heat the reaction mixture to 140 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.[12]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of 4 M HCl and 100 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of ethyl acetate (2 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic layers and wash them twice with 50 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization as described in Protocol 1.
-
Data Presentation: Scope of the [3+2] Cycloaddition
The [3+2] cycloaddition for the synthesis of 5-substituted-1H-tetrazoles is applicable to a wide range of nitriles. The following table summarizes representative examples with various catalysts and reaction conditions.
| Entry | Nitrile Substrate | Catalyst | Azide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | ZnBr₂ | NaN₃ | Water | 100 | 24-48 | 91 | [8] |
| 2 | 4-Methoxybenzonitrile | Co(II) complex | NaN₃ | DMSO | 110 | 12 | 98 | [1] |
| 3 | 4-Chlorobenzonitrile | CuSO₄·5H₂O | NaN₃ | DMSO | 120 | 3 | 95 | [4] |
| 4 | Acetonitrile | ZnBr₂ | NaN₃ | Water | 170 | 48 | 85 | [10] |
| 5 | Phenylacetonitrile | CoY Zeolite | NaN₃ | DMF | 120 | 14 | 92 | [13] |
| 6 | Acrylonitrile | Co(II) complex | NaN₃ | DMSO | 110 | 12 | 90 | [2] |
| 7 | Adiponitrile | Silica Sulfuric Acid | NaN₃ | DMF | Reflux | 8 | 88 | [14] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Presence of moisture (for some methods)- Poor quality of reagents | - Use a fresh batch of catalyst or a different catalytic system.[15]- Ensure the reaction temperature is maintained at the optimal level.[16]- For moisture-sensitive reactions, use anhydrous solvents and reagents.- Verify the purity of the nitrile and sodium azide. |
| Formation of side products | - Decomposition of starting materials or product at high temperatures- Reaction with solvent | - Lower the reaction temperature and extend the reaction time.- Choose a more inert solvent. |
| Difficulty in product isolation | - Product is soluble in the aqueous phase- Emulsion formation during workup | - Saturate the aqueous phase with NaCl before extraction.- If the product is a solid, ensure the pH is correctly adjusted for precipitation.- Break emulsions by adding brine or filtering through Celite. |
Conclusion
The [3+2] cycloaddition of nitriles and azides remains the most robust and versatile method for the synthesis of 5-substituted-1H-tetrazoles. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access a diverse range of these valuable heterocyclic compounds. Adherence to stringent safety protocols is essential when working with azide reagents. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and further exploration of 5-substituted-1H-tetrazoles in various fields of chemical research.
References
- Das, A., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 5(28), 17353-17363.
- de Oliveira, A. F., et al. (2026). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. ACS Omega.
- Gold, B. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.
- Das, A., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.
- University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.
- University of Victoria. (2022). Azides. Occupational Health, Safety & Environment.
- Harvard University. (n.d.). Lab Safety Guideline: Sodium Azide. Harvard Environmental Health and Safety.
- University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide.
- Akhlaghinia, B., & Rezazadeh, S. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2208-2214.
- Organic Chemistry Portal. (n.d.). This compound synthesis.
- Scite.ai. (n.d.). Advances in Tetrazole Synthesis – An Overview.
- Das, A., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN 3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ResearchGate.
- Li, Z., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(9), 13837-13846.
- ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. ResearchGate.
- Gholinejad, M., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39311-39328.
- ResearchGate. (n.d.). An efficient synthesis of 5-substituted 1H-tetrazoles using Zn/Al hydrotalcite catalyst.
- Antonis, M., et al. (2006). [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles. Microwave-assisted organic synthesis, 235-248.
- ResearchGate. (n.d.). Synthesis of various 5‐substituted 1H‐tetrazole derivatives in presence of Zn‐CA‐MOFs.
- Rostamnia, S., et al. (2020). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 10(46), 27618-27626.
- Li, Z., et al. (2014). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed.
- Sreedhar, B., et al. (2007). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 72(19), 7377–7380.
- ResearchGate. (n.d.). 9 questions with answers in TETRAZOLES | Science topic.
- Reddit. (2025). Problem with tetrazole formation. r/Chempros.
- Zhang, W., et al. (2018). Electrochemical Synthesis of Tetrazoles via Metal- and Oxidant-Free [3 + 2] Cycloaddition of Azides with Hydrazones. Organic Letters, 20(16), 4946–4950.
- Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-198.
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Zinc-Catalyzed Synthesis of 1H-Tetrazoles from Nitriles and Sodium Azide: Application Notes and Protocols
Abstract
The tetrazole moiety is a cornerstone in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids, and is integral to materials science as a component of specialty explosives and gas-generating agents.[1][2] The [3+2] cycloaddition of nitriles and azides stands as the most direct route to 5-substituted-1H-tetrazoles.[1][3] This application note provides an in-depth guide to the zinc-catalyzed variant of this reaction, a method prized for its efficiency, broad substrate scope, and favorable safety profile compared to alternatives. We will explore the underlying mechanism, present a validated, step-by-step protocol, offer a comparative analysis of common zinc catalysts, and provide practical troubleshooting advice for researchers in organic synthesis and drug development.
Introduction: The Ascendancy of Zinc Catalysis
The synthesis of tetrazoles has traditionally been approached with various reagents, including hazardous hydrazoic acid or metal catalysts like tin and aluminum salts.[4] However, these methods often suffer from drawbacks such as high toxicity, harsh reaction conditions, and the generation of hazardous byproducts. The adoption of zinc salts as catalysts, pioneered by Sharpless and coworkers, marked a significant advancement in the field.[5][6][7]
Zinc catalysts offer a compelling combination of low cost, low toxicity, and high efficiency.[7] As Lewis acids, zinc(II) salts effectively activate the nitrile substrate, facilitating the cycloaddition with sodium azide under milder conditions.[8][9] Notably, many of these reactions can be performed in environmentally benign solvents like water, which not only enhances safety by minimizing the risk of explosion but also simplifies product isolation.[5] The use of heterogeneous or nanocrystalline zinc catalysts, such as zinc oxide (ZnO), further enhances the "green" credentials of this methodology by allowing for easy catalyst recovery and reuse.[10]
Reaction Mechanism: The Role of the Zinc Catalyst
The zinc-catalyzed synthesis of 1H-tetrazoles proceeds through a well-elucidated mechanism where the zinc(II) ion acts as a Lewis acid. The catalytic cycle can be broken down into three key steps:
-
Nitrile Activation: The electrophilicity of the nitrile's carbon atom is inherently low. The zinc(II) ion coordinates to the lone pair of the nitrile's nitrogen atom. This coordination polarizes the carbon-nitrogen triple bond, significantly increasing the electrophilicity of the carbon and making it more susceptible to nucleophilic attack.[8][9]
-
Nucleophilic Attack by Azide: The azide anion (N₃⁻), supplied by sodium azide, acts as the nucleophile. It attacks the activated nitrile-carbon, leading to the formation of a linear, open-chain zinc-imidoyl azide intermediate.[8][11]
-
Intramolecular Cyclization & Protonation: The terminal nitrogen of the azide moiety in the intermediate then performs an intramolecular nucleophilic attack on the internal imine nitrogen. This step forms the five-membered tetrazole ring. Subsequent protonation during the aqueous workup (typically with HCl) cleaves the zinc-tetrazolate bond, releasing the 5-substituted-1H-tetrazole product and regenerating the active zinc catalyst.[1][12]
The entire process is a concerted, yet stepwise, cycloaddition, where the catalyst's primary role is to lower the activation energy for the initial nucleophilic attack.[9]
Caption: Fig. 1: Catalytic Cycle of Zinc-Mediated Tetrazole Synthesis.
Comparative Analysis of Common Zinc Catalysts
Several zinc salts have proven effective for this transformation. The choice of catalyst can influence reaction times, yields, and conditions. Heterogeneous catalysts like ZnO nanoparticles are particularly attractive for their reusability.
| Catalyst | Typical Solvent(s) | Temperature (°C) | General Substrate Scope | Key Advantages & Notes | Reference(s) |
| ZnBr₂ | Water, 2-Propanol | 80 - 100 | Broad: Aromatic, alkyl, vinyl nitriles | Excellent yields in water, pioneering method. Vigorous stirring is crucial. | [5][7] |
| ZnCl₂ | Propanol, Butanol, DMF | 100 - 130 | Broad: Aromatic, thiocyanates | Effective in organic solvents, offers mild conditions and short reaction times. | [8][11] |
| Zn(OAc)₂·2H₂O | Toluene | Reflux | Aromatic, aliphatic aldehydes (in 3-component) | Eco-friendly, affordable catalyst used in one-pot, three-component synthesis. | [2] |
| Nano ZnO | DMF, Water | 120 - 130 | Aromatic, heteroaromatic nitriles | Heterogeneous, reusable catalyst. Can be recovered by filtration and reused multiple times. | [10][13] |
| Zn(OTf)₂ | Dichloroethane (DCE) | 80 | Alkenes (in 4-component) | Highly effective Lewis acid for more complex, multi-component reactions. | [7] |
Detailed Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol provides a representative procedure for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile using zinc bromide in water, adapted from the highly cited work by Demko and Sharpless.[5][7]
Materials and Equipment:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃, 1.1 - 1.5 eq) (Caution: Highly toxic and potentially explosive)
-
Zinc Bromide (ZnBr₂, 1.0 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Caption: Fig. 2: Experimental Workflow for Tetrazole Synthesis.
Step-by-Step Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask, combine benzonitrile (e.g., 2.06 g, 20 mmol), sodium azide (1.43 g, 22 mmol), zinc bromide (4.50 g, 20 mmol), and 40 mL of deionized water.[7]
-
Causality Insight: Using a slight excess of sodium azide ensures complete conversion of the nitrile. Zinc bromide acts as the Lewis acid catalyst. Water is an excellent solvent that is both safe and effective for this reaction.
-
-
Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture (organic nitrile and aqueous solution), maximizing the catalytic interface. Refluxing provides the necessary thermal energy to overcome the reaction's activation barrier.
-
-
Workup - Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add 3 M hydrochloric acid (approx. 30 mL) while stirring until the pH of the aqueous layer is ~1. The product, which is often a white solid, will precipitate.[7]
-
Causality Insight: Acidification is critical. It protonates the tetrazolate anion, forming the neutral 1H-tetrazole which is significantly less soluble in water, causing it to precipitate. It also serves to quench any unreacted sodium azide, though this should be done with caution in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) can be formed.
-
-
Workup - Extraction: Add ethyl acetate (e.g., 100 mL) to the flask and continue stirring until all the precipitated solid has dissolved. Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).[7]
-
Causality Insight: Ethyl acetate is a suitable organic solvent for extracting the relatively polar tetrazole product from the acidic aqueous phase.
-
-
Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Causality Insight: Drying the organic phase is necessary to remove residual water, which would interfere with the final purification and yield calculation.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5-phenyl-1H-tetrazole.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient stirring in a biphasic system.2. Catalyst deactivation.3. Insufficient reaction time or temperature. | 1. Increase stirring speed; consider a mechanical stirrer for larger scales.2. Use fresh, anhydrous zinc salt.3. Confirm reflux temperature and extend reaction time, monitoring by TLC. |
| Difficult Product Isolation | Product is highly soluble in the aqueous phase (common for small alkyl tetrazoles). | Minimize the amount of water used during workup. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
| Formation of Hydrazoic Acid (HN₃) | Acidification of unreacted sodium azide. | Perform the acidification step slowly and in a well-ventilated fume hood. The Sharpless method in water minimizes HN₃ release by keeping the reaction pH slightly alkaline.[5] |
| Inconsistent Yields | Inconsistent quality of nitrile or sodium azide. | Use high-purity starting materials. Ensure sodium azide has been stored correctly and is free-flowing. |
Conclusion
The zinc-catalyzed cycloaddition of nitriles and sodium azide is a robust, versatile, and scalable method for the synthesis of 5-substituted-1H-tetrazoles. Its advantages, including the use of inexpensive and low-toxicity catalysts, mild reaction conditions, and amenability to green solvents like water, make it a superior choice for both academic research and industrial applications. By understanding the core mechanism and following a validated protocol, researchers can reliably access this important heterocyclic scaffold for applications in drug discovery and materials science.
References
- Organic Chemistry Portal. (n.d.). This compound synthesis.
- Yao, Y., Zhou, Y., Lin, B., & Yao, C. (2013). Click chemistry for the synthesis of 5-substituted 1H-tetrazoles from boron-azides and nitriles. Semantic Scholar.
- Kakaei, S., et al. (2016). Synthesis of 5-substituted 1H-tetrazoles using a nano ZnO/Co3O4 catalyst. Catalysis Science & Technology.
- Gholinejad, M., & Shariati, F. (2022). Research on synthesis of heterocyclic structures using ZnO NPs as catalyst. Journal of Synthetic Chemistry.
- Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances.
- Himo, F., et al. (2000). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications.
- Agharia, P. B., et al. (2023). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. ResearchGate.
- Myznikov, L. V., et al. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate.
- Kakaei, S., et al. (2016). Synthesis of 5-Substituted 1H-Tetrazoles Using a Nano ZnO/Co3O4 Catalyst. ResearchGate.
- ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate.
- Li, Z. (Ed.). (2015). CHAPTER 2: Zinc-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry.
- Mondal, B., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.
- Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central.
- Kantam, M. L., et al. (2005). Nanocrystalline ZnO as an Efficient Heterogeneous Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles. ResearchGate.
- Naeimi, H., Kiani, F., & Moradian, M. (2018). Comparison of 1-substituted tetrazole synthesis by ZnS NPs with the.... ResearchGate.
- Agharia, P. B., et al. (2023). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Growing Science.
- Vicente, C. M. S., et al. (2023). Nitrogen-Rich Tetrazole–Amide-Functionalised Zn Metal–Organic Framework as Catalyst for Efficient Catalytic CO2 Cycloaddition with Epoxides. MDPI.
- Naeimi, H., & Kiani, F. (2015). Ultrasound-promoted one-pot three component synthesis of tetrazoles catalyzed by zinc sulfide nanoparticles as a recyclable heterogeneous catalyst. ResearchGate.
- Vorona, S. V., Zevatskii, Y. E., & Myznikov, L. V. (2019). Zinc (II) Chloride as Phase Transfer Catalyst and as Catalyst of Cycloaddition Azide Ion to Heterocumulenes and Terminal Alkynes in Organic Solvents. ResearchGate.
- Himo, F., et al. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. PubMed.
- Vorona, S. V., Zevatskii, Y. E., & Myznikov, L. V. (2019). Cycloaddition of azide to nitriles and heterocumulenes. ResearchGate.
- Dahiya, S., & Pathare, R. S. (2023). [3+2] Cycloaddition of nitriles with azides. ResearchGate.
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The Ascendancy of 1H-Tetrazole in Metal-Organic Framework Synthesis: A Guide for Advanced Applications
An Application Note and Protocol for Researchers
Introduction: Why 1H-Tetrazole?
The field of metal-organic frameworks (MOFs) is driven by the rational design of porous crystalline materials with tunable properties. The choice of the organic ligand is paramount, as it dictates the topology, porosity, and functionality of the resulting framework. Among the pantheon of N-heterocyclic linkers, this compound and its derivatives have emerged as exceptionally versatile building blocks.[1] Their high nitrogen content, structural rigidity, and diverse coordination capabilities make them ideal candidates for constructing robust MOFs with applications ranging from gas storage and separation to catalysis and drug delivery.[2][3]
Tetrazoles are particularly compelling for biomedical and pharmaceutical applications. The tetrazole ring is recognized as a bioisostere of the carboxylic acid group, a common moiety in bioactive molecules.[4] This substitution can enhance a drug's metabolic stability and improve its pharmacokinetic profile. Consequently, MOFs built from tetrazolate ligands offer a unique platform for developing advanced drug delivery systems, combining the therapeutic relevance of the linker with the high loading capacity and tunable release kinetics of the framework.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and application of this compound-based MOFs. We will delve into the underlying coordination chemistry, provide step-by-step synthesis methodologies, and explore the critical parameters that govern the self-assembly process, empowering you to rationally design and fabricate novel functional materials.
Section 1: The Unique Coordination Chemistry of Tetrazoles
The power of this compound as a ligand lies in its deprotonated form, the tetrazolate anion. This anion features four nitrogen atoms, each capable of coordinating to a metal center, leading to a remarkable variety of bridging modes.[1] This versatility allows for the construction of MOFs with diverse dimensionalities (0D, 1D, 2D, and 3D) and topologies from a single ligand.[7][8] Understanding these modes is critical for predicting and controlling the final framework structure. The most common coordination modes observed include μ₂-, μ₃-, and μ₄-bridging, which facilitate the formation of stable, multidimensional networks.[7]
Caption: Versatile coordination of the tetrazolate ligand.
Section 2: Synthesis Strategies and Protocols
The synthesis of tetrazole-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel.[9] This approach facilitates the crystallization of the framework. However, alternative strategies like post-synthetic ligand exchange offer pathways to functionalized MOFs that may not be accessible through direct synthesis.[10]
General Solvothermal Synthesis Workflow
The solvothermal method is the most common technique for producing high-quality crystalline MOFs. The process involves dissolving a metal salt and the tetrazole-based ligand in a suitable solvent, sealing them in an autoclave, and heating to a specific temperature for a set duration.
Caption: Standard workflow for solvothermal MOF synthesis.
Protocol 2.1.1: Synthesis of a Nickel-Tetrazole MOF
This protocol is adapted from the synthesis of a nickel MOF using a naphthalene-tetrazole linker, demonstrating a typical procedure.[2]
Materials:
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz) or similar bitopic tetrazole ligand
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol (MeOH)
Procedure:
-
Solution Preparation: Prepare a solution of the tetrazole linker (e.g., 29.5 mg, 0.12 mmol) in 2.0 mL of DMF. In a separate vial, prepare a solution of NiCl₂·6H₂O (e.g., 26.5 mg, 0.12 mmol) in 0.5 mL of water.
-
Mixing: Add the aqueous metal salt solution to the DMF solution of the ligand.
-
Reaction: Pour the resulting mixture into a 4 mL glass vial, cap it tightly, and heat it in an oven at 90°C for 24 hours.
-
Isolation: After cooling to room temperature, pale-colored block-shaped crystals should be visible. Isolate the product by filtration.
-
Washing: Wash the collected crystals sequentially with DMF, deionized water, and finally methanol to remove any unreacted precursors and solvent molecules trapped in the pores.
-
Drying: Dry the product in air or under a gentle vacuum at room temperature. The yield of [Ni(NDTz)(H₂O)₄] is typically around 40 mg.[2]
Post-Synthetic Ligand Exchange (PSE)
PSE is a powerful technique for introducing functionality into a pre-existing MOF.[10] This is particularly useful for incorporating thermally unstable ligands that cannot withstand direct solvothermal synthesis conditions. The process involves soaking a parent MOF (e.g., UiO-66) in a solution containing a new tetrazole-functionalized ligand.[11]
Protocol 2.2.1: Functionalization of UiO-66 with a Tetrazole Ligand
This protocol describes the general steps for modifying the parent UiO-66 MOF.[11]
Materials:
-
Synthesized UiO-66 MOF
-
Tetrazole-functionalized benzene-1,4-dicarboxylic acid (H₂BDC-Tetrazole)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of Parent MOF: Activate the parent UiO-66 by heating under vacuum to remove guest molecules from the pores.
-
Ligand Exchange Solution: Prepare a solution of the H₂BDC-Tetrazole ligand in DMF.
-
Exchange Reaction: Immerse the activated UiO-66 powder in the ligand solution and heat at a moderate temperature (e.g., 60-100°C) for 24-72 hours. The new ligand will gradually replace the original BDC linkers in the framework.
-
Washing and Isolation: After the exchange period, filter the MOF solid and wash it thoroughly with fresh DMF to remove the displaced ligands and excess new ligands.
-
Drying: Dry the functionalized MOF under vacuum.
-
Characterization: Use techniques like ¹H NMR spectroscopy of the digested MOF to determine the percentage of ligand exchange.[11]
Section 3: Critical Parameters and Causality
The success of a MOF synthesis is not merely procedural; it is a finely tuned process where several parameters dictate the outcome. Understanding the "why" behind these choices is crucial for troubleshooting and rational design.
| Parameter | Influence and Rationale | Typical Range |
| pH / Acidity | Controls the deprotonation state of the tetrazole ligand and the speciation of the metal aqua ions. Acidic conditions can favor specific coordination modes and promote the formation of highly crystalline phases, while basic conditions may lead to different structures or the formation of metal hydroxides.[12] | 4 - 8 |
| Temperature | Provides the necessary activation energy for crystal nucleation and growth. Higher temperatures can lead to denser phases or decomposition, while lower temperatures may result in slow or incomplete crystallization. The optimal temperature balances kinetics and thermodynamic stability.[2] | 80 - 180 °C |
| Solvent System | The polarity, boiling point, and coordinating ability of the solvent(s) influence the solubility of precursors and can mediate the self-assembly process. Mixed-solvent systems like DMF/water are common, where DMF acts as a high-boiling solvent and water can aid in dissolving metal salts.[2][9] | DMF, DEF, H₂O, Ethanol |
| Metal:Ligand Ratio | Stoichiometry affects the final structure. Varying the ratio can lead to the formation of different framework topologies or mononuclear complexes by altering the available coordination sites on the metal centers.[12] | 1:1 to 1:3 |
Section 4: Essential Characterization Techniques
To ensure a successful synthesis and understand the properties of the resulting MOF, a suite of characterization techniques is essential. These methods provide a self-validating system for your protocol.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your synthesized MOF. The resulting diffraction pattern is a fingerprint of the material, which should be compared to patterns from single-crystal data or theoretical predictions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the MOF and to identify the temperature at which the framework begins to decompose.[7] For MOFs intended for drug delivery, this helps define the upper-temperature limit for processing.
-
Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (e.g., block-shaped, needle-like) and particle size distribution of the MOF powder.
-
Nitrogen Adsorption-Desorption Isotherms: Measured at 77 K, this analysis is crucial for determining the porosity of the MOF. From the isotherm, you can calculate key parameters like the BET surface area, pore volume, and pore size distribution, which are critical for applications in gas storage and drug loading.[3]
Section 5: Application in Drug Delivery
The inherent properties of tetrazole-based MOFs make them excellent candidates for drug delivery systems (DDS).[5][6] Their high porosity allows for significant drug loading, while the chemical nature of the framework can be tuned to control the release rate.[13]
Caption: Schematic of drug loading and release from a MOF.
Drug Loading Protocol (General)
-
MOF Activation: Activate the synthesized tetrazole-MOF by heating under vacuum to ensure the pores are empty and accessible.
-
Drug Solution: Prepare a concentrated solution of the desired drug in a solvent in which both the drug and the MOF are stable.
-
Loading: Immerse a known mass of the activated MOF in the drug solution. Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Isolation: Centrifuge the suspension to separate the drug-loaded MOF.
-
Washing: Gently wash the exterior of the MOF particles with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Quantification: Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or HPLC and calculating the difference from the initial concentration. The loading capacity is typically expressed as a weight percentage.
The release of the drug is often triggered by changes in the physiological environment, such as a lower pH in tumor tissues or the presence of specific ions in the body.[13] The tetrazole linkers themselves can participate in host-guest interactions, potentially influencing the release kinetics.
Section 6: Safety and Handling
-
This compound and Derivatives: Tetrazole compounds can be energetic.[9] While stable under normal laboratory conditions, they should be handled with care. Avoid excessive heat, shock, or friction. Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Metal Salts: Many transition metal salts (e.g., nickel, cadmium) are toxic and/or carcinogenic.[7][14] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle these compounds in a well-ventilated fume hood.
-
Solvents: Solvents like DMF are reproductive toxins. Minimize exposure by working in a fume hood.
-
Solvothermal Reactions: Reactions in sealed vessels generate pressure. Use a vessel rated for the temperature and pressure of the experiment and employ a blast shield. Never fill the vessel more than 75% of its total volume.
Conclusion and Future Outlook
This compound has firmly established itself as a premier ligand for the design of functional MOFs. Its unique coordination chemistry provides a direct route to novel frameworks with high stability and tunable porosity.[1] For researchers in drug development, the biocompatible nature of the tetrazole moiety presents an exciting frontier for creating next-generation delivery vehicles with enhanced therapeutic profiles.[4][15] Future research will likely focus on developing multifunctional tetrazole linkers that incorporate targeting moieties or stimuli-responsive groups, leading to the creation of "smart" MOFs for targeted therapy and diagnostics.
References
- Hou, X., Guo, Z., Yang, L., & Ma, H. (2019). Four three-dimensional metal–organic frameworks assembled from this compound: Synthesis, crystal structures and thermal properties. CoLab.
- (Reference unavailable) pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. PubMed Central. [Link]
- Klapötke, T. M., et al. (n.d.). Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals.
- (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation.
- (n.d.). Tetrazole‐Based Energetic Metal‐Organic Frameworks: Impacts of Metals and Ligands on Explosive Properties.
- (n.d.). Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Dalton Transactions (RSC Publishing). [Link]
- (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. PubMed. [Link]
- (n.d.). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions (RSC Publishing). [Link]
- (n.d.). New metal-organic complexes based on bis(tetrazole) ligands: Synthesis, structures and properties.
- (2022). (Reference unavailable). inorganics - AIR Unimi. [Link]
- Cho, S., et al. (2022). Tetrazole-Based Energetic Metal-Organic Frameworks: Impacts of Metals and Ligands on Explosive Properties. Ewha Womans University. [Link]
- (n.d.). Three Coordination Polymers Based on this compound (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties.
- (n.d.). Four Three-Dimensional Metal-organic Frameworks assembled from this compound: Synthesis, Crystal Structures and Thermal Properties.
- (n.d.). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]
- (n.d.). METAL-ORGANIC FRAMEWORKS. Ma Research Group. [Link]
- (n.d.). Metal-organic frameworks for advanced drug delivery. PMC - PubMed Central. [Link]
- (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link]
- (n.d.).
- (n.d.).
- (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. JoVE. [Link]
- (n.d.). Tetrazole and trefoil ligands utilized for rht-MOF synthesis.
- (2017). Grand Challenges and Future Opportunities for Metal–Organic Frameworks. PMC. [Link]
- (n.d.). Multidimensional Applications and Challenges of Metal-Organic Frameworks (MOFs)
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The Ascendancy of 1H-Tetrazole Derivatives: High-Energy, Low-Sensitivity Solutions for Modern Propellants and Energetic Materials
An In-depth Technical Guide for Researchers and Scientists
The relentless pursuit of advanced energetic materials with superior performance, enhanced safety, and a reduced environmental footprint has led to a burgeoning interest in nitrogen-rich compounds. Among these, 1H-tetrazole derivatives have emerged as a highly promising class of materials, offering a unique combination of high energy density, thermal stability, and tunable sensitivity. This guide provides a comprehensive overview of the synthesis, characterization, and application of key this compound derivatives in the field of energetic materials and propellants, with a focus on providing actionable protocols and fostering a culture of safety in the laboratory.
The energetic prowess of tetrazoles stems from their unique molecular structure: a five-membered aromatic ring containing four nitrogen atoms. This high nitrogen content results in a large positive heat of formation, releasing a significant amount of energy and a large volume of environmentally benign nitrogen gas (N₂) upon decomposition.[1] This fundamental property makes them attractive replacements for traditional explosives and propellants.
Core Concepts: The Energetic Advantage of the Tetrazole Ring
The desirability of this compound derivatives in energetic applications is rooted in several key physicochemical properties:
-
High Nitrogen Content: The tetrazole ring boasts an impressive nitrogen content (up to 80% by mass), which upon decomposition, leads to the formation of the extremely stable dinitrogen molecule (N₂), releasing a substantial amount of energy.[1][2]
-
High Heats of Formation: The numerous N-N and C-N bonds within the tetrazole structure contribute to a high positive heat of formation, a critical factor for high-performance explosives.[2]
-
Thermal Stability: Many tetrazole derivatives exhibit remarkable thermal stability, a crucial attribute for safe handling, storage, and application in various operational temperatures.[3]
-
Tunable Sensitivity: The sensitivity of tetrazole-based energetic materials to stimuli such as impact and friction can be tailored by modifying the substituents on the tetrazole ring, allowing for the development of both highly sensitive primary explosives and insensitive munitions.
-
"Green" Decomposition Products: The primary decomposition product is nitrogen gas, which is non-toxic and environmentally friendly, a significant advantage over many traditional energetic materials.[1]
Featured Derivatives: Synthesis and Properties
This guide will focus on two foundational this compound derivatives, 5-aminotetrazole (5-AT) and 1,5-diaminotetrazole (DAT), which serve as versatile building blocks for more complex energetic materials.
5-Aminotetrazole (5-AT): The Workhorse Energetic Building Block
5-Aminotetrazole is a widely used and commercially available tetrazole derivative, valued for its thermal stability and its role as a precursor in the synthesis of a vast array of energetic compounds. It finds significant application as a gas generant in automobile airbags.[1]
This protocol is based on the diazotization of aminoguanidine.
Materials and Reagents:
-
Aminoguanidine bicarbonate
-
Nitric acid (32%)
-
Sodium nitrite solution (35%)
-
Sodium carbonate
-
Sulfuric acid (30%)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Heating mantle with reflux condenser
-
Standard laboratory glassware (beakers, flasks, etc.)
-
pH indicator paper or pH meter
Step-by-Step Procedure:
-
Preparation of Aminoguanidine Nitrate Solution: In a well-ventilated fume hood, slowly add 68 g of aminoguanidine bicarbonate to a stirred solution of 200 ml of 32% nitric acid. The reaction is exothermic and will evolve carbon dioxide. Control the addition rate to manage the effervescence.
-
Diazotization: Cool the aminoguanidine nitrate solution in an ice bath. While maintaining the temperature between 30-35°C, slowly add 90-100 ml of 35% sodium nitrite solution dropwise with vigorous stirring. The color of the solution will change to a brownish-red upon completion of the diazotization.
-
Cyclization: To the reaction mixture, add 58 g of sodium carbonate portion-wise with continuous stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture at reflux for 4 hours.
-
Precipitation: After reflux, allow the solution to cool slightly and then carefully neutralize it with 30% sulfuric acid. As the solution cools to room temperature, 5-aminotetrazole will crystallize out.
-
Purification: Filter the crude 5-aminotetrazole and wash the crystals with a small amount of cold water. Recrystallize the product from a mixture of hot water and ethanol to obtain pure 5-aminotetrazole. The melting point of pure 5-aminotetrazole is 199-201°C.
Diagram: Synthesis of 5-Aminotetrazole
Caption: Reaction pathway for the synthesis of 5-aminotetrazole.
1,5-Diaminotetrazole (DAT): A High-Nitrogen Energetic Core
1,5-Diaminotetrazole is another crucial nitrogen-rich tetrazole derivative. Its synthesis is more challenging than that of 5-AT, but its high nitrogen content and the presence of two amino groups make it an attractive precursor for a variety of energetic salts and coordination compounds.
This protocol describes a method starting from thiosemicarbazide. Caution: This synthesis involves lead compounds, which are toxic. Appropriate safety measures must be taken.
Materials and Reagents:
-
Thiosemicarbazide
-
Sodium azide
-
Lead(II) oxide (PbO)
-
Ammonium chloride
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Heating mantle with a stirrer
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a suspension of thiosemicarbazide, sodium azide, lead(II) oxide, and ammonium chloride in DMF. The molar ratios of the reactants are crucial and should be carefully calculated.
-
Reaction: Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product is isolated by filtration and washed with an appropriate solvent to remove impurities and unreacted starting materials.
-
Purification: The crude 1,5-diaminotetrazole can be further purified by recrystallization from a suitable solvent system.
Diagram: Conceptual Synthesis of 1,5-Diaminotetrazole
Caption: Conceptual overview of 1,5-diaminotetrazole synthesis.
Characterization of Tetrazole-Based Energetic Materials
Thorough characterization is paramount to ensure the performance, stability, and safety of energetic materials. A suite of analytical techniques is employed to elucidate the structure, thermal behavior, and energetic properties of this compound derivatives.
Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermal stability and decomposition characteristics of energetic materials.[4][5]
Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition of a tetrazole derivative.
Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC) with a suitable cooling system.
-
Hermetically sealed aluminum or gold-plated copper pans.
-
Microbalance (accurate to ±0.01 mg).
-
The tetrazole derivative sample (typically 0.5-2 mg).
Procedure:
-
Sample Preparation: Accurately weigh 0.5-2 mg of the dry tetrazole derivative into a DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any gaseous decomposition products and prevent sample loss.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting or decomposition point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate, typically 5 or 10°C/min, to a final temperature above the decomposition point (e.g., 400°C).[5]
-
Maintain a constant inert gas flow (e.g., nitrogen) to provide a stable thermal environment.
-
-
Data Analysis:
-
Identify endothermic peaks, which typically correspond to melting points.
-
Identify exothermic peaks, which indicate decomposition. The onset temperature of the first major exotherm is a critical indicator of thermal stability.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).
-
Protocol: Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the molecular structure of newly synthesized tetrazole derivatives. Due to the high nitrogen content, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.[6][7][8]
Objective: To confirm the chemical structure and purity of a tetrazole derivative.
Instrumentation and Materials:
-
High-field NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for dissolving the often polar tetrazole derivatives.
-
The tetrazole derivative sample.
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the tetrazole derivative in the appropriate deuterated solvent in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals provide information about the hydrogen atoms in the molecule.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The chemical shift of the carbon atom in the tetrazole ring is a characteristic feature.
-
¹⁵N NMR: If available, ¹⁵N NMR is highly valuable for characterizing the four nitrogen atoms in the tetrazole ring, which have distinct chemical shifts.
-
Data Interpretation: Analyze the spectra to confirm the expected connectivity of atoms and the absence of significant impurities.
Applications of this compound Derivatives
The unique properties of this compound derivatives have led to their adoption in various energetic applications, from life-saving devices to advanced propulsion systems.
Application Note: 5-Aminotetrazole in Automobile Airbag Gas Generants
Background: Modern airbag inflators rely on gas generant compositions that rapidly produce a large volume of non-toxic gas upon ignition. 5-Aminotetrazole has emerged as a key fuel in non-azide gas generants, offering a safer and more environmentally friendly alternative to sodium azide.[1]
Formulation Principle: 5-AT is blended with an oxidizer, such as strontium nitrate or potassium perchlorate, and other additives. Upon combustion, this mixture produces a rapid and controlled release of nitrogen gas, inflating the airbag.
Example Formulation and Performance:
| Component | Function | Typical Weight % |
| 5-Aminotetrazole | Fuel | 30 - 50 |
| Strontium Nitrate | Oxidizer | 40 - 60 |
| Binding Agent | Structural Integrity | 1 - 5 |
| Slag Former | Coolant/Filter | 1 - 5 |
The combustion of such a formulation is characterized by a high burn rate and the generation of primarily nitrogen, water, and solid oxides, which are filtered before the gas enters the airbag.
Application Note: Tetrazole Derivatives in Solid Propellants
Background: Solid rocket propellants require ingredients that provide high specific impulse (Isp), a measure of the efficiency of the propellant. The high energy release and large gas volume produced by the decomposition of tetrazole derivatives make them excellent candidates for enhancing the performance of solid propellants.[9][10][11]
Advantages in Propellants:
-
Increased Specific Impulse: The high energy of tetrazole derivatives contributes to a higher combustion temperature and the production of low molecular weight gases, both of which increase the specific impulse.[9]
-
Reduced Signature: The combustion of many tetrazole-based propellants produces fewer solid particles and less smoke compared to traditional propellants, leading to a reduced visual and infrared signature.
-
Chlorine-Free Formulations: Tetrazole derivatives can be used to formulate chlorine-free propellants, which are more environmentally friendly and less corrosive to launch equipment than ammonium perchlorate-based propellants.
Example of an Advanced Tetrazole Derivative for Propellants:
Some research has focused on energetic salts of tetrazoles, such as ammonium dinitramide salts of tetrazole derivatives, which can offer a good balance of performance and stability.[9]
| Derivative | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Specific Impulse (s) |
| 5,5'-Azoxytetrazole | 8,900 | 34.5 | ~250 |
| 1,1'-Dinitro-5,5'-bitetrazole | 9,580 | 42.1 | ~265 |
| HMX (for comparison) | 9,100 | 39.3 | ~270 |
Note: The performance data presented are illustrative and can vary depending on the specific formulation and testing conditions.
Safety Protocols for Handling this compound Energetic Materials
The synthesis and handling of energetic materials, including this compound derivatives, require strict adherence to safety protocols to mitigate the inherent risks of explosion, fire, and toxicity.
Fundamental Safety Principles:
-
Work in a Designated Area: All work with energetic materials should be conducted in a designated and properly equipped laboratory, preferably with a blast shield.
-
Small-Scale Operations: Synthesize and handle the smallest possible quantities of material necessary for the experiment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a face shield, a flame-resistant lab coat, and heavy-duty gloves.
-
Avoid Friction and Impact: Tetrazole derivatives can be sensitive to shock and friction. Avoid grinding, scraping, or subjecting the materials to impact. Use non-sparking tools.[12]
-
Control Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and static electricity.[12]
-
Proper Storage: Store energetic materials in a dedicated, well-ventilated, and temperature-controlled storage magazine. Segregate incompatible materials.[13]
Protocol: Safe Handling and Storage
-
Grounding: Ensure all equipment and personnel are properly grounded to prevent static discharge.
-
Cleanliness: Maintain a clean and organized workspace. Spills should be cleaned up immediately and disposed of according to established procedures.
-
Transferring Solids: When transferring solid energetic materials, use soft, non-sparking spatulas. Avoid creating dust.
-
Heating: When heating is required, use a well-controlled heating mantle or oil bath. Never heat energetic materials directly on a hot plate.
-
Storage Containers: Store energetic materials in compatible, properly labeled containers. Avoid glass containers with screw caps that can cause friction.
Protocol: Waste Disposal
Energetic hazardous wastes must be handled and disposed of with extreme care.[14]
-
Segregation: Collect all energetic waste in designated, labeled containers, separate from other chemical waste.
-
Deactivation: In some cases, it may be possible to deactivate small quantities of energetic waste in the laboratory through controlled chemical reactions. This should only be performed by highly trained personnel following a validated standard operating procedure.
-
Professional Disposal: For larger quantities or for materials that cannot be safely deactivated in the lab, contact your institution's Environmental Health and Safety (EHS) office for disposal through a licensed hazardous waste contractor. Never dispose of energetic materials in the regular trash or down the drain.[14]
Conclusion and Future Outlook
This compound derivatives represent a vibrant and rapidly evolving area of energetic materials research. Their unique combination of high energy, thermal stability, and tunable sensitivity makes them highly attractive for a wide range of applications, from advanced solid propellants to safer and more efficient gas generants. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and scientists working in this exciting field. As research continues, the development of new synthetic methodologies and a deeper understanding of the structure-property relationships of these fascinating compounds will undoubtedly lead to the creation of next-generation energetic materials with unprecedented performance and safety characteristics.
References
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- Keshavarz, M. H., Abadi, Y. H., Esmaeilpour, K., Damiri, S., & Oftadeh, M. (2017). Introducing Novel Tetrazole Derivatives as High Performance Energetic Compounds for Confined Explosion and as Oxidizer in Solid Propellants. Propellants, Explosives, Pyrotechnics, 42(5), 492-498.
- Das, P., Bhatia, P., Kumar, K., & Pandey, D. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties. RSC Advances, 14(25), 17882-17890.
- Klapötke, T. M. (2011). Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole.
- Gaponik, P. N., & Karavai, V. P. (1984). Synthesis and properties of 1,5-diaminotetrazole. Chemistry of Heterocyclic Compounds, 20(12), 1388-1391.
- Taha, M. A. M. (2005). Use of 1,5-diaminotetrazole in the synthesis of some fused heterocyclic compounds. Journal of the Indian Chemical Society, 82(2), 172-174.
- Wikipedia contributors. (2024, November 26). Tetrazole. In Wikipedia, The Free Encyclopedia.
- Elischer, P. P., & Spear, R. J. (1984). A Thermal Stability Test for Primary Explosive Stab Sensitizers.
- Zhang, J., et al. (2023). Design and Synthesis of High-Performance Planar Explosives and Solid Propellants with Tetrazole Moieties. Organic Letters, 25(27), 5100–5104.
- Agrawal, J. P. (2015). Thermal Stability of Explosives. CHIMIA International Journal for Chemistry, 69(9), 530-537.
- Piekiel, N., & Zachariah, M. R. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Proceedings, 1443, mrsf11-1443-s6-4.
- Deng, H. L., Luo, X. S., Lin, Z., & Niu, J. (2021). 14N NMR as a General Tool to Characterize the Nitrogen-Containing Species and Monitor the Nitration Process. The Journal of Organic Chemistry, 86(23), 16295–16302.
- Harter, A. G., Klapötke, T. M., Riedelsheimer, C., Stierstorfer, J., & Voggenreiter, M. (2021). Synthesis and Characterization of New Eco-Friendly Nitrogen-Rich Energetic Materials. Ludwig-Maximilians-Universität München.
- Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories.
- Klapötke, T. M. (2017).
- Wang, R., et al. (2023). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. Journal of Materials Chemistry A, 11(38), 20586-20594.
- Zhang, C., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 1026441.
- U.S. Environmental Protection Agency. (2020, June 12). Energetic Hazardous Wastes.
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- 9. Introducing Novel Tetrazole Derivatives as High Performance Energetic Compounds for Confined Explosion and as Oxidizer … [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of High-Performance Planar Explosives and Solid Propellants with Tetrazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. towson.edu [towson.edu]
- 14. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
Application Notes and Protocols: The Role of 1H-Tetrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
Introduction: The Power of CuAAC in Modern Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, Hartmuth C. Kolb, and M.G. Finn in 2001.[1][2] This reaction's remarkable efficiency, specificity, and biocompatibility have propelled its widespread adoption in diverse fields, including drug discovery, bioconjugation, and materials science.[2][3] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, a transformation that is significantly accelerated in the presence of a copper(I) catalyst.[2][4] While the core components of this reaction are well-established, ongoing research seeks to optimize reaction kinetics and efficiency through the use of various additives. This document explores the scientifically plausible, albeit not widely documented, role of 1H-tetrazole as an acidic additive to enhance CuAAC reactions.
The Mechanistic Heart of CuAAC: A Tale of Copper and Protons
The catalytic cycle of CuAAC involves several key steps, beginning with the formation of a copper(I) acetylide intermediate.[5] This species then reacts with an azide to form a six-membered copper-containing ring, which subsequently rearranges to a more stable copper-triazolide intermediate.[6] A critical and often rate-determining step in regenerating the active catalyst is the protonolysis of this copper-triazolide, which releases the triazole product and frees the copper(I) to re-enter the catalytic cycle.[7][8]
The facility of this protonolysis step can significantly impact the overall reaction rate. While the terminal alkyne itself can act as a proton source, its acidity is often insufficient for rapid turnover.[1] Consequently, the addition of a mild acid can accelerate this crucial step, leading to a more efficient catalytic process.[9][10]
This compound: A Promising Proton Donor
This compound is a heterocyclic compound with a pKa of approximately 4.9, making it a mild acid comparable to acetic acid.[11][12] This acidity, coupled with its structural similarity to other nitrogen-containing heterocycles used in catalysis, suggests its potential as an effective proton shuttle in the CuAAC reaction. The primary proposed role for this compound is to act as a readily available proton source for the efficient turnover of the copper-triazolide intermediate, thereby accelerating the overall catalytic cycle. While the use of carboxylic acids for this purpose has been documented,[9][10] this compound offers an alternative with potentially unique coordination properties that may influence catalyst stability and activity.
Visualizing the Catalytic Cycle and the Role of a Proton Donor
The following diagram illustrates the generally accepted mechanism for the CuAAC reaction, highlighting the proposed point of intervention for a proton donor like this compound.
Figure 1. Proposed mechanism of CuAAC with this compound as a proton donor.
Experimental Protocols
The following protocols are designed as a starting point for researchers wishing to explore the use of this compound in CuAAC reactions. Optimization of specific parameters may be necessary depending on the substrates and desired outcomes.
Protocol 1: General CuAAC Reaction for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,2,3-triazoles from small organic azides and terminal alkynes.
Materials:
-
Terminal Alkyne
-
Organic Azide
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv.) and the organic azide (1.05 equiv.) in the chosen solvent.
-
Additive Introduction: Add this compound (0.1 - 1.0 equiv.) to the reaction mixture. The optimal amount should be determined empirically.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv.) in water.
-
Reaction Initiation: Add the CuSO₄·5H₂O solution to the main reaction mixture, followed immediately by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Component | Molar Equivalents | Concentration (Typical) |
| Terminal Alkyne | 1.0 | 0.1 M |
| Organic Azide | 1.05 | 0.105 M |
| This compound | 0.1 - 1.0 | 0.01 - 0.1 M |
| CuSO₄·5H₂O | 0.05 | 5 mM |
| Sodium Ascorbate | 0.3 | 30 mM |
Table 1. Typical Reagent Concentrations for Small Molecule Synthesis.
Protocol 2: Bioconjugation via CuAAC
This protocol is adapted for the conjugation of a biomolecule (e.g., a protein or nucleic acid) functionalized with an alkyne to a reporter molecule containing an azide.[1][13][14] All solutions should be prepared with high-purity, nuclease-free water where appropriate.
Materials:
-
Alkyne-modified Biomolecule
-
Azide-functionalized Reporter Molecule
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[15]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of this compound in water, and adjust the pH to 7.4 if necessary.
-
Dissolve the azide-functionalized reporter molecule in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare a solution of the alkyne-modified biomolecule in PBS at the desired concentration (e.g., 1-10 mg/mL).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the azide-functionalized reporter molecule (typically 2-10 fold molar excess over the biomolecule).
-
Add the this compound stock solution to a final concentration of 1-5 mM.
-
Prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the copper-ligand complex to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect from light if using fluorescent probes.
-
Purification: Remove unreacted small molecules and the catalyst by a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
| Reagent | Final Concentration | Purpose |
| Alkyne-Biomolecule | 1-20 µM | Substrate |
| Azide-Reporter | 20-200 µM | Coupling Partner |
| This compound | 1-5 mM | Proton Donor (Hypothesized) |
| CuSO₄ | 0.1-1 mM | Catalyst Precursor |
| THPTA | 0.5-5 mM | Cu(I) Stabilizing Ligand |
| Sodium Ascorbate | 5 mM | Reducing Agent |
Table 2. Recommended Final Concentrations for Bioconjugation.
Workflow for a Typical Bioconjugation Experiment
Figure 2. A typical workflow for a CuAAC-mediated bioconjugation experiment.
Self-Validating Systems and Trustworthiness
The protocols provided are designed to be self-validating. For any new substrate pair or bioconjugation system, it is crucial to perform control reactions:
-
No Copper Control: A reaction mixture without the copper catalyst should show no or negligible product formation, confirming the copper-dependency of the reaction.
-
No Additive Control: Comparing the reaction rate and yield with and without this compound will directly assess its effect on the specific system.
-
Analytical Validation: The identity and purity of the final product should always be confirmed by appropriate analytical techniques, such as NMR and mass spectrometry for small molecules, and SDS-PAGE, mass spectrometry, or functional assays for bioconjugates.
By systematically evaluating these parameters, researchers can confidently determine the utility of this compound as an additive in their specific CuAAC applications.
Conclusion and Future Perspectives
The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile ligation strategy. The exploration of additives that can enhance its efficiency is a continuous effort in the scientific community. Based on its acidic nature and the established mechanism of CuAAC, this compound presents a scientifically sound candidate for an accelerant by acting as a proton donor. The protocols and theoretical framework provided herein offer a foundation for researchers to investigate this potential application. Further systematic studies comparing this compound to other acidic additives and a detailed kinetic analysis will be invaluable in fully elucidating its role and optimizing its use in this cornerstone of click chemistry.
References
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
- ResearchGate. (2008). Isolation of a Copper(I)
- Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002–7005. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- ResearchGate. (2012). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]
- ResearchGate. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. [Link]
- MDPI. (2022).
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 129(42), 12705–12712. [Link]
- Scribd. (n.d.).
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). [Link]
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
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- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
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- 15. vectorlabs.com [vectorlabs.com]
Application Notes & Protocols: N-Alkylation of 1H-Tetrazole for the Synthesis of Disubstituted Tetrazoles
Introduction: The Strategic Importance of Disubstituted Tetrazoles
The tetrazole ring is a uniquely important scaffold in modern chemistry. Its isosteric similarity to the carboxylic acid group, combined with enhanced lipophilicity and metabolic stability, has cemented its role as a "super bioisostere" in drug discovery.[1][2] This has led to its incorporation into numerous blockbuster drugs, including antihypertensives, antivirals, and anticancer agents.[3][4] Beyond pharmaceuticals, the high nitrogen content of tetrazoles makes them valuable as high-energy materials, finding applications as propellants and gas-generating agents.[4]
The synthesis of 1,5- and 2,5-disubstituted tetrazoles is achieved primarily through the N-alkylation of a 5-substituted 1H-tetrazole precursor. However, this reaction is fundamentally complicated by the prototropic tautomerism of the tetrazole ring, which exists as a dynamic equilibrium between 1H and 2H forms.[1] Consequently, alkylation typically yields a mixture of N1 and N2 regioisomers, posing a significant challenge for synthetic chemists aiming for regiochemical control.[4]
This guide provides an in-depth exploration of the mechanistic principles governing the N-alkylation of tetrazoles and presents a series of robust protocols for achieving regioselective synthesis of disubstituted tetrazoles. We will delve into the causality behind experimental choices, offering researchers the knowledge to not only replicate these methods but also to adapt them for their specific synthetic challenges.
Mechanistic Underpinnings: The N1 vs. N2 Selectivity Challenge
The core challenge in tetrazole alkylation arises from the ambient nucleophilic character of the tetrazolate anion, which is formed upon deprotonation of the this compound. The negative charge is delocalized across the ring, allowing an incoming electrophile (the alkylating agent) to attack at either the N1 or N2 position.
Figure 1. General scheme of tetrazole tautomerism and subsequent N-alkylation pathways leading to regioisomeric products.
The ratio of the resulting 1,5- and 2,5-disubstituted isomers is not random; it is dictated by a complex interplay of electronic, steric, and environmental factors:
-
Nature of the Electrophile and Mechanism: The reaction mechanism plays a critical role. Reactions proceeding through an SN2 pathway often exhibit different selectivity compared to those with more SN1 character.[5][6] For instance, the generation of a transient alkyl diazonium intermediate, which can act as a potent alkylating agent, has been shown to influence the regiochemical outcome based on whether the substitution is first or second order.[6][7]
-
C5 Substituent: The electronic properties and steric bulk of the group at the C5 position significantly impact the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups tend to favor N2 alkylation, while bulky groups can sterically hinder attack at the N1 position.[4]
-
Reaction Conditions:
-
Solvent: Polar, aprotic solvents like DMF or acetone are commonly used to dissolve the tetrazolate salt.[1] The solvent's ability to solvate the counter-ion can affect the nature of the reacting species, from free anions to various ion pairs, influencing selectivity.[8]
-
Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH) determines the counter-ion (K⁺, Na⁺). The coordination of this cation with the nitrogen atoms of the tetrazolate ring can direct the approach of the electrophile.
-
Temperature: Higher temperatures can sometimes favor N1-substitution.[8] Conversely, some reactions proceed without external heating, which can favor N2 alkylation.[8]
-
Synthetic Strategies and Experimental Protocols
A variety of methods have been developed to control the regioselectivity of tetrazole N-alkylation. The choice of method depends on the desired isomer, the nature of the alkyl group to be installed, and the functional group tolerance required.
Method 1: Classical Alkylation with Alkyl Halides
This is the most traditional and straightforward approach, involving the deprotonation of the tetrazole with a base followed by reaction with an alkyl halide. While often yielding mixtures, understanding the variables can help steer the reaction towards one isomer.
Causality: The use of a weak base like potassium carbonate in a polar aprotic solvent like acetone is a common starting point.[1] K₂CO₃ is easily handled and provides the potassium salt of the tetrazole. Acetone effectively dissolves the starting materials and facilitates an SN2 reaction. The ratio of products is highly dependent on the specific tetrazole and alkyl halide used.[4]
Protocol 1: General Procedure for N-Alkylation with Benzyl Bromide
-
To a solution of the 5-substituted-1H-tetrazole (10 mmol) in 25 mL of anhydrous acetone, add potassium carbonate (K₂CO₃, 11 mmol).
-
Stir the suspension for 15 minutes at room temperature to ensure the formation of the tetrazolate salt.
-
Add the alkyl halide (e.g., benzyl bromide, 10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Dissolve the obtained residue in ethyl acetate, wash three times with water, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent and purify the resulting mixture of regioisomers by column chromatography on silica gel.[1]
Data Summary: Regioselectivity in Classical Alkylation
| 5-Substituent (R) | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Reference |
| -CH₂NH(CO)Ph | Benzyl Bromide | K₂CO₃ / Acetone | 45 : 55 | [1] |
| Phenyl | Benzyl Bromide | NiO NPs / DMF | Mixture | [4] |
| Phenyl | 2,4'-Dibromoacetophenone | NiO NPs / DMF | 0 : 100 | [4] |
Method 2: Phase-Transfer Catalysis (PTC)
PTC is employed to facilitate reactions between reactants in immiscible phases, such as an aqueous solution of the tetrazolate salt and an organic solution of the alkyl halide.[9][10] This technique can enhance reaction rates and allow for the use of milder conditions.[10]
Causality: A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) acts as the catalyst.[3][11] The lipophilic tetrabutylammonium cation (Q⁺) pairs with the tetrazolate anion (Tz⁻) in the aqueous phase, forming a Q⁺Tz⁻ ion pair. This ion pair is soluble in the organic phase, where it can react with the alkyl halide (R-X). The resulting halide anion (X⁻) then pairs with Q⁺, returns to the aqueous phase, and the cycle repeats. While efficient, PTC does not always confer high regioselectivity.[3]
Figure 2. Workflow for N-alkylation using Phase-Transfer Catalysis (PTC).
Protocol 2: PTC Alkylation of 5-Substituted Tetrazoles
-
Prepare an aqueous solution of the 5-substituted tetrazole (10 mmol) and sodium hydroxide (10 mmol) in 15 mL of water.
-
Prepare an organic solution of the alkyl halide (10 mmol) and tetrabutylammonium bromide (TBAB, 0.38 mmol) in 15 mL of dichloromethane (CH₂Cl₂).
-
Combine the two solutions in a flask and stir the biphasic mixture vigorously at room temperature for 48 hours.
-
Separate the organic layer, wash it twice with 15 mL of water, and dry over Na₂SO₄.
-
Evaporate the solvent and purify the products by silica gel column chromatography.[12]
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of functional groups, including N-alkylated heterocycles, under exceptionally mild conditions.[13][14] It is particularly advantageous for installing secondary alkyl groups and proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center.[14][15]
Causality: The reaction is driven by the formation of a highly stable triphenylphosphine oxide (TPPO) byproduct.[14][16] Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) form a betaine intermediate.[13] This intermediate activates the alcohol, making the hydroxyl group a good leaving group. The acidic N-H of the tetrazole then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[13][15]
Protocol 3: Mitsunobu Alkylation of a 5-Substituted Tetrazole
-
Dissolve the 5-substituted-1H-tetrazole (1 eq.), the desired primary or secondary alcohol (1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor progress by TLC, noting the formation of a white precipitate (triphenylphosphine oxide).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the bulk of the TPPO.
-
Wash the filtrate successively with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product mixture via column chromatography.[16]
Method 4: Brønsted Acid-Catalyzed Alkylation
Recent advances have shown that Brønsted acids can effectively catalyze the N-alkylation of tetrazoles using alcohols as alkylating agents, often with high N2 selectivity.[3] This approach avoids the need for pre-activation of the tetrazole with a base or the use of alkyl halides.
Causality: A mild Brønsted acid, such as tetrafluoroboric acid (HBF₄), protonates the alcohol, facilitating the formation of a carbocation intermediate, especially with stabilized alcohols like benzylic or benzhydryl alcohols.[3] The tetrazole then acts as a nucleophile, attacking the carbocation. The preference for the N2 position in these reactions is a key advantage, providing a direct route to the 2,5-disubstituted isomer.
Protocol 4: N2-Selective Alkylation with a Benzhydryl Alcohol
-
To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) and the benzhydryl alcohol (1.2 mmol) in 1,2-dichloroethane (DCE, 3 mL), add aqueous HBF₄ (5 mol%).
-
Stir the mixture at 60 °C for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N2-alkylated tetrazole.[3]
Characterization and Separation of Regioisomers
Distinguishing between the 1,5- and 2,5-disubstituted regioisomers is crucial. Fortunately, NMR spectroscopy provides a reliable method for their structural assignment.
-
¹³C NMR Spectroscopy: The chemical shift of the quaternary carbon at the C5 position of the tetrazole ring is the most definitive indicator. The C5 carbon signal in 2,5-disubstituted derivatives is significantly deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomers.[1]
-
Separation: The two regioisomers can typically be separated using standard silica gel column chromatography, often with an eluent system such as a hexane/ethyl acetate or ether/hexane mixture.[1][12]
Conclusion and Outlook
The N-alkylation of 1H-tetrazoles is a foundational reaction for accessing a vast chemical space of high-value disubstituted tetrazoles. While the inherent tautomerism of the tetrazole ring presents a persistent challenge of regioselectivity, a diverse toolkit of synthetic methods now allows chemists to target the desired isomer with increasing precision. Classical alkylation remains a viable, straightforward approach, while methods like PTC, Mitsunobu reactions, and acid catalysis offer unique advantages in terms of mildness, substrate scope, and regiochemical control.[3][11][15] Emerging strategies, such as copper-catalyzed couplings with boronic acids and alkylations via in situ generated diazonium species, continue to expand the possibilities, promising greener and more efficient pathways to these vital heterocyclic motifs.[17][18] A thorough understanding of the mechanistic factors that govern selectivity is paramount for researchers and drug development professionals seeking to harness the full potential of the tetrazole scaffold.
References
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- Safaei-Ghomi, J., & Eshteghal, F. (2015). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate.
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- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed.
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- Zhou, S., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. PubMed.
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- De Martino, G., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. PubMed Central.
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Synthesis of tetrazole-containing heterocycles for medicinal chemistry
Application Notes & Protocols
Topic: Synthesis of Tetrazole-Containing Heterocycles for Medicinal Chemistry
Introduction: The Indispensable Role of Tetrazoles in Drug Discovery
The tetrazole moiety, a five-membered aromatic ring composed of one carbon and four nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Although not found in nature, its unique physicochemical properties have cemented its importance in drug design.[3] The ring's high nitrogen content, planarity, and electronic characteristics allow it to serve as a metabolically stable bioisostere of the carboxylic acid group, a feature critical for improving pharmacokinetic profiles such as lipophilicity and bioavailability.[3][4][5] Furthermore, it can act as a surrogate for the cis-amide bond, providing conformational rigidity.[3]
These advantageous properties have led to the incorporation of tetrazoles into numerous FDA-approved drugs spanning a wide range of therapeutic areas, including the antihypertensive drug Losartan and the antibacterial Cefotiam.[2][3][5] The ever-increasing demand for novel, drug-like molecules necessitates robust and versatile synthetic methods to access diverse tetrazole-containing heterocycles.[2]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core synthetic strategies for preparing tetrazole derivatives. It moves beyond simple procedural lists to explain the underlying causality of experimental choices, offering field-proven insights and detailed, validated protocols for immediate application.
Core Synthetic Strategies: A Mechanistic and Practical Overview
The construction of the tetrazole ring can be approached from several angles, with the choice of method depending on the desired substitution pattern, available starting materials, and scalability. We will explore the most powerful and commonly employed strategies.
The [3+2] Cycloaddition: The Cornerstone of Tetrazole Synthesis
The most fundamental and widely utilized method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or Huisgen cycloaddition) between a nitrile and an azide source.[1][6] This "click chemistry" approach is valued for its reliability and broad substrate scope.[7][8][9]
Mechanistic Rationale: The reaction involves the 1,3-dipolar addition of an azide to the carbon-nitrogen triple bond of a nitrile.[6][10] Historically, the use of highly explosive hydrazoic acid (HN₃) limited its application. Modern protocols have overcome this by using safer azide sources like sodium azide (NaN₃) in combination with a catalyst. The catalyst's role is crucial; it activates the nitrile, lowering the significant energy barrier associated with the cycloaddition and allowing the reaction to proceed under milder, safer conditions.[11][12]
Catalyst and Reagent Selection:
-
Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are common, effective, and inexpensive catalysts that proceed readily in solvents like water or isopropanol.[13]
-
Transition Metals: More recently, cobalt and copper complexes have been developed, offering high efficiency and sometimes milder reaction conditions.[11][14][15]
-
Green Chemistry: The field is increasingly moving towards sustainable methods, employing water as a solvent, nanocatalysts for enhanced activity and recyclability, or solvent-free conditions.[13][16][17][18]
Figure 1: General workflow for the catalytic [3+2] cycloaddition synthesis of 5-substituted tetrazoles.
Protocol 1: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole
This protocol describes a reliable and scalable synthesis using benzonitrile and sodium azide with zinc chloride as the catalyst.
Materials:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Chloride (ZnCl₂) (0.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 3M
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).
-
Solvent Addition: Add DMF (approx. 3-5 mL per mmol of benzonitrile).
-
Heating: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Causality Note: DMF is a polar aprotic solvent that effectively dissolves the reagents. The elevated temperature is necessary to overcome the activation energy of the cycloaddition, even with catalysis.
-
-
Work-up (Quenching): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous solution to pH ~2 by the slow addition of 3M HCl while stirring in an ice bath. This protonates the tetrazole ring, causing it to precipitate.
-
Trustworthiness Check: A white precipitate should form upon acidification. The acidic pH ensures the tetrazole is in its neutral form, which is less soluble in water.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Causality Note: The bicarbonate wash removes any residual acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 5-phenyl-1H-tetrazole as a white crystalline solid.
Ugi-Azide Multicomponent Reaction (MCR): A Gateway to Diversity
For the synthesis of 1,5-disubstituted tetrazoles, the Ugi-azide reaction is an exceptionally powerful tool.[19][20] As a four-component reaction (4-CR), it allows for the rapid assembly of complex molecules from simple building blocks in a single pot, maximizing pot-, atom-, and step-economy (PASE).[5][19][21]
Mechanistic Rationale: The reaction begins with the condensation of an aldehyde (or ketone) and an amine to form a Schiff base (iminium ion). This is followed by the nucleophilic attack of an isocyanide and subsequent addition of an azide anion (typically from trimethylsilyl azide, TMSN₃). An intramolecular cyclization then yields the stable 1,5-disubstituted tetrazole ring.[19][21][22] The beauty of this MCR lies in its convergent nature, where four points of diversity can be introduced simultaneously.[2]
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Application Note: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles
Abstract
The synthesis of 5-substituted 1H-tetrazoles, crucial bioisosteres for carboxylic acids in medicinal chemistry, has traditionally been hampered by long reaction times and harsh conditions. This application note details the transformative impact of microwave-assisted organic synthesis (MAOS) on the preparation of these vital heterocyclic compounds. By leveraging the principles of dielectric heating, microwave irradiation dramatically accelerates the [3+2] cycloaddition of nitriles and azides, reducing reaction times from many hours to mere minutes. This guide provides a comprehensive overview of the underlying mechanism, field-proven experimental protocols, critical safety considerations, and comparative data, demonstrating the superior efficiency, higher yields, and greener footprint of the microwave-assisted approach for researchers in drug development and synthetic chemistry.
Introduction: The Need for an Accelerated Pathway to Tetrazoles
5-Substituted 1H-tetrazoles are a cornerstone of modern medicinal chemistry. Their unique physicochemical properties, including metabolic stability and the ability to mimic the pKa and planar structure of a carboxylic acid group, have established them as indispensable pharmacophores in numerous FDA-approved drugs. The conventional route to these compounds is the [3+2] cycloaddition of a nitrile with an azide source. However, these methods often require prolonged heating (24-48 hours), high temperatures, and sometimes the use of hazardous reagents like hydrazoic acid, posing significant challenges for efficiency and safety in a research and development setting.
Microwave-assisted synthesis offers a potent solution to these challenges. Unlike conventional heating which relies on slow thermal conduction from the vessel walls, microwave irradiation directly and efficiently heats the polar reactants and solvent molecules through dipolar polarization and ionic conduction. This rapid, uniform, and localized heating can drive reactions to completion in minutes, often with increased yields and product purity, aligning perfectly with the principles of green chemistry by reducing energy consumption and solvent waste.
Mechanism and Rationale of Microwave Acceleration
The core transformation is the [3+2] cycloaddition reaction between the three nitrogen atoms of an azide anion and the carbon-nitrogen triple bond of a nitrile. Microwave energy does not break chemical bonds directly but provides unique thermal effects that dramatically accelerate this process.
The Role of Catalysis and Microwave Heating:
-
Nitrile Activation: The reaction is often sluggish and requires a catalyst to activate the nitrile. Lewis acids (e.g., ZnCl₂, AlCl₃) or transition metals (e.g., Cu(II), Pd(0)) coordinate to the nitrogen of the nitrile group. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the azide.
-
Accelerated Cycloaddition: The azide anion attacks the activated nitrile, initiating the cyclization process to form the tetrazole ring.
-
Microwave Effect: Microwave irradiation rapidly heats the polar reaction mixture to temperatures far above the solvent's atmospheric boiling point (superheating) in a sealed vessel. According to the Arrhenius equation, this exponential increase in temperature leads to a massive acceleration of the reaction rate, accomplishing in minutes what would take many hours conventionally.
Caption: Catalyzed [3+2] Cycloaddition Mechanism for Tetrazole Synthesis.
The Microwave Advantage: A Comparative Overview
The primary motivation for adopting microwave technology is the dramatic improvement in reaction efficiency. The data consistently shows a significant reduction in reaction time and an increase in product yield compared to conventional oil-bath heating.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | 10 - 48 hours | 2 - 30 minutes | Up to 1000x faster |
| Typical Yield | 60 - 75% | 75 - 95% | Higher throughput |
| Heating Method | Convective (from outside-in) | Dielectric (direct, volumetric) | Uniform & rapid heating |
| Purity | Often requires extensive purification | High purity, minimal side products | Simplified work-up |
| Energy Usage | High (prolonged heating) | Low (short duration) | Greener, lower cost |
| Process Control | Prone to thermal gradients | Precise temperature & pressure control | High reproducibility |
Note: Data is aggregated from multiple literature sources to show representative values.
Critical Safety Considerations: Handling Azides and Microwave Reactors
WARNING: Sodium azide and the in-situ generated hydrazoic acid are highly toxic and potentially explosive. All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Azide Stability: Organic azides and sodium azide can be shock-sensitive and may decompose explosively upon heating or friction. Never use a metal spatula to handle sodium azide, as this can form highly sensitive heavy metal azides; use plastic or ceramic spatulas instead.
-
Hydrazoic Acid (HN₃) Formation: NEVER mix azides with strong acids outside of the intended, controlled reaction sequence. The protonation of azide forms hydrazoic acid, which is a toxic, volatile, and explosive gas. The use of milder acids like ammonium chloride or triethylamine hydrochloride is a key safety feature of modern protocols.
-
Microwave Reactor Safety: Only use a dedicated, commercially available microwave reactor designed for chemical synthesis. These instruments have built-in safety features for monitoring and controlling temperature and pressure that are absent in domestic microwave ovens.
-
Exothermic Reactions: The cycloaddition can be exothermic. Due to the rapid energy input of microwave irradiation, uncontrolled exothermic events can lead to a dangerous and rapid increase in pressure. Always start with a small-scale reaction to assess its behavior before scaling up.
-
Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can create explosive mixtures.
Application Notes and Protocols for the Synthesis of 1H-Tetrazole Derivatives Using Flow Chemistry
Introduction: The Significance of 1H-Tetrazoles and the Advent of Flow Chemistry
1H-Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids. Their advantageous physicochemical properties, such as improved metabolic stability and similar pKa values to carboxylic acids, make them invaluable in drug design.[1][2] However, the traditional batch synthesis of these heterocycles is often fraught with hazards, primarily due to the use of toxic and potentially explosive reagents like hydrazoic acid (HN₃) and its salts.[3][4] The development of robust and safe synthetic methods is therefore of paramount importance, especially for large-scale production.
Continuous flow chemistry has emerged as a transformative technology that addresses many of the safety and scalability challenges associated with tetrazole synthesis.[5][6] By conducting reactions in a continuously flowing stream through a microreactor or a coiled tube reactor, several key advantages are realized:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials at any given time, significantly reducing the risks associated with explosive intermediates like HN₃.[3][5][6][7] The absence of a headspace in these reactors prevents the accumulation of explosive gases.[6]
-
Precise Process Control: Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
-
Rapid Reaction Optimization: The steady-state nature of flow reactions allows for rapid screening of reaction conditions and efficient optimization.
-
Scalability: Scaling up a flow process is often as simple as running the system for a longer duration, bypassing the complex challenges of scaling up batch reactions.[8]
This document provides detailed application notes and protocols for the synthesis of 5-substituted and 1-substituted this compound derivatives using cutting-edge flow chemistry methods.
Method 1: Safe and Efficient Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Sodium Azide
This protocol is based on the [3+2] cycloaddition of nitriles and sodium azide, a highly atom-efficient route to 5-substituted 1H-tetrazoles.[4][9] The use of a high-temperature microreactor in a continuous flow setup allows for a safe and scalable process, even without a metal promoter.[8]
Scientific Rationale
The reaction proceeds via the cycloaddition of an azide to a nitrile. In batch processes, this reaction often requires harsh conditions, long reaction times, and frequently employs toxic metal catalysts like zinc or tin compounds.[3][10] The generation of hydrazoic acid (HN₃), a highly toxic and explosive compound, is a major safety concern in acidic conditions.[4][5]
Flow chemistry mitigates these risks by enabling the reaction to be performed at very high temperatures (e.g., 190 °C) with short residence times.[6] The small reaction volume and lack of headspace prevent the accumulation of dangerous levels of HN₃.[6] This method also allows for the use of a near-equimolar amount of sodium azide, reducing waste and cost.[8] An in-line quench of residual azide with sodium nitrite further enhances the safety of the process.[5][8]
Experimental Workflow Diagram
Caption: Workflow for the continuous flow synthesis of 5-substituted 1H-tetrazoles.
Detailed Protocol
-
Reagent Preparation:
-
Dissolve sodium azide (NaN₃, 2.1 mmol, 1.05 equiv.) in 0.5 mL of deionized water.
-
To this solution, add the nitrile substrate (2 mmol, 1 equiv.) dissolved in 4.5 mL of N-methyl-2-pyrrolidone (NMP).[5]
-
The resulting solution is loaded into a 10 mL stainless steel syringe.
-
-
Flow Reactor Setup:
-
The syringe is placed on a high-precision syringe pump.
-
The syringe is connected to a coiled PFA (perfluoroalkoxy) tubing reactor. A typical reactor volume in the heated zone is around 6.9 mL.[5]
-
The reactor is placed in a heating block or oil bath capable of maintaining a stable temperature of 190 °C.
-
A back pressure regulator (BPR) is installed after the reactor to maintain the system under pressure and prevent solvent boiling.
-
-
Reaction Execution:
-
The reagent solution is pumped through the heated reactor at a flow rate of 0.35 mL/min, which corresponds to a residence time of approximately 20 minutes.[5]
-
The reaction is run continuously for the desired duration. For example, a 2.5-hour run can produce a significant amount of product (e.g., 9.7 g of 5-(4-chlorophenyl)-1H-tetrazole).[5]
-
-
In-line Quenching and Work-up:
-
The output from the reactor is mixed with an aqueous solution of sodium nitrite (NaNO₂) at a T-mixer to quench any unreacted azide.[5][8]
-
The product stream is collected.
-
The collected solution is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with 3 N HCl and concentrated.[3]
-
The crude product is then dissolved in 0.25 N NaOH solution, washed with ethyl acetate to remove non-acidic impurities, and then the aqueous layer is acidified with 3 N HCl to precipitate the tetrazole product.[3]
-
The pure product is collected by filtration or extraction into ethyl acetate followed by solvent removal.[3]
-
Data Summary
| Entry | Nitrile Substrate | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | Benzonitrile | 190 | 20 | >99 | [5] |
| 2 | 4-Chlorobenzonitrile | 190 | 20 | 96 (isolated) | [5] |
| 3 | 3-Tolunitrile | 190 | 20 | >99 | [5] |
| 4 | 2-Cyanopyridine | 190 | 20 | >99 | [5] |
| 5 | 2-Naphthonitrile | 190 | 30 | 94 (isolated) | [5] |
Method 2: Catalyst-Free, One-Step Synthesis of 1-Substituted 1H-Tetrazoles
This method provides a rapid and safe synthesis of 1-substituted 1H-tetrazoles from primary amines in a continuous flow system without the need for a catalyst.[11][12]
Scientific Rationale
The synthesis of 1-substituted tetrazoles traditionally involves multi-step procedures. This one-step, catalyst-free flow method simplifies the process significantly.[12] The reaction utilizes trimethyl orthoformate (TMOF) and trimethylsilyl azide (TMSN₃) with a primary amine as the starting material. The flow setup allows for precise control of the reaction temperature, which is crucial for achieving high yields and selectivity. Theoretical studies have aided in optimizing the conditions for different classes of amines (e.g., benzylic vs. aromatic).[12]
Experimental Workflow Diagram
Caption: Workflow for the one-step synthesis of 1-substituted 1H-tetrazoles.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a solution of the primary amine (0.5 M) in a suitable solvent (e.g., acetonitrile).
-
Prepare a separate solution of trimethyl orthoformate (TMOF, 3.6 equiv) and trimethylsilyl azide (TMSN₃, 3 equiv) in the same solvent.
-
-
Flow Reactor Setup:
-
Reaction Execution (Optimized for different amines): [12]
-
Method A (for benzylic amines): Set the reactor temperature to 150 °C and the total flow rate to achieve a residence time (tᵣ) of 11.25 minutes.
-
Method B (for aromatic amines): Set the reactor temperature to 100 °C and the total flow rate to achieve a residence time (tᵣ) of 8 minutes.
-
-
Work-up and Purification:
-
The product stream is collected from the outlet of the back pressure regulator.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1-substituted this compound.
-
Data Summary
| Entry | Amine Substrate | Method | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | Benzylamine | A | 150 | 11.25 | 72 | [12] |
| 2 | 4-Methoxybenzylamine | A | 150 | 11.25 | 81 | [12] |
| 3 | Aniline | B | 100 | 8 | 55 | [12] |
| 4 | 2-Chloroaniline | B | 100 | 8 | 68 | [12] |
| 5 | Furfurylamine | A | 150 | 11.25 | 65 | [12] |
Method 3: Polymer-Supported Organotin Azide for 5-Substituted 1H-Tetrazoles
This method utilizes a packed-bed reactor containing a polymer-supported organotin azide, offering a simple and fast synthesis of 5-substituted 1H-tetrazoles with very low levels of tin contamination in the final product.[13][14]
Scientific Rationale
Organotin azides are effective reagents for tetrazole synthesis, but the toxicity of tin compounds and the difficulty in removing them from the product are significant drawbacks. By immobilizing the organotin azide on a polymer support and using it in a packed-bed reactor, the reagent is contained, and tin leaching into the product stream is minimized (<5 ppm).[14] The organotin azide is generated in situ from a polymer-supported triorganotin alkoxide and trimethylsilylazide. This approach is applicable to a range of aryl, heteroaryl, and alkyl nitriles.[14]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-substituted 1H-tetrazoles using a packed-bed reactor.
Detailed Protocol
-
Reactor Preparation:
-
The polymer-supported triorganotin alkoxide is packed into a suitable column to create the packed-bed reactor.
-
The reactor is heated to the desired temperature (e.g., 120 °C).
-
-
Reagent Preparation:
-
A solution of the nitrile substrate and trimethylsilylazide (TMSN₃) in a suitable solvent (e.g., toluene) is prepared.
-
-
Reaction Execution:
-
The reagent solution is pumped through the heated packed-bed reactor using an HPLC pump.
-
The flow rate is adjusted to achieve the desired residence time, typically between 7.5 and 15 minutes.[14]
-
Inside the reactor, the polymer-supported alkoxide reacts with TMSN₃ to form the active polymer-supported organotin azide in situ. This then reacts with the nitrile to form the tetrazole.
-
-
Work-up and Product Collection:
-
The stream exiting the reactor contains the product and solvent.
-
The solvent is evaporated under reduced pressure to yield the 5-substituted this compound. Due to the immobilized reagent, the product is obtained with minimal tin contamination.[14]
-
Data Summary
| Entry | Nitrile Substrate | Temp (°C) | Residence Time (min) | Conversion (%) | Reference |
| 1 | Benzonitrile | 120 | 15 | >99 | [14] |
| 2 | 4-Cyanopyridine | 120 | 15 | >99 | [14] |
| 3 | Acetonitrile | 120 | 15 | 85 | [14] |
| 4 | Valsartan precursor nitrile | 120 | 7.5 | >99 | [14] |
Conclusion
Flow chemistry offers a superior paradigm for the synthesis of this compound derivatives, providing significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. The protocols detailed herein demonstrate the versatility of flow chemistry for producing both 5-substituted and 1-substituted tetrazoles. By leveraging the precise control offered by continuous flow systems, researchers and drug development professionals can access these important heterocyclic compounds more safely and efficiently, accelerating discovery and development programs.
References
- Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528. [Link]
- Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528. [Link]
- Carpentier, F., Felpin, F.-X., Zammattio, F., & Le Grognec, E. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development. [Link]
- Carpentier, F., Felpin, F.-X., Zammattio, F., & Le Grognec, E. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 470–476. [Link]
- Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor.
- Fülöp, Z., Bana, P., et al. (2024). One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles. Organic Process Research & Development. [Link]
- Jamison, T. F., & Palde, P. B. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link]
- Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528. [Link]
- Gutmann, B., Roduit, J. P., Roberge, D., & Kappe, C. O. (2010). A Microreactor Strategy for the Synthesis of Tetrazoles. Scientia Pharmaceutica, 78, 629. [Link]
- Fülöp, Z., Bana, P., et al. (2024). One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles. Organic Process Research & Development. [Link]
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- Popova, E. A., Abiev, R. S., Lappalainen, L. A., Svetlov, S. D., & Andreeva, T. V. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
- Su, W., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10122-10130. [Link]
- Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceuticals, 10(4), 84. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Tetrazole Derivatives by Recrystallization
Welcome to the technical support center for the purification of 1H-Tetrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical recrystallization step of these unique heterocyclic compounds. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve high-purity materials.
The high nitrogen content and potential for strong hydrogen bonding in 1H-tetrazoles give them distinct physicochemical properties that can make purification a non-trivial exercise. This guide addresses the most common issues in a direct question-and-answer format, drawing from established chemical principles and field-proven experience.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during your experiments.
Question 1: My this compound derivative is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid instead of a solid crystalline lattice.[1][2] This occurs when your compound's melting point is lower than the temperature of the solution from which it is separating, a situation often exacerbated by the presence of impurities which depress the melting point.[3] Because impurities are often more soluble in the oily phase of your compound than in the solvent, an oil that solidifies upon further cooling will typically be of low purity.[3]
Causality & Solution Pathway:
-
Supersaturation is too high, too early: The solution is becoming saturated at a temperature above the compound's melting point. The fastest way to address this is to reheat the mixture to redissolve the oil and add a small amount (5-10% more) of the hot solvent.[3] This lowers the saturation temperature, giving your compound a chance to crystallize at a temperature where it is a solid.
-
Cooling rate is too fast: Rapid cooling doesn't provide the necessary time for molecules to orient themselves into a crystal lattice. Once the solution is fully dissolved, allow it to cool slowly. Let it first cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is paramount for forming high-quality crystals.[3]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, or the solvent system may be promoting this behavior. Consider changing to a lower-boiling point solvent or adjusting the ratio of your solvent pair. For instance, if using an ethanol/water system, try increasing the proportion of ethanol (the "better" solvent) to keep the compound in solution longer during cooling.[1][3]
Question 2: I've followed the procedure, but my yield of recrystallized tetrazole is extremely low.
Answer:
A low recovery is a frequent issue in recrystallization that can almost always be traced back to solvent selection and volume.[4] While some product loss is unavoidable due to the compound's intrinsic solubility in the cold solvent (the "mother liquor"), a drastically low yield indicates a procedural issue.[5][6]
Causality & Solution Pathway:
-
Excess Solvent: This is the most common culprit. Using more hot solvent than the minimum required to dissolve your crude product means that a larger amount of your compound will remain dissolved even after cooling.[4]
-
Solution: If you still have the filtrate (mother liquor), you can try to recover more product by boiling off a portion of the solvent to re-concentrate the solution and then attempting the cooling and crystallization process again.[3] For future experiments, add the boiling solvent in small portions until the solute just dissolves.
-
-
Premature Filtration: Filtering the cold solution before crystallization is complete will naturally lead to loss of product. Ensure the flask has reached its final, lowest temperature (e.g., in an ice bath) and that no further crystal precipitation is observed for at least 15-20 minutes.
-
Solvent is "too good": The chosen solvent may be too effective, meaning your compound has significant solubility even at low temperatures.
-
Solution: You may need to select a different solvent or switch to a mixed-solvent system. By adding a "poor" or "anti-solvent" to the hot, dissolved solution until it just becomes cloudy, you create a solvent environment from which the compound will more readily crystallize upon cooling.[1][7] A common and effective pair for many tetrazoles is ethanol and water.[7][8]
-
Question 3: No crystals are forming, even after the solution has cooled completely.
Answer:
This is typically due to the formation of a stable, supersaturated solution. The solute remains dissolved beyond its theoretical saturation point because there is no nucleation site for crystals to begin forming.[4]
Causality & Solution Pathway:
-
Induce Nucleation: The solution needs a starting point for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the liquid.[4] The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Seeding: If you have a small amount of the crude or pure solid, add a tiny "seed" crystal to the cold solution.[1][4] This provides a perfect template for further crystal growth.
-
-
Excess Solvent: As with low yield, you may have simply used too much solvent. Try boiling off some of the solvent to increase the concentration.[3]
-
Insufficient Cooling: Ensure the solution has been cooled sufficiently. If room temperature doesn't work, proceed to an ice-water bath. For some highly soluble compounds, a salt-ice or dry ice/acetone bath may be required, provided your solvent has a low enough freezing point.[1]
Experimental Workflow & Data
General Recrystallization Protocol for a this compound Derivative
This protocol provides a robust starting point. Solvent choice and volumes will need to be optimized for your specific derivative.
-
Solvent Selection: Choose a suitable solvent or solvent pair (see Table 1). The ideal solvent will dissolve the tetrazole derivative when hot but not when cold.[7]
-
Dissolution: Place the crude tetrazole derivative in an Erlenmeyer flask. Add a magnetic stir bar or a boiling stick. Add the minimum amount of boiling solvent in small portions while heating and stirring until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[1]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1][7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[4]
-
Drying: Dry the crystals thoroughly. Air drying on the filter paper is often sufficient, but for a completely dry sample, a vacuum oven (at a temperature well below the compound's melting point) is recommended. Residual solvent can act as an impurity and depress the melting point.[7]
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Compare NMR spectra of the crude and purified material to confirm the removal of impurities.[9]
Data Presentation: Solvent Selection Guide for this compound Derivatives
The choice of solvent is the most critical parameter for successful recrystallization.[7] Tetrazoles are often polar molecules, guiding initial solvent choices.
| Solvent | Boiling Point (°C) | Properties & Typical Use | Common Issues |
| Water | 100 | Good for highly polar or salt-form tetrazoles. High boiling point allows for a large solubility differential.[10] | Many organic derivatives have low solubility. Difficult to remove during drying. |
| Ethanol | 78 | Excellent general-purpose solvent for many tetrazole derivatives.[11][12] Often used in a pair with water. | May be too strong a solvent for some derivatives, leading to lower yields. |
| Isopropanol | 82 | Similar to ethanol, slightly higher boiling point. Mentioned as a recrystallization solvent in the literature.[13] | Can be a good alternative if ethanol is too effective. |
| Ethanol/Water | 78-100 | Highly versatile mixed-solvent system. The ratio can be fine-tuned to achieve ideal solubility for a wide range of tetrazoles.[8] | Can promote oiling out if the ratio is not optimized or cooling is too rapid.[1] |
| Acetic Acid | 118 | Used for tetrazoles that are difficult to dissolve in alcohols or water.[13] | High boiling point can be problematic. Must be thoroughly removed as it is corrosive. |
| Toluene/Hexane | 69-111 | A non-polar/polar aprotic pair suitable for less polar tetrazole derivatives. | Ensure good ventilation. Flammable. |
Visualizing the Process
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when recrystallizing this compound derivatives? A: Safety is paramount. This compound and its derivatives are high-nitrogen compounds that can be energetic and potentially explosive, especially when heated or subjected to shock or friction.[14][15] Furthermore, their synthesis often involves sodium azide, which is highly toxic and forms explosive hydrazoic acid upon acidification.[8]
-
Always handle these compounds in a well-ventilated fume hood.[14][16]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[14][16]
-
Avoid grinding, shock, or friction.[14] Use non-sparking tools.[16][17]
Q: How do I properly use a mixed-solvent system (solvent pair)? A: A solvent pair is used when no single solvent meets the criteria of dissolving the compound when hot but not when cold.[1][7] The pair consists of a "good" solvent in which the compound is readily soluble, and a "poor" solvent in which it is not.
-
Dissolve your tetrazole derivative in the minimum amount of the boiling "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Now, allow the solution to cool slowly as you would in a single-solvent recrystallization.
Q: How can I confirm the purity of my final product? A: The most common and immediate method is melting point determination. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value. Impurities will cause the melting point to be depressed and broaden the range. For definitive structural confirmation and purity analysis, spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and FT-IR are standard.[9][19] The disappearance of impurity signals seen in the crude material's spectrum is a strong indicator of successful purification.
References
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- MATERIAL SAFETY DATA SHEET - this compound. (n.d.). Giant Chem Solutions.
- Recrystallization1. (n.d.). University of California, Los Angeles - Chemistry.
- Recrystallization. (n.d.). University of Colorado Boulder - Organic Chemistry.
- Recrystallization I. (n.d.). Swarthmore College - Chemistry.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Molecules, 17(10), 11686–11696. PubMed Central.
- Method for preparing 5,5'-bi-1H-tetrazole salt. (2000). Google Patents.
- Solvent selection for recrystallization: An undergraduate organic experiment. (1993). Journal of Chemical Education, 70(1), A10.
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- Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (n.d.). ResearchGate.
- Process for preparing this compound compounds. (1973). Google Patents.
- Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs.
- Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019-07-22). Organic Process Research & Development, 23(8), 1617-1623.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Synthesis of (E)-2-(this compound-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. (2022-06-24). Scientific Reports, 12, 10738. PubMed Central.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
- This compound synthesis. (n.d.). Organic Chemistry Portal.
- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2015). The Journal of Organic Chemistry, 80(23), 11953-11959. ACS Publications.
- Recrystallization. (n.d.). California State University, Stanislaus.
- Tetrazoles via Multicomponent Reactions. (2016). Molecules, 21(11), 1493. PubMed Central.
- 3.4D: The Unavoidable Loss of Recovery. (2022-04-07). Chemistry LibreTexts.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2021). Crystal Growth & Design, 21(8), 4387-4394. PubMed Central.
- Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (2025-08-07). ResearchGate.
- Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. (n.d.). Journal of Molecular Structure, 1171, 769-777.
- Synthesis, Characterization of Some this compound Derivatives From 3- Aminoacetophene & 3-Amino Phenol. (n.d.). Information Horizons: American Journal of Library and Information Science Innovation.
- Tetrazole. (n.d.). Wikipedia.
- Preparation and crystallographic characterization of this compound/NaClO4 energetic cocrystal. (2020). ResearchGate.
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Technical Support Center: Residual Azide in 5-Substituted 1H-Tetrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted 1H-tetrazoles. This guide provides in-depth troubleshooting and frequently asked questions regarding the critical step of removing residual azide from your reaction mixtures. The synthesis of tetrazoles, often employed as carboxylic acid bioisosteres in medicinal chemistry, frequently utilizes sodium azide, a reagent that is both highly toxic and potentially explosive.[1][2][3] Ensuring its complete removal from the final product is a matter of safety, purity, and regulatory compliance.
The Challenge of Residual Azide
The most common and efficient route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source, typically sodium azide (NaN₃).[4][5] While effective, this method often requires an excess of the azide reagent to drive the reaction to completion, leading to the presence of residual azide in the crude product. The primary safety concerns with residual sodium azide are:
-
High Acute Toxicity: Sodium azide is a potent toxin with a toxicity comparable to cyanide.[3] Ingestion of small amounts can be lethal, and it can be absorbed through the skin.[2][3][6]
-
Formation of Explosive Compounds: Sodium azide can react with heavy metals (e.g., lead, copper, silver, zinc in plumbing or on spatulas) to form highly shock-sensitive and explosive metal azides.[2][6][7] It also reacts with acids to form the volatile and highly toxic hydrazoic acid (HN₃).[2][6][7][8]
Given these significant hazards, complete and verified removal of residual azide is a non-negotiable step in the synthetic workflow.
Troubleshooting Guide: Azide Removal Protocols
This section details proven methods for quenching and removing residual azide from your reaction mixture. The choice of method will depend on your reaction scale, solvent system, and the chemical nature of your target tetrazole.
Method 1: Aqueous Workup with Nitrous Acid Quenching
This is the most common and robust method for destroying residual azide in the aqueous phase after reaction completion. The principle lies in the reaction of sodium azide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mineral acid.
Mechanism: 2NaN₃ + 2HNO₂ → 3N₂(g) + 2NO(g) + 2NaOH[3][9]
Step-by-Step Protocol:
-
Reaction Quenching & Dilution: After the tetrazole formation is complete, cool the reaction mixture to room temperature. If your solvent is immiscible with water (e.g., toluene), proceed to extraction. If your solvent is water-miscible (e.g., DMF, DMSO), dilute the reaction mixture with a sufficient volume of water. Crucially, ensure the final concentration of sodium azide in the aqueous phase does not exceed 5%. [3][9] This is a critical safety measure to control the quenching reaction.
-
Transfer to a Vented Fume Hood: All quenching procedures MUST be performed in a certified chemical fume hood with the sash lowered.[2][7] The reaction evolves nitrogen and nitric oxide gases.
-
Addition of Sodium Nitrite: To the stirred aqueous solution, add a 20% aqueous solution of sodium nitrite. A common guideline is to use 1.5 grams of sodium nitrite for every gram of suspected residual sodium azide.[3][9]
-
Acidification: Slowly add a 20% sulfuric acid solution dropwise using an addition funnel.[3][9] Vigorous gas evolution will be observed. Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper). Important: The order of addition is critical. Add the nitrite solution before the acid.[9]
-
Verification of Quench Completion: After gas evolution has stopped, test the solution for the presence of excess nitrite. A simple spot test using potassium iodide-starch paper can be performed. A blue-black color indicates the presence of excess nitrous acid, confirming that all the azide has been consumed.[3][9]
-
Product Isolation: Once the quench is complete, you can proceed with the standard workup to isolate your 5-substituted 1H-tetrazole, which typically involves pH adjustment and extraction.
Causality and Expert Insights:
-
Why dilute to <5%? This controls the rate of the quenching reaction, preventing an uncontrolled release of gas and potential for aerosolization of toxic materials.
-
Why add nitrite before acid? Generating the nitrous acid in situ in the presence of the azide ensures its immediate reaction. Adding acid first would generate hydrazoic acid from the residual sodium azide, which is a significant safety hazard.[3]
-
Solvent Considerations: If your reaction solvent is DMF, be aware that acidification in the presence of nitrite can form N-nitrosodimethylamine (NDMA), a potent carcinogen.[9] In such cases, it is often better to precipitate the product, filter, and then perform the quench on the aqueous filtrate.
Method 2: Staudinger Reduction
The Staudinger reaction is a mild and highly efficient method for converting azides to amines using a phosphine, typically triphenylphosphine (PPh₃).[10][11][12] While primarily used for the reduction of organic azides, it can also serve to scavenge inorganic azide, although it is less common for this purpose due to stoichiometry and cost. It is particularly useful when the desired product is the amine, but for tetrazole synthesis, it's a niche application for azide removal.
Mechanism: R₃P + N₃⁻ + H₂O → R₃P=O + NH₃ + N₂
Protocol Considerations:
-
This method is more relevant when an organic azide intermediate is used or if the desired final product is an amine rather than a tetrazole.
-
The reaction produces a phosphine oxide byproduct, which must be separated from the desired product.[10]
-
It is a very mild method, compatible with a wide range of functional groups that might be sensitive to the acidic conditions of a nitrous acid quench.[11]
Data Summary: Comparison of Azide Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Nitrous Acid Quench | Oxidation of azide by in situ generated nitrous acid | Highly effective, inexpensive, well-established | Generates toxic gases (NO), requires acidic conditions, potential for nitrosamine formation with certain solvents (e.g., DMF)[13] | Standard aqueous workups from most common tetrazole syntheses. |
| Staudinger Reduction | Reduction of azide by a phosphine reagent | Very mild conditions, high functional group tolerance | Stoichiometric use of phosphine, phosphine oxide byproduct requires removal, less common for inorganic azide quenching | Syntheses where acidic conditions must be avoided or where the target molecule is sensitive. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain all the residual azide is gone?
A: Verification is a critical step.
-
Chemical Test: The potassium iodide-starch paper test for excess nitrite after a quench is a reliable qualitative indicator that the azide has been destroyed.[3][9]
-
Analytical Quantification: For pharmaceutical applications, quantitative analysis is required. High-Performance Liquid Chromatography (HPLC) is a common method. Since the azide ion itself has no strong UV chromophore, a derivatization step is often employed. Derivatization with an agent like pentafluorobenzyl bromide (PFBB) creates a UV-active compound that can be easily detected and quantified at ppm levels.[14] Ion chromatography (IC) with conductivity detection is another powerful technique for directly measuring the azide anion in the final product.[15][16]
Q2: I work in a facility where drain disposal of chemicals is highly restricted. What are the waste disposal considerations?
A: Sodium azide is classified as an acutely toxic (P-listed) hazardous waste by the EPA.[7]
-
Never flush sodium azide solutions down the drain. It can react with lead and copper in the plumbing to form explosive heavy metal azides.[2][6]
-
All waste streams containing sodium azide, including empty containers, contaminated gloves, and paper towels, must be collected and disposed of as hazardous waste according to your institution's guidelines.[7]
-
The aqueous solution resulting from a completed and verified nitrous acid quench, once neutralized, may be disposable as standard aqueous waste, but you must confirm this with your local Environmental Health & Safety (EHS) office.
Q3: My reaction is performed in DMF, and I'm concerned about nitrosamine formation. What is the best practice?
A: This is a valid and important concern.[13]
-
Avoid the Quench in DMF: Do not add sodium nitrite and acid directly to the DMF reaction mixture.[9][17]
-
Product Precipitation/Extraction First: The preferred method is to first isolate the crude product from the bulk of the DMF and unreacted azide. This can often be achieved by pouring the reaction mixture into a large volume of acidified water to precipitate the tetrazole product.
-
Isolate and Quench Separately: Filter the solid product and wash it thoroughly. The residual azide will be in the aqueous filtrate. You can then safely perform the nitrous acid quench on this filtrate, which no longer contains the high concentration of DMF.
Q4: Can I use a metal scavenger to remove residual azide?
A: Metal scavengers are designed to chelate and remove metal ions, not anions like azide.[18] They would not be effective for this purpose. The term "scavenger" in this context refers to a reagent that reacts chemically with the azide to convert it into a different, less hazardous substance.
Visualizing the Workflow
Decision Tree for Azide Removal
This diagram outlines the logical steps for choosing the appropriate azide removal strategy.
Caption: Decision tree for selecting an azide removal method.
Nitrous Acid Quenching Mechanism
This diagram illustrates the key chemical transformations during the nitrous acid quench protocol.
Caption: Key steps in the nitrous acid quenching of sodium azide.
References
- Staudinger reaction - Wikipedia.
- Lab Safety Guideline: Sodium Azide | Harvard Environmental Health and Safety.
- Ghashang, M., & Neiat, A. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(1), 1-20.
- University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide.
- Staudinger Reaction - Organic Chemistry Tutor.
- How is a Staudinger reaction used in azide synthesis? - TutorChase.
- University of Wisconsin-Madison Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ).
- University of Illinois Urbana-Champaign Division of Research Safety. Sodium Azide NaN3.
- Staudinger Reaction - Organic Chemistry Portal.
- Ghashang, M., & Neiat, A. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(1), 1-20.
- Alam, M. A., & Rashid, M. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synlett, 30(11), 1167-1185. [ResearchGate Request].
- Sodium Azide - Chemistry LibreTexts.
- Lee, D. (2014). Assay for ppm Levels of Azide in Drug Substances. LCGC North America, 32(11), 868-875.
- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
- Gricar, B., & Andrensek, S. (2013). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. Acta Chimica Slovenica, 60(3), 652-657.
- Palde, P. B., & Jamison, T. F. (2010). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 49(8), 1433–1437.
- How to quench azide : r/Chempros - Reddit.
- Kamal, A., et al. (2007). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Letters in Organic Chemistry, 4(3), 205-208. [ResearchGate Request].
- Thorn-Seshold, O. Quenching Azide.
- Clark, W. E. (1971). DESTRUCTION OF NITROUS ACID AND HYDRAZOIC ACID IN PUREX SYSTEMS. (No. ORNL-TM-3437). Oak Ridge National Lab., Tenn.
- Kumar, A. P., et al. (2009). Matrix elimination ion chromatography method for trace level azide determination in irbesartan drug. Journal of chromatographic science, 47(7), 529–533.
- Sriram, D., et al. (2021). Nitrosamine impurities in APIs: A Comprehensive Review. Journal of Pharmaceutical Analysis, 11(1), 1-13. [ResearchGate Figure].
- Zuba, D., et al. (2021). A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). Scientific reports, 11(1), 15525.
- Question on ResearchGate. Is sodium-azide quenching with nitric acid only works in water or other solvents as well?.
- Dekamin, M. G., & Eslami, M. (2014). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. RSC Advances, 4(50), 26315-26322.
- Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International journal of molecular sciences, 13(4), 4696–4703.
- Nasrollahzadeh, M., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24, 233-239.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
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Technical Support Center: Column Chromatography of Polar 1H-Tetrazole Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals facing challenges with the column chromatography of polar 1H-tetrazole compounds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of purifying these unique molecules. The inherent polarity and acidic nature of the this compound moiety present specific hurdles in chromatographic separations, which this guide aims to address with practical, scientifically-grounded solutions.
Part 1: The Challenge with 1H-Tetrazoles
The this compound ring is a bioisostere for carboxylic acids, making it a prevalent functional group in medicinal chemistry. However, its high polarity and pKa (around 4.8-4.9) lead to strong interactions with polar stationary phases like silica gel, often resulting in poor elution, significant peak tailing, and low recovery.[1][2] This guide will equip you with the knowledge to overcome these challenges.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound compounds in a question-and-answer format, providing explanations and actionable solutions.
Question: My this compound compound is not eluting from the silica gel column, even with highly polar solvent systems like 100% ethyl acetate.
Answer: This is a frequent issue stemming from the strong acidic nature of the tetrazole proton, which leads to powerful hydrogen bonding and ionic interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4][5]
Probable Causes:
-
Strong Analyte-Stationary Phase Interaction: The acidic proton of the tetrazole ring interacts strongly with the silanol groups of the silica gel.
-
Insufficient Mobile Phase Elution Strength: The chosen mobile phase is not polar enough or lacks the necessary components to disrupt the strong interactions between your compound and the silica gel.
Solutions:
-
Increase Mobile Phase Polarity:
-
Introduce Methanol: Gradually add methanol to your mobile phase (e.g., starting with 1-5% in ethyl acetate or dichloromethane).[1] Methanol is a highly polar solvent that can effectively compete with the tetrazole for binding sites on the silica.
-
Ammonia/Methanol System: For very polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in methanol solution, mixed with dichloromethane) can be highly effective.[6][7] The ammonia acts as a basic modifier, neutralizing the acidic silanol groups and reducing the strong ionic interaction.
-
-
Employ Mobile Phase Modifiers:
-
Acidic Modifiers: Adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to the mobile phase can help to protonate the silanol groups, thereby reducing their interaction with the acidic tetrazole.[1][8] This is particularly useful if your compound is sensitive to basic conditions.
-
Basic Modifiers: For tetrazoles that are not base-sensitive, adding a volatile base like triethylamine (TEA) or pyridine (typically 0.1-1%) can neutralize the acidic sites on the silica gel, leading to improved elution.[1]
-
Experimental Protocol: Preparing a Modified Mobile Phase
-
Stock Solution: Prepare a 10% solution of your chosen modifier (e.g., triethylamine) in your polar solvent (e.g., methanol).
-
Mobile Phase Preparation: To your main mobile phase (e.g., 90:10 ethyl acetate/hexanes), add the modifier stock solution to achieve the desired final concentration (e.g., for a 0.1% final concentration, add 1 mL of the 10% stock solution to 99 mL of your mobile phase).
-
Equilibration: Ensure the column is thoroughly equilibrated with the modified mobile phase before loading your sample.
Question: My purified this compound fractions show significant peak tailing in the chromatogram. What causes this and how can I fix it?
Answer: Peak tailing is a common indicator of undesirable secondary interactions between the analyte and the stationary phase.[3][4][9] For acidic compounds like 1H-tetrazoles, this is often due to the interaction with residual, highly acidic silanol groups on the silica surface.[3][10]
Probable Causes:
-
Secondary Silanol Interactions: A sub-population of your compound molecules is strongly retained on a few highly acidic sites on the silica, leading to a delayed and broadened elution profile.[9][10]
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
-
Physical Issues: Voids in the column packing or issues with tubing and fittings can also cause peak tailing.[3]
Solutions:
-
Mobile Phase Modification (as described above): The use of acidic or basic modifiers is the most direct way to mitigate secondary silanol interactions.[1][10][11]
-
Use End-Capped Columns: For HPLC applications, using a column with end-capping (where residual silanol groups are chemically deactivated) can significantly reduce peak tailing.[9][11]
-
Lower Sample Concentration: Dissolve your sample in a larger volume of the initial mobile phase and load it onto the column to ensure a narrow application band.[4]
-
Alternative Stationary Phases: If peak tailing persists, consider switching to a different stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying highly polar 1H-tetrazoles?
While silica gel is the most common stationary phase, for highly polar tetrazoles that are difficult to elute, consider these alternatives:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica, especially for basic compounds, but can also be effective for polar acidic compounds when silica proves too retentive.[1]
-
Reversed-Phase (C18) Silica: For compounds with some non-polar character, reversed-phase chromatography can be an excellent option.[12] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[13][14][15] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][15][16]
-
Ion-Exchange Chromatography (IEX): Given the acidic nature of 1H-tetrazoles, anion-exchange chromatography can be a powerful purification technique.[8][17][18] The tetrazole, in its deprotonated (anionic) form, will bind to a positively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.[17][18]
Q2: How do I choose the right solvent system for my this compound on a silica gel column?
The ideal approach is to use Thin-Layer Chromatography (TLC) to screen different solvent systems.
Step-by-Step Protocol for TLC Solvent Screening:
-
Prepare TLC Plates: Use standard silica gel TLC plates.
-
Spot the Sample: Dissolve your crude sample in a suitable solvent (e.g., methanol or ethyl acetate) and spot it onto the baseline of several TLC plates.
-
Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Start with a moderately polar system (e.g., 70:30 Hexanes:Ethyl Acetate) and progressively increase the polarity (e.g., 50:50, 30:70, 100% Ethyl Acetate, and then start adding small percentages of methanol).
-
Add Modifiers: If your compound streaks or remains at the baseline, prepare new solvent systems containing a small amount of an acidic (e.g., 0.5% acetic acid) or basic (e.g., 0.5% triethylamine) modifier and re-run the TLCs.[1]
-
Analyze the Results: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.
Q3: Can I use a gradient elution for my column?
Yes, a gradient elution is often recommended for complex mixtures or when there is a large difference in polarity between your compound and the impurities.[19][20][21]
Example Gradient Elution Profile:
| Step | Time (min) | % Solvent A (e.g., Hexanes) | % Solvent B (e.g., Ethyl Acetate) |
| 1 | 0-5 | 90 | 10 |
| 2 | 5-25 | 90 -> 50 | 10 -> 50 |
| 3 | 25-35 | 50 -> 0 | 50 -> 100 |
| 4 | 35-45 | 0 | 100 |
Q4: My compound seems to be decomposing on the silica gel column. What should I do?
Silica gel is acidic and can cause the degradation of sensitive compounds.[6]
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidity of silica gel by preparing a slurry with a dilute solution of a base like triethylamine in your non-polar solvent, then evaporating the solvent before packing the column.
-
Use an Alternative Stationary Phase: As mentioned in Q1, alumina, reversed-phase silica, or other bonded phases are less harsh alternatives.[1][6]
-
Work Quickly and at a Lower Temperature: If possible, run the column in a cold room to minimize the time your compound is in contact with the stationary phase.
Part 4: Advanced Techniques for Highly Polar 1H-Tetrazoles
For particularly challenging separations, advanced techniques may be necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds that are not retained in reversed-phase chromatography.[13][14][15][22]
Mechanism of HILIC Separation
Caption: The partitioning mechanism in HILIC.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[17][18] Since 1H-tetrazoles are acidic, they will be negatively charged at a pH above their pKa and can be purified using anion-exchange chromatography.
Key Parameters for IEX:
-
Stationary Phase: Anion-exchanger (e.g., quaternary ammonium functionality).
-
Mobile Phase: A buffered solution at a pH where the tetrazole is deprotonated (e.g., pH 7).
-
Elution: Elution is achieved by increasing the concentration of a salt (e.g., NaCl) in the mobile phase, which displaces the bound tetrazole from the stationary phase.
References
- Retention characteristics of poly(N-(this compound-5-yl)-methacrylamide)-bonded stationary phase in hydrophilic interaction chromatography - PubMed. (2020). Vertex AI Search.
- Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Deriv
- HPLC Peak Tailing - Axion Labs. Vertex AI Search.
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025). Vertex AI Search.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022). Vertex AI Search.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Vertex AI Search.
- Peak Tailing in HPLC - Element Lab Solutions. Vertex AI Search.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Vertex AI Search.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Infographic: What's the Best Column for Polar Compound Retention?
- 3 Ideal Columns for Analyzing Polar Compounds | YMC America. (2017). Vertex AI Search.
- What can I use to purify polar reaction mixtures? - Biotage. (2023). Vertex AI Search.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Vertex AI Search.
- Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column - SIELC Technologies. Vertex AI Search.
- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite | The Journal of Organic Chemistry - ACS Public
- Mobile Phase Modifiers - ZeptoMetrix. Vertex AI Search.
- HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Vertex AI Search.
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023). Vertex AI Search.
- How can you separate a co-eluting more polar compound by HPLC?
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025). Vertex AI Search.
- Mastering HILIC-Z Separation for Polar Analytes | Agilent. (2023). Vertex AI Search.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch M
- HILIC HPLC Column - Phenomenex. Vertex AI Search.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Vertex AI Search.
- HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025). Vertex AI Search.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
- Ion Exchange Chromatography - TOSOH BIOSCIENCE. Vertex AI Search.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Vertex AI Search.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google P
- Mobile Phase Modifiers for HPLC and LC/MS - Reagents. Vertex AI Search.
- This compound-5-amine Immobilized on Substituted Polymer Gel/Silica as a New Stationary Phase for Hydrophilic Interaction Chromatography - ResearchG
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. Vertex AI Search.
- Introduction to Ion Exchange Chrom
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. Vertex AI Search.
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- Novel Tetrazole-Functionalized Ion Exchanger for Weak Cation-Exchange Chromatography of Proteins - PubMed. (2008). Vertex AI Search.
- The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing). Vertex AI Search.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - MDPI. Vertex AI Search.
- Spontaneous Formation of Silica Nanoparticles in Basic Solutions of Small Tetraalkylammonium C
- HPLC Troubleshooting Guide. Vertex AI Search.
- Anomalous Silica Colloid Stability and Gel Layer Mediated Interactions. (2013). Vertex AI Search.
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Identifying side products in the synthesis of 1,5-disubstituted tetrazoles
Welcome to the Technical Support Center for the synthesis of 1,5-disubstituted tetrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these crucial heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your synthetic strategies.
Introduction to 1,5-Disubstituted Tetrazole Synthesis
The 1,5-disubstituted tetrazole moiety is a cornerstone in medicinal chemistry, often serving as a bioisosteric replacement for a cis-amide bond in peptidomimetics. Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of therapeutic agents. The two most prevalent and versatile methods for constructing this scaffold are the Ugi-azide multicomponent reaction and the [3+2] cycloaddition of organic azides with nitriles. While powerful, these methods are not without their challenges, often leading to mixtures of products that can complicate purification and reduce yields. This guide will illuminate the path to cleaner reactions and more efficient workflows.
Troubleshooting Guide: Navigating the Maze of Side Products
This section addresses specific issues you may encounter during the synthesis of 1,5-disubstituted tetrazoles, providing explanations for the formation of side products and actionable protocols to mitigate them.
Issue 1: Formation of the 2,5-Disubstituted Regioisomer
Question: My reaction is producing a mixture of 1,5- and 2,5-disubstituted tetrazoles. How can I favor the formation of the desired 1,5-isomer and how do I separate the two?
Root Cause Analysis: The formation of the 2,5-disubstituted isomer is a frequent challenge, particularly in methods that involve the alkylation of a pre-formed 5-substituted-1H-tetrazole. The tetrazolate anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position of the tetrazole ring. The regioselectivity of this alkylation is influenced by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1] Generally, the 2,5-disubstituted isomer is the thermodynamically more stable product.[2]
Strategic Solutions:
-
Synthetic Route Selection: The most effective way to ensure high regioselectivity for the 1,5-isomer is to employ a synthetic route that inherently favors its formation. The Ugi-azide reaction , a four-component reaction between an amine, an aldehyde (or ketone), an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃), is a powerful method that directly and selectively yields 1,5-disubstituted tetrazoles.[3][4] The mechanism of the Ugi-azide reaction proceeds through a pathway that locks in the 1,5-substitution pattern.
-
Reaction Workflow: Ugi-Azide Synthesis
Caption: General workflow for the Ugi-azide synthesis of 1,5-disubstituted tetrazoles.
-
-
Optimization of Alkylation Conditions: If you are performing an N-alkylation of a 5-substituted-1H-tetrazole, the following parameters can be adjusted to influence the 1,5- to 2,5-isomer ratio:
-
Solvent: The polarity of the solvent can have a significant impact. In some cases, a biphasic system (e.g., toluene/water) has been shown to favor the formation of a single isomer.[2]
-
Base and Counter-ion: The choice of base and its corresponding cation can influence the site of alkylation.
-
Alkylating Agent: The steric bulk of the alkylating agent can play a role, with bulkier agents potentially favoring the less sterically hindered nitrogen.
-
Identification and Separation:
-
NMR Spectroscopy: ¹³C NMR is a definitive technique for distinguishing between the 1,5- and 2,5-isomers. The chemical shift of the C5 carbon of the tetrazole ring is characteristically different. The C5 signal in 2,5-disubstituted tetrazoles is typically deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-isomer.[2] ¹H NMR can also be useful, as the chemical shifts of the substituents will differ between the two isomers.[5][6]
-
Chromatography: Silica gel column chromatography is the most common method for separating the two isomers. A careful screening of solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) is crucial for achieving good separation.
-
Recrystallization: If one isomer is produced in significant excess and the product is a solid, fractional recrystallization can be an effective purification method.
Experimental Protocol: Separation of 1,5- and 2,5-Isomers by Column Chromatography
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar isomer will typically elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions of each isomer.
-
Issue 2: Formation of "Atypical Ugi" Constitutional Isomers
Question: In my Ugi-azide reaction using an amino acid-derived isocyano amide, I've isolated a byproduct with the same mass as my expected product, but with a different structure. What is this and how can I control its formation?
Root Cause Analysis: This side product is likely an "atypical Ugi" constitutional isomer, where the tetrazole ring has formally migrated from the isocyanide-derived portion of the molecule to the amine-derived portion.[3][5][6] This unexpected outcome arises from a competing mechanistic pathway.
-
Proposed Mechanism of "Atypical Ugi" Product Formation
Caption: Competing pathways in the Ugi-azide reaction leading to classical and atypical products.
In the atypical pathway, an intramolecular attack of the carbonyl oxygen of the isocyano amide onto the isocyanide carbon, followed by addition to the iminium ion, leads to a five- or six-membered intermediate. This intermediate then reacts with the azide to form the rearranged product.[5]
Strategic Solutions:
-
Temperature Control: The formation of the atypical product can be influenced by temperature. In some reported cases, lowering the reaction temperature (e.g., to 0 °C or -10 °C) slightly increased the formation of the atypical isomer, suggesting it might be the thermodynamically favored product.[7] Therefore, running the reaction at room temperature or slightly elevated temperatures might favor the kinetic, classical product.
-
Solvent Effects: While not extensively studied for this specific side reaction, the choice of solvent can influence the rates of competing pathways in multicomponent reactions. Experimenting with different solvents (e.g., methanol, trifluoroethanol) may alter the product ratio.
-
Structural Modification of Starting Materials: The propensity for this rearrangement is linked to the use of isocyano amides. If possible, using an isocyanide that does not contain an amide group will circumvent this specific side reaction.
Identification and Separation:
-
Spectroscopic Analysis: 2D NMR techniques such as COSY and HMBC are crucial for unambiguously distinguishing between the classical and atypical isomers by establishing the connectivity of the atoms.[3]
-
Chromatography: As with regioisomers, careful column chromatography is the primary method for separating these constitutional isomers.
Issue 3: Low or No Product Yield
Question: My reaction is giving a low yield or no desired product at all. What are the common pitfalls?
Root Cause Analysis and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Poor Starting Material Quality | Ensure the purity of all reactants. Impurities in the amine, aldehyde, isocyanide, or azide source can lead to side reactions or inhibit the desired transformation. For volatile aldehydes, ensure they are not lost from the reaction mixture due to evaporation.[5] |
| Suboptimal Reaction Conditions | Temperature: While many Ugi-azide reactions proceed at room temperature, traditional [3+2] cycloadditions may require heating. Conversely, high temperatures can cause decomposition. Optimize the temperature for your specific substrates. Solvent: The choice of solvent is critical. Methanol is common for Ugi-azide reactions, while DMF is often used for [3+2] cycloadditions.[5] Concentration: For Ugi-azide reactions, higher concentrations (0.5 M - 2.0 M) often lead to better yields.[8] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before work-up. |
| Catalyst Issues (for [3+2] cycloadditions) | Some [3+2] cycloadditions require a Lewis or Brønsted acid catalyst to activate the nitrile. Ensure the appropriate catalyst is being used if necessary. |
| Decomposition of Intermediates or Products | Under harsh conditions (e.g., strong acids or bases, high temperatures), the tetrazole ring can undergo a retro-[2+3] cycloaddition, leading to decomposition.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with azide reagents in tetrazole synthesis?
A1: The primary safety concern is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2][7] Hydrazoic acid can be formed by the protonation of azide salts. To mitigate this risk:
-
Work in a well-ventilated fume hood at all times.
-
Avoid acidic conditions when using sodium azide, or use an azide source like TMSN₃ which generates HN₃ in situ in a more controlled manner.
-
Never use metal spatulas to handle metal azides as this can lead to the formation of shock-sensitive heavy metal azides.
-
Quench any residual azide at the end of the reaction carefully with a suitable reagent (e.g., sodium nitrite under acidic conditions).
Q2: Besides the 2,5-regioisomer and the "atypical Ugi" product, what other side products might I encounter?
A2: Other potential side products can arise from the reactivity of the starting materials and intermediates:
-
Amide Formation: In some cases, particularly if water is present, the isocyanide can be hydrolyzed to an amine, which can then react with other components to form amide byproducts.
-
Carbodiimides: Under certain conditions, isocyanides can react with other species to form carbodiimide intermediates, which can then lead to other downstream products.[9]
-
Products from Aldehyde/Amine Condensation: The initial condensation of the amine and aldehyde to form an imine is a reversible reaction. Side reactions of these starting materials, such as aldol condensations or amine self-condensation, can occur, especially if the main reaction is slow.
Q3: What is the best way to monitor the progress of my tetrazole synthesis?
A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with potassium permanganate can be effective for visualizing many organic compounds.
-
LC-MS is a powerful tool that not only separates the components of the reaction mixture but also provides the mass of each component. This is invaluable for identifying the desired product and any side products that may be forming, allowing for more informed decisions about when to stop the reaction and how to best purify the product.
References
- Abdelraheem, E. M. M., Goodwin, I., Shaabani, S., de Haan, M. P., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2020). 'Atypical Ugi' tetrazoles.
- BenchChem. (2025). .
- Abdelraheem, E. M. M., Goodwin, I., Shaabani, S., de Haan, M. P., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2020).
- The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid.
- BenchChem. (2025). Troubleshooting guide for Tetrazole functionalization reactions.
- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
- Cárdenas-Galindo, L. E., Islas-Jácome, A., Cortes-García, C. J., El Kaim, L., & Gámez-Montaño, R. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 57(3), 229-236. [Link]
- Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208. [Link]
- Himo, F., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(45), 13537-13547. [Link]
- Ramanathan, M., Wang, Y. H., & Liu, S. T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886-5889. [Link]
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7326-7407. [Link]
- Maleki, A., & Sarvary, A. (2015). Synthesis of tetrazoles via isocyanide-based reactions. RSC Advances, 5(78), 63869-63914. [Link]
- Smith, M. D., & Hulme, C. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters, 24(50), 9228-9232. [Link]
- Mondal, S., & Guria, M. (2021). Synthesis of tetrazole derivatives through conversion of amide and thioamide functionalities. Request PDF.
- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
- Wikipedia. (n.d.). Ugi reaction.
- Thieme E-Books. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction).
- Dömling, A., & Ugi, I. (2013). Bifunctional building blocks in the Ugi-azide condensation reaction: a general strategy toward exploration of new molecular diversity. Organic & Biomolecular Chemistry, 11(48), 8372-8380. [Link]
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Improving the regioselectivity of 1H-Tetrazole alkylation
Welcome to the technical support center for 1H-tetrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to improving the regioselectivity of this critical reaction. As the 5-substituted this compound moiety is a well-established bioisostere for the carboxylic acid group, precise control over its N-alkylation is paramount in medicinal chemistry for modulating properties like lipophilicity and metabolic stability.[1] This resource synthesizes field-proven insights and established protocols to help you navigate the complexities of N1 versus N2 selectivity.
Foundational Concepts: The "Why" Behind Regioselectivity
The challenge in selectively alkylating 5-substituted 1H-tetrazoles arises from the prototropic tautomerism between the 1H- and 2H-forms.[1] In solution, the 1H-tautomer is generally more stable and, therefore, more abundant.[1] However, upon deprotonation, the resulting tetrazolate anion exhibits nucleophilic character at both the N1 and N2 positions (as well as N4, though N1/N2 alkylation is most common). The final ratio of the 1,5-disubstituted (N1) and 2,5-disubstituted (N2) regioisomers is a delicate interplay of several factors.
dot graph TD { layout=dot; rankdir=LR; node [shape=none, margin=0, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
} end Caption: Tautomerism and subsequent alkylation pathways of this compound.
The regiochemical outcome is often a classic case of Kinetic vs. Thermodynamic Control .[2][3][4]
-
Kinetic Control: The major product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy.[2][5] This is typically favored at lower temperatures and with short reaction times.[3]
-
Thermodynamic Control: The major product is the most stable one. This is favored under conditions that allow for equilibration, such as higher temperatures and longer reaction times, enabling the initial products to revert to the intermediate and react again to form the most stable final product.[2][3]
Generally, the N2-alkylated tetrazole is the thermodynamically more stable product, while the N1-isomer is often the kinetically favored product, although this can be influenced by the substituent at the C5 position and the alkylating agent.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 isomers?
This is the most common outcome in tetrazole alkylation because the tetrazolate anion is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2). The final product ratio is determined by the relative rates of attack at these two positions, which is influenced by your specific reaction conditions.
Q2: How does the C5-substituent affect regioselectivity?
The electronic nature of the C5 substituent plays a significant role.
-
Electron-withdrawing groups (e.g., -NO2, -CF3) tend to decrease the nucleophilicity of the adjacent N1 and N4 atoms, which can favor alkylation at the N2 position.[6]
-
Electron-donating groups (e.g., alkyl, -NH2) increase the electron density of the ring, but can also introduce steric hindrance.
-
Steric bulk at the C5 position can hinder approach of the electrophile to the adjacent N1 position, thereby favoring N2 alkylation.
Q3: What is the role of the solvent and the base/counterion?
The solvent and counterion are critical in modulating the reactivity of the tetrazolate anion.
-
Solvents: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a more "naked" and reactive tetrazolate anion. In contrast, polar protic solvents can hydrogen-bond with the anion, affecting its nucleophilicity.[7] The choice of solvent can even reverse selectivity; for instance, alkylation of some azolo-fused heterocycles in THF favors the N2 product, while switching to DMSO favors the N1 product.[8]
-
Counterion: The nature of the cation from the base (e.g., Na+, K+, Cs+) can influence which nitrogen atom coordinates with it. Larger, more polarizable cations like Cs+ may coordinate differently than smaller ones like Na+, potentially blocking one site or activating another.[9]
Q4: How does the nature of the alkylating agent (R-X) influence the outcome?
The electrophile is a key determinant of the reaction mechanism (SN1 vs. SN2), which directly impacts regioselectivity.
-
SN2-type reactions (e.g., with primary alkyl halides) are sensitive to steric hindrance. The less-hindered N2 position is often favored. A recent study demonstrated that reactions proceeding via an SN2 mechanism show higher regioselectivity.[10][11]
-
SN1-type reactions (e.g., with tertiary alkyl halides or agents that form a stable carbocation) lead to a free carbocation that is less sensitive to sterics. In these cases, the product distribution may reflect the inherent electronic charge distribution on the tetrazolate anion, often resulting in poorer selectivity.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor regioselectivity (near 1:1 mixture) | 1. Reaction conditions favor a mixture of kinetic and thermodynamic control.2. Electrophile has SN1 character, reducing selectivity.3. Solvent/counterion combination is not optimal for differentiation. | 1. To favor the kinetic product (often N1): Use a strong, bulky base (like LDA) at low temperatures (-78 °C) and quench the reaction quickly.[12]2. To favor the thermodynamic product (often N2): Use higher temperatures (e.g., reflux) and longer reaction times to allow for equilibration.3. Switch to an alkylating agent that strongly favors an SN2 mechanism (e.g., a primary tosylate instead of a secondary bromide).4. Screen different solvent/base combinations. Try switching from DMF to THF, or from K2CO3 to Cs2CO3.[8][9] |
| Reaction is selective, but for the undesired isomer. | 1. The inherent electronics/sterics of your system favor the "wrong" isomer under standard conditions. | 1. If you are getting N1 and want N2: - Increase steric bulk on the electrophile. - Use conditions that favor thermodynamic control (higher temp, longer time). - Employ a directed method, such as using Al(OTf)3 as a catalyst with diazo compounds, which has been shown to be highly selective for N2-arylation.[13] - Consider methods like the diazotization of aliphatic amines, which preferentially forms 2,5-disubstituted tetrazoles.[14][15]2. If you are getting N2 and want N1: - Use conditions that favor kinetic control (low temp, short time).[3][12] - A Mitsunobu reaction can sometimes favor the N1 isomer, though this is substrate-dependent.[16][17][18] |
| Low overall yield / No reaction | 1. Base is not strong enough to deprotonate the tetrazole (pKa ≈ 4.9).[1]2. Alkylating agent is not reactive enough.3. Steric hindrance is preventing the reaction. | 1. Switch to a stronger base (e.g., NaH, KHMDS).2. Use a more reactive electrophile (e.g., switch from R-Cl to R-I or R-OTs).3. If steric hindrance is an issue, you may need to use a less bulky electrophile or run the reaction at a higher temperature for a longer duration. |
| Difficulty separating the isomers | 1. The regioisomers have very similar polarities. | 1. While not a solution to the reaction, careful optimization of column chromatography (e.g., using different solvent systems, shallower gradients, or different stationary phases like alumina) is crucial.2. Characterization is key. The C5 carbon signal in 13C NMR is a reliable diagnostic tool: it is typically deshielded by 9-12 ppm in 2,5-disubstituted derivatives compared to the corresponding 1,5-isomers.[1] |
Key Experimental Protocols
Protocol 1: General Alkylation Favoring Thermodynamic Product (N2-isomer)
This protocol uses standard conditions that often favor the more stable N2 isomer through thermal equilibration.
-
To a solution of the 5-substituted-1H-tetrazole (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K2CO3, 1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC. The reaction may take several hours to reach equilibrium.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the regioisomers.
dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} end Caption: Workflow for thermodynamically controlled tetrazole alkylation.
Protocol 2: Mitsunobu Reaction for Alkylation with Alcohols
The Mitsunobu reaction is an effective method for alkylating with primary or secondary alcohols and proceeds with inversion of configuration at the alcohol's stereocenter.[19] It can offer different regioselectivity compared to halide-based alkylations.[16]
-
Dissolve the 5-substituted-1H-tetrazole (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is often less polar than the desired products.
Summary Data: Regioselectivity under Various Conditions
The following table summarizes representative data from the literature to guide your experimental design. Actual ratios are highly substrate-dependent.
| Tetrazole Substrate | Alkylating Agent | Base/Reagent | Solvent | Temp (°C) | N1 : N2 Ratio | Reference |
| N-benzoyl-5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | Acetone | RT | 45 : 55 | [1] |
| 5-Phenyl-1H-tetrazole | Isopropyl amine / NaNO2 | Acetic Acid | Dioxane/H2O | 0 | 11 : 89 | [11] |
| 5-Phenyl-1H-tetrazole | t-Butyl amine / NaNO2 | Acetic Acid | Dioxane/H2O | 0 | 0 : 100 | [11] |
| 1H-Indazole (analogous system) | n-Pentyl bromide | NaH | THF | 50 | >99 : <1 | [20] |
| 1H-Indazole (analogous system) | n-Pentyl alcohol | PPh3 / DEAD | THF | RT | 27 : 73 | [20] |
References
- Belkacem, M., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. ResearchGate.
- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry.
- Kotha, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- Alam, S., & Keating, M. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.
- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed.
- Demko, Z. P., & Sharpless, K. B. (2006). Alkylation of Tetrazoles Using Mitsunobu Conditions. Synthetic Communications.
- Altman, N. R., & St. John, P. A. (1969). Effect of Solvent on Tetrazolium Reaction. Analytical Biochemistry.
- LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions.
- Bookser, B. C. (2005). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ResearchGate.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
- Zhou, S., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. Organic Letters.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Farooq, U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.
- Westin, J. (n.d.). Kinetic Versus Thermodynamic Control Of A Reaction. MCAT Content.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Tselinsky, I. V., et al. (2012). Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. ResearchGate.
- Pearson+ (2015). Kinetic vs Thermodynamic Control. YouTube.
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Stability of 5-substituted 1H-tetrazoles in acidic and basic media
Welcome to the technical support resource for researchers working with 5-substituted 1H-tetrazoles. This guide provides in-depth answers to common questions and troubleshooting advice regarding the chemical stability of these compounds in acidic and basic media. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them to empower your experimental design and interpretation.
Section 1: General Stability & Frequently Asked Questions
This section addresses broad, overarching questions about the inherent stability of the tetrazole ring system.
Q1: How stable is the 1H-tetrazole ring system in general?
The this compound ring is an aromatic, 6π-electron system, which confers significant thermodynamic stability.[1] Generally, 5-substituted 1H-tetrazoles are considered robust and are stable over a wide pH range, as well as to many common oxidizing and reducing agents.[2] This metabolic and chemical stability is a key reason for their use as bioisosteres of carboxylic acids in drug development, as they are more resistant to biological degradation pathways.[3][4][5][6]
However, their stability is not absolute. The high nitrogen content makes them energetic compounds, and they can undergo vigorous or even explosive decomposition under certain conditions, such as high temperatures or in the presence of strong acids or oxidizing agents.[1][7] The nature of the substituent at the C5 position plays a critical role in modulating the ring's electronic properties and, consequently, its stability profile.[4][8]
Q2: What is the pKa of the tetrazole N-H proton, and how does the C5 substituent affect it?
The acidic N-H proton of the this compound ring typically has a pKa in the range of 4.5 to 5.0, which is remarkably similar to that of many carboxylic acids.[5] This acidity allows it to exist as a tetrazolate anion at physiological pH, a key feature for its role as a carboxylate bioisostere.
The electronic properties of the C5 substituent have a pronounced effect on this acidity.[1]
-
Electron-withdrawing groups (EWGs) like -NO₂, -CF₃, or -COOH increase the acidity (lower the pKa) by stabilizing the resulting tetrazolate anion through inductive or resonance effects.[9]
-
Electron-donating groups (EDGs) like -NH₂ or -CH₃ decrease the acidity (raise the pKa) by destabilizing the anion.
This relationship is crucial because factors that alter acidity also alter the electron density of the ring, which can influence its susceptibility to chemical degradation.[8]
Q3: My compound exists as two different tautomers (1H and 2H). Does this impact stability?
Yes, the tautomeric equilibrium between 1H- and 2H-tetrazoles can influence stability and reactivity.[1] In solution, the 1H tautomer is often the predominant form.[4] The relative stability of these tautomers is affected by the solvent, temperature, pH, and the nature of the substituents.[1] Because the two tautomers have different electronic distributions and hydrogen bonding capabilities, they may exhibit different degradation kinetics or even follow different decomposition pathways. For stability studies, it is crucial to ensure that your analytical method can either separate the tautomers or that you are consistently analyzing a system at equilibrium.
Section 2: Troubleshooting Guide: Stability in Acidic Media
Working at low pH can present significant challenges. This section addresses common failure points and provides solutions.
Q4: I'm observing rapid degradation of my tetrazole compound in a formulation with a pH below 2. What is the likely cause?
Severe acidic conditions (pH < 2) are a known liability for the tetrazole ring. While generally stable, the ring can react vigorously with strong acids.[1] The likely degradation mechanism is acid-catalyzed hydrolysis or ring cleavage.
Causality: The process begins with the protonation of one or more of the ring's nitrogen atoms. This disrupts the aromatic system, making the ring susceptible to nucleophilic attack by water or other species in the medium. This can lead to a ring-opening cascade, ultimately resulting in fragmentation of the heterocycle. This is conceptually the reverse of the common synthesis method which involves the acid-catalyzed cycloaddition of an azide and a nitrile.[10][11] High temperatures will significantly accelerate this degradation.[12]
Troubleshooting Workflow: Acid-Induced Degradation
Caption: Troubleshooting logic for acid-induced tetrazole degradation.
Q5: During an acid-mediated reaction (e.g., deprotection), I'm getting a complex mixture of byproducts instead of my desired product. How can I improve selectivity?
This is a classic case of the reaction conditions being too harsh, causing degradation of the tetrazole ring to compete with the desired chemical transformation.
Recommended Actions:
-
Lower the Temperature: Acid-catalyzed degradation is highly temperature-dependent. Performing your reaction at 0 °C or even lower may be sufficient to suppress ring cleavage while allowing the desired reaction to proceed, albeit more slowly.
-
Use a Milder Acid: Switch from strong mineral acids (like HCl or H₂SO₄) to a weaker organic acid (like trifluoroacetic acid (TFA) or acetic acid). While a lower pH is often desired, the goal is to find a "sweet spot" where the primary reaction is efficient but degradation is minimal.
-
Limit Exposure Time: Monitor the reaction closely using an appropriate technique (TLC, HPLC, LC-MS) and quench it as soon as the starting material is consumed. Unnecessary exposure to the acidic medium will only promote byproduct formation.
-
Consider a Different Strategy: If acid-lability is unavoidable, explore alternative synthetic routes or protecting groups that do not require strongly acidic conditions for removal.
Section 3: Troubleshooting Guide: Stability in Basic Media
While generally more stable in basic conditions, certain issues can still arise.
Q6: My tetrazole compound shows poor solubility in a basic aqueous buffer, leading to inconsistent analytical results. What's happening?
The issue is likely related to the formation and precipitation of a salt. In basic media, the acidic N-H proton is removed to form a tetrazolate anion. If the counter-ion present in your buffer (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) forms a poorly soluble salt with your specific 5-substituted tetrazolate, the compound will precipitate out of solution. Tetrazole anions are known to readily form salts with metal hydroxides.[1]
Troubleshooting Steps:
-
Change the Counter-ion: Switch to a buffer system with a different counter-ion. For example, if you are using a phosphate buffer with sodium salts (NaH₂PO₄/Na₂HPO₄), try one with potassium salts (KH₂PO₄/K₂HPO₄) or an organic counter-ion like ammonium (NH₄⁺) or triethylammonium (TEA⁺).
-
Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., acetonitrile, methanol, DMSO) to the buffer to increase the solubility of the tetrazolate salt. Start with a small percentage (5-10%) and increase as needed, ensuring the co-solvent does not interfere with your experiment or downstream analysis.
-
Adjust the pH: While counterintuitive, slightly lowering the pH (while still remaining basic) might increase solubility by shifting the equilibrium slightly back towards the more soluble, neutral this compound form. This is a delicate balance and should be monitored carefully.
Q7: Are there any situations where 5-substituted 1H-tetrazoles can degrade under basic conditions?
While significantly more stable in basic than in strongly acidic media, degradation is still possible under specific circumstances.
-
Highly Activating Substituents: If the C5 substituent is an extremely potent electron-withdrawing group, it can render the ring carbon susceptible to nucleophilic attack by hydroxide or other strong nucleophiles, potentially leading to a slow ring-opening.
-
Extreme pH and Temperature: Under harsh conditions (e.g., > pH 12 and elevated temperatures), slow hydrolysis may occur over extended periods.
-
Presence of Other Functional Groups: The instability may not be from the tetrazole itself, but from another functional group in the molecule that is base-labile (e.g., an ester, which would hydrolyze). The resulting change in the molecule (e.g., formation of a carboxylate) could then alter the properties (like solubility) of the entire compound.
Always run a forced degradation study by exposing your compound to extreme pH (e.g., 0.1 M NaOH) and heat to confirm the stability profile of your specific molecule.
Section 4: Analytical & Experimental Protocols
Reliable data starts with a robust protocol. Use the following guides as a starting point for your stability assessments.
Protocol: Kinetic Stability Assessment via HPLC-UV
This protocol outlines a method to determine the degradation kinetics of a 5-substituted this compound in a given medium.
Objective: To quantify the rate of degradation of Compound X at pH 2.0 and 40 °C.
Materials:
-
Compound X (your 5-substituted this compound)
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer components (e.g., potassium phosphate, hydrochloric acid)
-
Calibrated HPLC-UV system
-
Calibrated pH meter
-
Temperature-controlled incubator/water bath
Methodology:
-
Preparation of Stability Medium:
-
Prepare a 50 mM phosphate buffer. Adjust the pH to 2.0 ± 0.05 using concentrated HCl.
-
Filter the buffer through a 0.22 µm filter.
-
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve Compound X in a suitable solvent (e.g., ACN) to create a concentrated stock solution (e.g., 10 mg/mL). This minimizes the amount of organic solvent added to the stability medium.
-
-
Initiation of Stability Study (t=0):
-
Pre-warm an aliquot of the pH 2.0 buffer to 40 °C.
-
Add a small, precise volume of the stock solution to the pre-warmed buffer to achieve the target final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic stock solvent is low (<1-2%) to avoid altering the medium's properties.
-
Vortex briefly to mix. This is your stressed sample .
-
Immediately withdraw an aliquot, quench the degradation by diluting it into a neutral or mobile phase buffer, and analyze via HPLC. This is your t=0 time point .
-
-
Sample Incubation and Time Points:
-
Place the sealed vial of the stressed sample in the 40 °C incubator.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots, quench as described above, and analyze by HPLC.
-
-
HPLC Analysis:
-
Method: Use a validated, stability-indicating HPLC method capable of separating the parent compound from any potential degradants.
-
Detection: Monitor at a suitable UV wavelength.
-
Quantification: Record the peak area of the parent compound (Compound X) at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Compound X remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time (in hours).
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Workflow for a Typical Stability Study
Sources
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- 11. discovery.researcher.life [discovery.researcher.life]
- 12. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
Technical Support Center: Optimizing Oligonucleotide Synthesis with 1H-Tetrazole
Welcome to the technical support center for oligonucleotide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your coupling reactions when using 1H-Tetrazole as an activator. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the role and characteristics of this compound in phosphoramidite chemistry.
Q1: What is the precise mechanism of this compound in phosphoramidite coupling?
A: this compound functions as a dual-role catalyst in the crucial coupling step of oligonucleotide synthesis. The mechanism is a two-step process:
-
Protonation: this compound, a weak acid, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer. This protonation converts the diisopropylamino group into a good leaving group.[1][][3]
-
Nucleophilic Substitution: A second molecule of this compound then acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive tetrazolyl-phosphonium intermediate.[1][][3] This intermediate is rapidly attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming the desired phosphite triester linkage.[1][]
This mechanism highlights the importance of this compound's ability to act as both a proton donor and a nucleophile to drive the coupling reaction forward efficiently.[3][4]
Caption: Phosphoramidite coupling mechanism with this compound.
Q2: What is a typical coupling time when using this compound?
A: For standard DNA synthesis, a coupling time of 30 to 60 seconds is generally sufficient with this compound. However, this can be highly dependent on the synthesizer, scale, and the specific nucleoside. For more sterically hindered phosphoramidites, such as RNA monomers (e.g., 2'-TBDMS protected), longer coupling times of 10-15 minutes may be necessary to achieve high efficiency.[1] It's crucial to optimize the coupling time for your specific application.
Q3: Are there alternatives to this compound, and why would I consider them?
A: Yes, several alternatives to this compound are commercially available, each with specific advantages. The primary reasons to consider an alternative are to increase reaction speed, improve solubility, and enhance performance with challenging monomers.[1][3]
| Activator | Key Advantages | Considerations |
| 5-Ethylthio-1H-tetrazole (ETT) | More acidic and more soluble in acetonitrile than this compound, leading to faster coupling.[1] Recommended for general purpose and RNA synthesis.[1] | Higher acidity can increase the risk of detritylation of the monomer, leading to (n+1) impurities, especially in large-scale synthesis.[1][3] |
| 5-Benzylthio-1H-tetrazole (BTT) | Even more acidic than ETT, allowing for significantly reduced coupling times for RNA monomers (e.g., ~3 minutes).[1] | Similar to ETT, the increased acidity poses a risk of premature detritylation.[1] |
| 4,5-Dicyanoimidazole (DCI) | Less acidic than this compound but more nucleophilic, which can double the coupling rate.[3][4] Highly soluble in acetonitrile (up to 1.2M).[1][3] Recommended for long oligos and large-scale synthesis to minimize (n+1) formation.[1] | Purity of DCI is critical; technical grade material can introduce contaminants.[4] |
Q4: How does the concentration of this compound affect the coupling reaction?
A: The concentration of this compound, typically 0.45M or 0.5M in acetonitrile, is optimized to balance reaction kinetics and solubility.[3] While a higher concentration of an activator can drive the reaction faster, this compound has limited solubility in acetonitrile (around 0.5M).[1][3] Exceeding this can lead to precipitation, especially at lower temperatures, which can clog fluid lines on the synthesizer.[1] Using a lower concentration may result in slower kinetics and incomplete coupling.
Troubleshooting Guide
Low coupling efficiency is a common issue in oligonucleotide synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Issue 1: Gradually Decreasing Coupling Efficiency
-
Symptom: Trityl monitor shows a steady decline in yield with each cycle.
-
Potential Cause 1: Moisture Contamination. This is the most common culprit. Water in the acetonitrile (ACN) or other reagents will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[5] Moisture can also directly degrade the phosphoramidite monomers over time.[5][]
-
Potential Cause 2: Degraded Phosphoramidites. Phosphoramidites are sensitive to moisture and oxidation. Over time, especially if not stored properly, they will degrade.
-
Potential Cause 3: Degraded Activator Solution. this compound solutions can degrade over time, losing their activity.
-
Solution: Replace the activator solution with a fresh bottle.
-
Issue 2: Abrupt Drop in Coupling Efficiency
-
Symptom: A sudden, significant drop in yield at a specific cycle.
-
Potential Cause 1: Reagent Delivery Failure. A blockage in a specific phosphoramidite line or a malfunctioning valve can prevent the monomer from reaching the synthesis column.[9]
-
Solution:
-
Check the synthesizer's log files for any pressure errors.
-
Perform a fluidics test to ensure all lines are clear and valves are functioning correctly.
-
Verify that the correct volume of reagent is being delivered.[9]
-
-
-
Potential Cause 2: Incorrect Reagent Placement. The wrong phosphoramidite bottle may have been placed on the synthesizer.[9]
-
Solution: Double-check the placement of all phosphoramidite bottles on the instrument.
-
Issue 3: Consistently Low Coupling Efficiency for All Bases
-
Symptom: The coupling efficiency is consistently below the expected >99% from the very first coupling.
-
Potential Cause 1: Systemic Reagent Problem. The issue may lie with a bulk reagent used in every cycle, such as the activator or the main acetonitrile source.[9]
-
Solution: Replace the activator and the main ACN bottle on the synthesizer with fresh, verified batches.[9]
-
-
Potential Cause 2: Suboptimal Protocol. The standard coupling time may not be sufficient for the scale or type of synthesis being performed.
-
Solution: Increase the coupling time. For a standard DNA synthesis, try increasing the time in 15-second increments.
-
Issue 4: Low Efficiency with Specific or Modified Monomers
-
Symptom: Standard DNA bases couple well, but a modified or RNA monomer shows poor coupling.
-
Potential Cause: Steric Hindrance. Bulky protecting groups (like 2'-TBDMS on RNA monomers) or modifications can slow down the coupling reaction significantly.[1][3][] this compound is known to be less than optimal for these sterically hindered phosphoramidites.[1]
-
Solution:
-
Increase Coupling Time: Substantially increase the coupling time for the specific monomer (e.g., to 10-15 minutes).[1]
-
Switch Activator: This is an ideal scenario to use a more potent activator. For RNA synthesis, ETT or BTT are excellent choices and can reduce coupling times to a few minutes.[1][10] For large-scale synthesis of modified oligos, DCI may be preferable to minimize side reactions.[1][3]
-
-
Experimental Protocols
Protocol 1: Optimizing Coupling Time for a New Monomer
Objective: To determine the minimum coupling time required to achieve >99% stepwise coupling efficiency for a new or modified phosphoramidite.
Methodology:
-
Synthesizer Setup: Program the synthesizer to perform a short test synthesis (e.g., a simple dimer or trimer) incorporating the new monomer.
-
Variable Time Steps: Create several synthesis protocols where the only variable is the coupling time for the new monomer. Start with your standard time and increase it incrementally (e.g., 30s, 60s, 120s, 300s, 600s).
-
Trityl Monitoring: Ensure the synthesizer's trityl cation monitor is active and calibrated. The absorbance of the released trityl group is directly proportional to the number of successful couplings in the previous cycle.[9]
-
Data Analysis:
-
For each protocol, record the trityl absorbance value after the coupling of the new monomer.
-
Compare this value to the absorbance from a standard, high-efficiency coupling (e.g., a T monomer).
-
The optimal coupling time is the shortest time that results in a trityl absorbance value equivalent to (or >99% of) the standard coupling.
-
-
Confirmation (Optional): For critical applications, cleave, deprotect, and analyze the resulting short oligonucleotide by HPLC or Mass Spectrometry to confirm the purity and identity of the product.
Protocol 2: Preparation and Handling of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for reagent dissolution and synthesizer washes is sufficiently dry to prevent phosphoramidite hydrolysis and coupling failure.[5]
Materials:
-
High-quality acetonitrile (HPLC grade or better).
-
Activated 3Å molecular sieves.[9]
-
Oven capable of reaching 250-300°C.
-
Dry, inert gas source (Argon or Nitrogen).
-
Sealed solvent bottle with a septum cap.
Procedure:
-
Sieve Activation: Place the molecular sieves in a heat-proof container and bake in a vacuum oven at 250-300°C for a minimum of 3 hours to remove any adsorbed water.
-
Cooling: Cool the activated sieves to room temperature under a stream of dry argon or nitrogen to prevent re-adsorption of atmospheric moisture.
-
Drying Acetonitrile:
-
Add the cooled, activated sieves to a bottle of acetonitrile (a common ratio is 50g of sieves per 1 liter of solvent).[9]
-
Immediately seal the bottle.
-
Allow the acetonitrile to stand over the sieves for at least 24 hours before use to allow for complete water scavenging.
-
-
Handling: When dispensing the anhydrous acetonitrile, use a dry syringe or cannula under a positive pressure of inert gas to avoid introducing atmospheric moisture.
References
- Glen Research. (n.d.). Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29. [Link]
- Glen Research. (n.d.).
- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
- W. Bannwarth, et al. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Helvetica Chimica Acta. [Link]
- Oxford Lab Fine Chem LLP. (n.d.). This compound - (For DNA Synthesis) MSDS. [Link]
- ResearchGate. (2014). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211. [Link]
- Suvchem Laboratory Chemicals. (n.d.). This compound (FOR DNA SYNTHESIS)
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
- Just, G., et al. (2000). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 65(13), 3984-3990. [Link]
- Caruthers, M. H., et al. (1998). Improved coupling activators for oligonucleotide synthesis.
- Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites.
- Sanghvi, Y. S., et al. (2011). Activators for oligonucleotide and phosphoramidite synthesis.
- University of Huddersfield Repository. (2016). Understanding oligonucleotide Synthesis. [Link]
- ResearchGate. (2003). 5-(Benzylmercapto)-1 H-tetrazole as activator for 2′- O-TBDMS phosphoramidite building blocks in RNA synthesis. [Link]
- Johnson, D. E., et al. (2012). Methods to study the coupling between replicative helicase and leading-strand DNA polymerase at the replication fork. Methods, 57(3), 295-304. [Link]
- Beilstein Journals. (2017). Synthesis of oligonucleotides on a soluble support. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Oligonucleotide Synthesis: The Role of Tetrazole. [Link]
- Hvastkovs, E. G., et al. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 12(8), 4946-4958. [Link]
- National Institutes of Health. (2019).
- National Institutes of Health. (2021). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. [Link]
- Mirus Bio. (n.d.). Optimizing Plasmid DNA Delivery with TransIT® Transfection Reagents. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 7. Activator Solution 0.25M 5-(Ethylthio)-1H-Tetrazole in Acetonitrile Biosynthesis Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing precipitation of 1H-Tetrazole activator solutions in acetonitrile
Welcome to the Technical Support Center for 1H-Tetrazole activator solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in acetonitrile for oligonucleotide synthesis and other chemical applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to solution stability, particularly the prevention of precipitation. Our goal is to provide you with the expertise and practical solutions to ensure the success and reproducibility of your experiments.
Introduction: The Critical Role of this compound and the Challenge of Precipitation
This compound is a widely used and effective activator in phosphoramidite chemistry for the synthesis of oligonucleotides. Its role is to protonate the phosphoramidite, rendering it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. Acetonitrile is the solvent of choice for this reaction due to its ability to dissolve the various reagents and its compatibility with the synthesis process.
However, a common issue encountered by researchers is the precipitation of this compound from the acetonitrile solution. This can lead to several problems, including:
-
Clogged fluid lines in automated synthesizers, causing failed syntheses and instrument downtime.
-
Inaccurate reagent delivery , leading to low coupling efficiency and the generation of truncated oligonucleotide sequences.
-
Degradation of the activator solution , compromising the quality of the final product.
This guide will delve into the causes of this compound precipitation and provide comprehensive, actionable solutions to prevent and resolve this issue.
Troubleshooting Guide: Precipitation of this compound in Acetonitrile
This section addresses specific issues you may encounter with your this compound activator solutions in a question-and-answer format.
Q1: I've observed white crystalline precipitate in my this compound/acetonitrile solution. What is the primary cause?
The most common reasons for this compound precipitation are low temperature and the presence of water .
-
Temperature: this compound has a limited solubility in acetonitrile, which is highly dependent on temperature.[1] Commercially available solutions, typically around 0.45M, are near the saturation point at room temperature.[2] If the solution is stored at a lower temperature, such as in a refrigerator or during shipping in colder months, its solubility decreases, leading to crystallization.[1]
-
Water Content: Acetonitrile is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This compound itself is also hygroscopic. Water acts as an anti-solvent in this system. Even small amounts of water can significantly reduce the solubility of this compound in acetonitrile, causing it to precipitate out of solution. For optimal performance in oligonucleotide synthesis, the water content in the acetonitrile should be less than 30 ppm.[3]
Q2: My laboratory is consistently humid. What steps can I take to minimize water contamination?
Maintaining an anhydrous environment is critical. Here are key preventative measures:
-
Use Anhydrous Grade Acetonitrile: Always use acetonitrile specifically designated for DNA synthesis, which has a very low water content (typically ≤ 30 ppm).[3]
-
Proper Solvent Handling:
-
Use fresh bottles of anhydrous acetonitrile whenever possible.
-
If using a larger container, dispense the required amount into a smaller, dry, inert gas-flushed vessel.
-
Never leave the acetonitrile container open to the atmosphere.
-
Use a dry, inert gas (argon or nitrogen) to blanket the headspace of your reagent bottles on the synthesizer.[4]
-
-
Molecular Sieves: For an extra layer of protection, you can add activated molecular sieves (3Å or 4Å) to your acetonitrile bottle. However, be aware that this can introduce fine particulates, so proper filtration is necessary.
Q3: My this compound solution has already precipitated. Is it still usable, and how can I safely redissolve the precipitate?
Yes, in most cases, the solution is salvageable if the precipitation is due to low temperature. Gentle warming can redissolve the this compound.
Protocol for Safely Redissolving Precipitated this compound:
-
Safety First: Ensure the container cap is slightly loosened to prevent pressure buildup. This compound solutions are flammable. Keep away from open flames or spark sources.
-
Gentle Warming: Place the sealed container in a warm water bath (30-40°C). Do not use a hot plate or direct, high heat, as this can cause decomposition and create a safety hazard.[5]
-
Agitation: Gently swirl or agitate the container periodically to aid in dissolution.
-
Visual Inspection: Continue warming and agitating until all the precipitate has completely redissolved and the solution is clear.
-
Cooling and Equilibration: Allow the solution to cool to room temperature before placing it on the synthesizer. This prevents pressure changes in the fluid lines.
If the precipitate does not redissolve with gentle warming, it may indicate contamination or degradation, and it is best to discard the solution.
Q4: I suspect water contamination is the cause of the precipitation. How can I confirm this?
The most accurate method for determining the water content in your acetonitrile is Karl Fischer titration .[2][6] This is a standard analytical technique that can precisely quantify trace amounts of water in a solvent. Many analytical labs are equipped to perform this test. If you consistently experience precipitation issues, it is highly recommended to test the water content of your acetonitrile supply.
Frequently Asked Questions (FAQs)
Q: What is the ideal storage condition for this compound/acetonitrile solutions?
Store the solution at a consistent room temperature (20-25°C) in a tightly sealed, dry container. Avoid refrigeration, as this will likely cause precipitation.[7]
Q: How does precipitation of the activator affect my oligonucleotide synthesis?
Precipitation directly impacts the concentration of the activator being delivered to the synthesis column. This leads to incomplete activation of the phosphoramidite monomers, resulting in a lower coupling efficiency.[8] The consequence is a higher proportion of n-1 and other truncated sequences in your final product, which can be difficult to purify.
Q: Are there alternatives to this compound with better solubility?
Yes, several alternative activators have been developed with improved solubility in acetonitrile, reducing the risk of precipitation. These are particularly useful for high-throughput synthesis where instrument downtime is a major concern.
| Activator | Common Concentration | Maximum Solubility in Acetonitrile | Key Characteristics |
| This compound | 0.45M | ~0.5M[9] | Standard, effective activator but with limited solubility.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25M - 0.75M | Up to 0.75M[9] | More soluble and a more acidic activator than this compound.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25M | ~0.33M[9] | Highly effective for RNA synthesis, with improved solubility over this compound.[9] |
| 4,5-Dicyanoimidazole (DCI) | 0.25M - 1.0M | Up to 1.2M[1] | Highly soluble, less acidic but more nucleophilic than tetrazole-based activators.[1] |
Q: What should I do if my synthesizer lines are clogged due to precipitation?
-
Stop the Synthesis: Immediately halt any ongoing synthesis to prevent further damage.
-
Depressurize the System: Follow the manufacturer's instructions to safely depressurize the reagent lines.
-
Flush with Anhydrous Acetonitrile: Disconnect the affected line from the reagent bottle and place it in a bottle of fresh, anhydrous acetonitrile. Purge the line according to the synthesizer's maintenance protocol until the blockage is cleared.
-
If flushing fails: The line may need to be physically cleaned or replaced. Consult your instrument's manual or technical support.
Visualizing the Mechanism of Precipitation
The stability of this compound in acetonitrile is a delicate balance of solute-solvent interactions. Acetonitrile is a polar aprotic solvent, and it solvates the this compound molecules.
Water molecules, being highly polar and capable of strong hydrogen bonding, can interact more favorably with the this compound molecules than acetonitrile.[10][11] This disrupts the solvation shell that acetonitrile provides, leading to the aggregation of this compound molecules and their subsequent precipitation from the solution.
Troubleshooting Workflow
If you encounter precipitation, follow this systematic approach to identify and resolve the issue.
References
- Glen Research. (n.d.). Technical Brief - About Activators: Now and Tomorrow. Glen Report 19.29. [Link]
- United States Patent No. US7897758B2. (2011). Activators for oligonucleotide and phosphoramidite synthesis.
- Glen Research. (n.d.).
- ResearchGate. (2025). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]
- Journal of the American Chemical Society. (2020). Scalable One-Pot-Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. [Link]
- Pharmacy Infoline. (n.d.). Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. [Link]
- ResearchGate. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Oligonucleotide Synthesis: The Role of Tetrazole. [Link]
- Comptes Rendus de l'Académie des Sciences. (2015).
- Slideshare. (n.d.). Mechanism of solute solvent interaction. [Link]
- Walsh Medical Media. (2021). solute-solvent-interaction.pdf. [Link]
- Fisher Scientific. (n.d.). This compound, 0.45M in acetonitrile. [Link]
- Cheméo. (n.d.). This compound. [Link]
- ResearchGate. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]
- PubMed. (2012). The Hydrogen Bond Environments of this compound and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. [Link]
- Scribd. (n.d.). Solute Solvent Interactions PPI BPII - I. [Link]
- CORE. (2019). Tetrazoles via Multicomponent Reactions. [Link]
- Rhenium Bio Science. (n.d.). This compound, 0.45M in acetonitrile, Thermo Scientific Chemicals. [Link]
- PMC - PubMed Central - NIH. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]
- MDPI. (2023). 5-Vinyl-1H-tetrazole. [Link]
- ResearchGate. (2025). The Hydrogen Bond Environments of this compound and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. [Link]
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
- ResearchGate. (2025). 5-(Benzylmercapto)-1 H-tetrazole as activator for 2′- O-TBDMS phosphoramidite building blocks in RNA synthesis. [Link]
- Biolytic. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. [Link]
- Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). [Link]
- Glen Research. (n.d.). Deprotection Guide. [Link]
- ChemRxiv. (n.d.).
- ThermoML. (2017). J. Chem. Thermodyn. 2017, 112, 114-121. [Link]
Sources
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- 2. US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pure.au.dk [pure.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. The hydrogen bond environments of this compound and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Minimizing Epimerization in Chiral Tetrazole Synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral tetrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these vital heterocyclic compounds. Tetrazole derivatives are of immense interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amides, which enhances their metabolic stability and other crucial physicochemical properties.[1][2][3] However, the introduction and preservation of chirality, particularly at the α-position to the tetrazole ring, presents a significant synthetic challenge due to the risk of epimerization.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may encounter. We will delve into the mechanistic underpinnings of epimerization and provide actionable, field-proven protocols to ensure the stereochemical purity of your target molecules.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Epimerization
This section addresses the foundational concepts of epimerization in the context of chiral tetrazole synthesis.
Q1: What is epimerization, and why is it a critical concern in the synthesis of chiral tetrazole derivatives?
A1: Epimerization is a chemical process that results in the inversion of a single stereocenter in a molecule that contains multiple stereocenters.[4] This converts one diastereomer into its corresponding epimer. In the realm of drug development, this is a significant issue because different stereoisomers can exhibit vastly different biological activities, pharmacological profiles, and toxicities.[1] For chiral tetrazoles, uncontrolled epimerization can lead to a mixture of diastereomers, which are often difficult to separate and can result in a final product with diminished efficacy or undesirable side effects.[4]
Q2: What are the primary causes of epimerization during organic synthesis?
A2: Epimerization is most commonly catalyzed by the presence of acids or bases, and can also be induced by elevated temperatures.[4] The principal mechanism involves the removal (abstraction) of a proton from a stereocenter, which leads to the formation of a planar intermediate, such as an enolate.[4][5] The subsequent reprotonation of this planar intermediate can occur from either face, leading to a mixture of epimers.
Key factors that can trigger epimerization include:
-
Strong Bases or Acids: These can readily abstract a proton from a stereocenter.[4]
-
Elevated Temperatures: Increased thermal energy can provide the necessary activation energy for epimerization to occur.[4]
-
Prolonged Reaction Times: The longer a reaction is exposed to conditions that favor epimerization, the greater the likelihood of its occurrence.
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the intermediates and thus the rate of epimerization.[5]
-
Molecular Structure: The acidity of the proton at the stereocenter is heavily influenced by neighboring functional groups. Protons alpha to carbonyl groups or, in this case, nitriles (tetrazole precursors), are particularly susceptible to abstraction.[4][6]
Q3: Which synthetic routes to chiral tetrazoles are most susceptible to epimerization?
A3: Several common synthetic strategies for tetrazoles carry a risk of epimerization, especially when a stereocenter is located alpha to the nitrile group, a key precursor to the tetrazole ring. These include:
-
[3+2] Cycloaddition of Azides with α-Chiral Nitriles: This is a cornerstone method for tetrazole synthesis.[2][7] However, the conditions used, particularly if basic or at elevated temperatures, can lead to deprotonation at the α-carbon of the nitrile, causing epimerization before the cycloaddition occurs.
-
Ugi-Azide Multicomponent Reactions (UA-MCRs): These powerful reactions assemble tetrazoles from an aldehyde or ketone, an amine, an isocyanide, and an azide source (like TMSN₃) in a single step.[8][9][10] While highly efficient, the reaction conditions can sometimes promote epimerization, especially with substrates that have acidic α-protons.
-
Strecker Reactions to form α-Amino Nitriles: The synthesis of α-amino nitriles, which are precursors to α-amino tetrazoles, can be prone to epimerization.[6][11] The basic conditions often employed can lead to the loss of stereochemical integrity at the newly formed stereocenter.
Part 2: Troubleshooting Guides - Navigating Common Experimental Challenges
This section provides practical solutions to specific problems you might encounter during the synthesis of chiral tetrazole derivatives.
Issue 1: Loss of Stereochemical Purity During the [3+2] Cycloaddition of an α-Chiral Nitrile with an Azide Source.
Q: I am performing a [3+2] cycloaddition to synthesize a 5-substituted-1H-tetrazole from an α-chiral nitrile and sodium azide. My final product is a mixture of diastereomers. What is causing this, and how can I fix it?
A: The likely culprit is base-catalyzed epimerization of your starting α-chiral nitrile before the cycloaddition reaction. The α-proton of the nitrile is acidic and can be abstracted under basic conditions, leading to a planar carbanion that can be reprotonated from either face, resulting in a racemic or epimerized mixture.
Troubleshooting Workflow:
Caption: Troubleshooting epimerization in [3+2] cycloadditions.
Detailed Solutions:
-
Modify the Base: If your reaction conditions employ a strong base, consider switching to a milder, non-nucleophilic base. For example, if you are using sodium hydride, consider a weaker base like potassium carbonate or a hindered organic base like diisopropylethylamine (DIPEA). The goal is to find a base strong enough to facilitate the desired reaction without causing significant deprotonation at the chiral center.
-
Strict Temperature Control: Epimerization rates are highly temperature-dependent.[4] Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Running the reaction at 0 °C or even -78 °C can significantly suppress epimerization.[12]
-
Solvent Optimization: The choice of solvent can have a profound impact on reaction rates and side reactions.[13][14] Less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can often suppress epimerization compared to more polar solvents like DMF or DMSO.[5] This is because polar solvents can stabilize the charged intermediate formed during deprotonation, thus favoring epimerization.
-
Protecting Group Strategy: If the chiral center is part of an amino acid derivative, ensure that the amine is appropriately protected.[15] Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are standard. The choice of protecting group can influence the acidity of the α-proton.
Protocol 1: Low-Temperature [3+2] Cycloaddition to Minimize Epimerization
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve the α-chiral nitrile (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Azide Addition: After stirring for 30 minutes at -78 °C, add tosyl azide (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Analyze the product for diastereomeric purity using chiral HPLC.
Issue 2: Epimerization During Ugi-Azide Multicomponent Reactions (UA-MCRs).
Q: I am using a Ugi-azide reaction to synthesize a 1,5-disubstituted tetrazole, but I am observing significant epimerization at the stereocenter derived from my chiral amine/aldehyde. How can I improve the stereoselectivity?
A: The Ugi-azide reaction involves the formation of several intermediates, and the stereochemical outcome can be influenced by the stability of these intermediates and the reaction conditions. Epimerization can occur at the imine or α-amino nitrile intermediates.
Decision Tree for Optimizing Ugi-Azide Reactions:
Caption: Decision tree for troubleshooting Ugi-azide reactions.
Detailed Solutions and Protocol:
-
Temperature and Solvent: As with the [3+2] cycloaddition, lower temperatures and less polar solvents are generally beneficial for maintaining stereochemical integrity. Methanol is a common solvent for Ugi reactions, but it is polar and protic.[16] Consider switching to toluene or dichloromethane.
-
Additives: In reactions analogous to peptide couplings, additives like 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization.[5] While not a standard component of Ugi reactions, its inclusion could be explored, particularly if an amino acid derivative is used as the amine component.
-
Order of Addition: The order in which the components are added can sometimes influence the reaction outcome. Pre-forming the imine from the chiral aldehyde and amine before adding the isocyanide and azide source may provide better stereocontrol in some cases.
Protocol 2: Diastereoselective Ugi-Azide Reaction
-
Imine Formation (Optional Pre-formation): In a round-bottom flask, dissolve the chiral amine (1.0 eq) and the aldehyde/ketone (1.0 eq) in anhydrous toluene. Add molecular sieves (4 Å) and stir at room temperature for 1-2 hours.
-
Reaction Setup: To the mixture from step 1 (or to a mixture of the amine and aldehyde/ketone in toluene), add the isocyanide (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Azide Addition: Slowly add azidotrimethylsilane (TMSN₃) (1.2 eq) to the cooled, stirred mixture.
-
Reaction: Allow the reaction to proceed at 0 °C, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Analysis: Determine the diastereomeric ratio using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Part 3: Data Summaries and Key Parameter Effects
The following table summarizes the general effects of key reaction parameters on the extent of epimerization.
| Parameter | Condition Favoring LOW Epimerization | Condition Favoring HIGH Epimerization | Rationale |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp to Reflux) | Higher temperatures provide the activation energy for proton abstraction and inversion of the stereocenter.[4] |
| Base | Weak, non-nucleophilic, hindered (e.g., K₂CO₃, DIPEA) | Strong (e.g., NaH, LDA, DBU) | Strong bases more readily abstract the acidic α-proton, leading to the planar intermediate.[4] |
| Solvent | Non-polar, aprotic (e.g., Toluene, DCM, THF) | Polar, aprotic/protic (e.g., DMF, DMSO, MeOH) | Polar solvents can stabilize the charged intermediate, lowering the energy barrier for epimerization.[5][17] |
| Reaction Time | Short | Long | Prolonged exposure to epimerizing conditions increases the probability of stereochemical scrambling. |
| Protecting Group | Electron-donating groups, bulky groups | Electron-withdrawing groups | Electron-withdrawing groups can increase the acidity of the α-proton, making it more susceptible to abstraction.[5] |
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Minimize Epimerization During Synthesis.
- Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- Benchchem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
- 'Atypical Ugi' tetrazoles. (n.d.). Chemical Communications (RSC Publishing).
- Protecting Groups - Lokey Lab Protocols. (n.d.). Wikidot.
- Benchchem. (n.d.). Avoiding epimerization during synthesis of euscaphic acid analogs.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Epimerisation in Peptide Synthesis. (n.d.). MDPI.
- Construction of Axial Chirality via Click Chemistry: Rh-Catalyzed Enantioselective Synthesis of 1-Triazolyl-2-Naphthylamines. (n.d.). ResearchGate.
- Protecting group. (n.d.). Wikipedia.
- Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. (2018, October 25). NIH.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
- Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR. (n.d.). ResearchGate.
- One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (n.d.). NIH.
- CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. (n.d.).
- Epimerization methodologies for recovering stereo isomers in high yield and purity. (n.d.). Google Patents.
- Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate.
- Advances in Tetrazole Synthesis – An Overview. (n.d.). Scite.ai.
- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024, January 31).
- Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science Publisher.
- De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2 + 2] cycloaddition. (n.d.). NIH.
- A Click Chemistry Approach to Tetrazoles: Recent Advances. (n.d.). ResearchGate.
- Solvent-free click chemistry for tetrazole synthesis from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-Based fluorinated ionic liquids, their micellization, and density functional theory studies. (n.d.). RSC Publishing.
- 1,3-dipolar Cycloaddition: Click Chemistry for the Synthesis of 5-substituted Tetrazoles From Organoaluminum Azides and Nitriles. (n.d.). PubMed.
- Theoretical Study of Solvent Effects on 1,3-Dipolar Cycloaddition Reaction. (2023, November 20). ResearchGate.
- Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. (n.d.). PubMed.
- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. (2022, August 11). MDPI.
- Epimerization of Peptide. (n.d.).
- Stereochemistry. (n.d.). Khan Academy.
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024, November 6).
- Coupling method for peptide synthesis at elevated temperatures. (n.d.). Google Patents.
- Organic Chemistry 1 Stereochemistry Problems and Solutions. (n.d.). PracticeProblems.org.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). NIH.
- Rapid and irreversible reaction of α−amino nitriles through pathways.... (n.d.). ResearchGate.
- Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. (2024, June 25).
- tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube.
- Stereochemistry Study Guide. (n.d.). jOeCHEM.
- Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2026, January 7). ACS Publications.
- Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
- 20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.
- Stereochemistry Practice Problems. (2025, September 3). Chemistry Steps.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI.
- Epimerization of ?-amino nitriles to single stereoisomers in the solid state. (2025, August 6). ResearchGate.
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Safe handling and quenching procedures for reactions involving hydrazoic acid in tetrazole synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the safe handling and quenching of reactions involving hydrazoic acid (HN₃) in tetrazole synthesis. The protocols and advice herein are designed to ensure both the integrity of your research and the safety of your laboratory personnel.
Section 1: Understanding the Core Hazards
Working with hydrazoic acid, and its common precursor sodium azide (NaN₃), necessitates a profound understanding of the associated risks. These materials are not forgiving of procedural deviations.
Frequently Asked Questions (FAQs) - Core Hazards
Q1: What are the primary health hazards of hydrazoic acid and sodium azide?
A1: Both sodium azide and hydrazoic acid are highly toxic.[1][2] Sodium azide can be fatal if swallowed, inhaled, or absorbed through the skin.[3] It functions as a potent cellular poison by inhibiting cytochrome oxidase, similar to cyanide, thereby disrupting oxygen utilization by cells.[4] The heart and the brain are particularly vulnerable due to their high oxygen demand.[1][4]
Hydrazoic acid (HN₃) is a colorless, volatile, and highly toxic liquid or gas.[5][6][7] Its volatility makes it a significant inhalation hazard, capable of causing severe respiratory irritation, bronchitis, and pulmonary edema.[1] Symptoms of exposure to either compound can include headache, dizziness, nausea, rapid heart rate, low blood pressure, and in severe cases, convulsions and death.[1][4]
Q2: What are the primary physical and reactive hazards?
A2: The primary physical hazard is the risk of explosion.
-
Hydrazoic acid is a highly unstable and explosive compound, sensitive to shock, heat, and friction.[7][8]
-
Sodium azide itself is thermally unstable and can decompose violently if heated above 275 °C.[1][2]
-
Formation of Explosive Metal Azides: A critical and often underestimated danger is the reaction of sodium azide or hydrazoic acid with heavy metals such as lead, copper, zinc, silver, or brass.[2][9] This reaction forms highly shock-sensitive and explosive heavy metal azides. This is a major concern for laboratory equipment, including metal spatulas, plumbing, and even ground glass joints.[2][10][11]
-
Reaction with Acids: Sodium azide reacts with acids to form the highly toxic and explosive hydrazoic acid gas.[1][3][4] This reaction can be vigorous.
-
Reaction with Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform with azides. These can react to form extremely unstable and explosive di- and tri-azidomethane.[9][10]
Section 2: Safe Handling and Experimental Setup
A meticulously planned experimental setup is the first line of defense against the hazards of hydrazoic acid. In situ generation of hydrazoic acid is a preferred method as it avoids the isolation of this dangerous substance.[12][13]
Workflow for Safe In Situ Generation of Hydrazoic Acid
Caption: General workflow for tetrazole synthesis using in situ generated HN₃.
Frequently Asked Questions (FAQs) - Handling & Setup
Q3: What is the safest way to introduce hydrazoic acid in tetrazole synthesis?
A3: The safest method is to generate hydrazoic acid in situ (in the reaction mixture) from sodium azide and a mild acid, such as ammonium chloride or triethylamine hydrochloride.[14][15] This approach avoids the need to handle and store pure, highly explosive hydrazoic acid.[12][13] Continuous flow reactors are also an excellent option for enhancing safety by minimizing the amount of hydrazoic acid present at any given time.[13][16]
Q4: What personal protective equipment (PPE) is mandatory?
A4: Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants, is required.[2] In addition, you must wear:
-
Eye Protection: Chemical safety goggles and a full-face shield are essential, especially when working outside of a fume hood or when a blast shield is not feasible.[1][10]
-
Gloves: Use chemically resistant gloves, such as nitrile gloves.[2] It is advisable to double-glove.[2] Change gloves immediately if you suspect contamination.[2]
-
Blast Shield: All reactions involving azides should be conducted behind a blast shield within a certified chemical fume hood.[1][10]
Q5: Are there any specific considerations for glassware and equipment?
A5: Yes. To prevent the formation of shock-sensitive metal azides, never use metal spatulas to handle sodium azide; use ceramic or plastic spatulas instead.[2][9] Avoid using equipment with exposed heavy metal parts (copper, lead, brass, zinc) that could come into contact with azide solutions.[2][9] While standard ground glass joints are common, be aware that grinding solid azide in a joint could potentially lead to detonation; ensure joints are clean and properly lubricated.[10]
Section 3: Quenching Procedures for Unreacted Azides
Properly quenching unreacted azide is a critical final step for ensuring safety. The most common and effective method involves the use of nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.[17]
Detailed Protocol: Quenching with Sodium Nitrite
This procedure must be performed in a certified chemical fume hood.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the flask to 0 °C using an ice bath. This helps to control the exotherm of the quenching reaction.
-
Prepare Nitrite Solution: Prepare a 20% aqueous solution of sodium nitrite (NaNO₂).
-
Add Nitrite Solution: With vigorous stirring, slowly add the sodium nitrite solution to the cooled reaction mixture. A general rule is to use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide used in the reaction.[11]
-
Acidify Slowly: Slowly and dropwise, add a 20% aqueous solution of sulfuric acid (H₂SO₄).[11] This will generate nitrous acid in situ, which then destroys the azide. You will observe gas evolution (N₂ and NO).
-
Reaction: 2 NaN₃ + 2 HNO₂ → 3 N₂ (g) + 2 NO (g) + 2 NaOH[17]
-
-
Monitor for Completion: Continue the dropwise addition of acid until gas evolution ceases. The solution should then test as acidic with litmus paper.[18]
-
Confirm Quench: To confirm that all azide has been destroyed, test for the presence of excess nitrous acid. Dip a strip of starch-iodide paper into the solution. A blue-black color indicates the presence of excess nitrous acid, signifying the quench is complete.[11][19] If the test is negative, add a small amount of additional sodium nitrite, followed by more acid, and re-test.
Section 4: Troubleshooting Guide
Q6: My tetrazole synthesis reaction is not proceeding or gives very low yields. What could be the issue?
A6: Several factors can lead to poor conversion rates:
-
Insufficient Nitrile Activation: The cycloaddition reaction often requires an acid or a catalyst to activate the nitrile group.[20] Ammonium chloride is commonly used, but Lewis acids like zinc salts (e.g., ZnBr₂) can be very effective and may also enhance safety by controlling the pH and minimizing free hydrazoic acid.[21][22]
-
Inappropriate Temperature: Many tetrazole syntheses require elevated temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[20][23] Ensure your reaction temperature is appropriate for your specific substrate.
-
Poor Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are commonly used because they effectively dissolve the reagents.[20]
-
Humidity: High levels of humidity can be problematic. Ensure you are using anhydrous solvents and an inert atmosphere if your reaction is sensitive to water.
Q7: During quenching, I'm observing rapid, uncontrolled gas evolution. What should I do?
A7: This indicates a runaway reaction, likely caused by adding the quenching agent (acid) too quickly or inadequate cooling.[18]
-
Immediately stop the addition of the quenching agent.
-
If it is safe to do so, enhance the cooling by adding more ice or dry ice to the bath.
-
Ensure the reaction is properly vented within the fume hood to prevent pressure buildup.
-
If the situation cannot be controlled, evacuate the immediate area, alert others, and contact your institution's emergency response team.
Q8: I see a precipitate forming during the quench. Is this a concern?
A8: Yes, this is a significant concern. The precipitate could be a highly explosive heavy metal azide, formed from the reaction of unreacted azide with any metal ions present in your reaction mixture.[18]
-
Do not attempt to isolate or handle the precipitate.
-
Avoid any friction, scratching, or shock to the flask.
-
Leave the mixture in the fume hood and consult with your institution's environmental health and safety (EHS) office or a hazardous waste disposal expert for guidance on how to proceed safely.
Q9: The starch-iodide test is negative after I've added the calculated amount of quenching agents. What's next?
A9: A negative test means there is no excess nitrous acid, which could imply that either not enough was added to consume all the azide, or it decomposed before reacting.
-
With continued cooling and vigorous stirring, add a small additional portion of your 20% sodium nitrite solution.
-
Slowly re-acidify with the 20% sulfuric acid.
-
Re-test with a fresh piece of starch-iodide paper. Repeat this process until a positive (blue-black) test is achieved.[18]
Section 5: Emergency Procedures
Exposure Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing while under a safety shower.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention immediately.[2] |
Spill Response
-
Small Spill (in fume hood): If you are trained and confident, cover a solid spill with a paper towel and dampen it with an alkaline water solution (pH > 9) to prevent the formation of hydrazoic acid.[24] For liquid spills, use an absorbent material. All cleanup materials should be treated as hazardous waste.
-
Large Spill / Spill outside of a fume hood: Evacuate the area immediately and alert others.[24] Prevent entry and contact your institution's EHS/emergency response team.
References
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- Sodium Azide NaN3 - Division of Research Safety | Illinois. (2019, September 19).
- Hydrazoic acid - Sciencemadness Wiki. (2021, February 13).
- Hydrazoic acid - Wikipedia. (n.d.).
- Technical Support Center: Safe Quenching of Hydrazoic Acid (HN₃) Reactions - Benchchem. (n.d.).
- Safe Handling of Azides - University of Pittsburgh. (2013, February 1).
- Hydrazoic acid (HN3) properties. (n.d.).
- How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange. (2016, August 12).
- Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. (n.d.).
- Hydrazoic acid - Grokipedia. (n.d.).
- Azide Compounds - Environmental Health and Safety. (n.d.).
- Troubleshooting low conversion rates in tetrazole synthesis - Benchchem. (n.d.).
- Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. (2025, August 8).
- Sodium Azide | Chemical Emergencies - CDC. (2024, September 6).
- Lab Safety Guideline: Sodium Azide. (n.d.).
- Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.).
- How to safely quench an unreacted azide in a reaction mixture - Benchchem. (n.d.).
- Material Safety Data Sheet (MSDS) for Sodium Azide - Zebrafish International Resource Center. (n.d.).
- ICSC 0950 - SODIUM AZIDE. (n.d.).
- Quenching Azide - Thorn-Seshold. (n.d.).
- Troubleshooting guide for Tetrazole functionalization reactions. - Benchchem. (n.d.).
- Application Notes and Protocols for Tetrazole Synthesis Using Trioctyltin Azide - Benchchem. (n.d.).
- Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC. (n.d.).
- Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid | The Heterocyclist. (2012, February 13).
- Hydrazoic acid - LookChem. (n.d.).
- How to quench azide : r/Chempros - Reddit. (2021, March 2).
- Sodium Azide - Chemistry LibreTexts. (2021, August 15).
- MIT Open Access Articles Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.).
- Application Notes and Protocols for Hydrazoic Acid in Continuous Flow Chemistry - Benchchem. (n.d.).
- Common Standard Operating Procedure. (n.d.).
- ChemInform Abstract: Preparation of Tetrazoles from Organic Nitriles and Sodium Azide in Micellar Media | Request PDF - ResearchGate. (2025, August 7).
- Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.).
- Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration | Request PDF - ResearchGate. (2025, August 7).
- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (n.d.).
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- Accident Report Detail | Occupational Safety and Health Administration osha.gov. (n.d.).
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- What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile? | ResearchGate. (2014, December 15).
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- THE REACTION OF NITRILES WITH HYDRAZOIC ACID: SYNTHESIS OF MONOSUBSTITUTED TETRAZOLES | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Quenching of imidogen(a1.DELTA.,v'' = 1,2) after hydrazoic acid-krypton fluoride laser photolysis | The Journal of Physical Chemistry - ACS Publications. (n.d.).
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Technical Support Center: Enhancing Copper-Catalyzed C-N Coupling with 1H-Tetrazole
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the rate and efficiency of copper-catalyzed C-N coupling reactions involving 1H-tetrazole. This resource offers practical, field-proven insights and troubleshooting strategies to overcome common experimental hurdles.
Introduction
The copper-catalyzed N-arylation of 1H-tetrazoles, a variant of the Ullmann condensation, is a pivotal transformation in medicinal chemistry for the synthesis of a wide array of pharmacologically active compounds.[1][2] Despite its utility, achieving high yields and reaction rates can be challenging due to factors such as catalyst deactivation, substrate steric hindrance, and suboptimal reaction conditions. This guide is designed to address these challenges in a direct, question-and-answer format, providing not just solutions but also the underlying scientific rationale for each recommendation.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: A slow or stalled reaction can often be attributed to one of several key factors:
-
Catalyst Inactivity: The choice of copper source and its oxidation state is critical. While Cu(I) salts like CuI are commonly used, the active catalytic species may be a Cu(II) complex formed in situ.[3] Ensure your copper source is of high purity and consider that different copper precursors may exhibit varying reactivity.
-
Ligand Issues: The absence of a suitable ligand or the use of an inappropriate one can significantly hinder the reaction. Ligands play a crucial role in stabilizing the copper catalyst, preventing deactivation, and facilitating the catalytic cycle.[4][5] For sterically demanding substrates, specialized ligands may be necessary to achieve a desirable reaction rate.[6]
-
Inadequate Base: The base is not merely a proton scavenger; its solubility and strength can influence the reaction rate.[7] Inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently employed, but their physical properties (e.g., particle size) can affect their efficacy.[7]
-
Solvent Effects: The polarity of the solvent can dramatically impact reaction yield and rate.[8] Highly polar aprotic solvents like DMSO or DMF are often effective for Ullmann-type reactions.[1][8]
Q2: I am observing significant amounts of side products. What are the likely causes and how can I minimize them?
A2: The formation of side products is a common issue. Key considerations include:
-
C-O Coupling: In the presence of residual water or alcohol nucleophiles, competitive C-O coupling can occur, leading to the formation of ethers as byproducts.[6] The addition of molecular sieves can help to suppress this side reaction by scavenging water from the reaction mixture.[6]
-
Homocoupling of Aryl Halide: While less common in C-N coupling, homocoupling of the aryl halide to form a biaryl species can occur, particularly at elevated temperatures. This is a classic Ullmann reaction pathway.[9][10]
-
Ligand Degradation: Certain ligands can be susceptible to base-mediated degradation, which not only consumes the ligand but can also generate species that inhibit the catalyst.[6] If ligand degradation is suspected, consider using a more robust ligand or lowering the reaction temperature.
Q3: How does the choice of ligand impact the regioselectivity of the N-arylation of substituted tetrazoles?
A3: For substituted 1H-tetrazoles, N-arylation can occur at either the N1 or N2 position. While the inherent electronic and steric properties of the tetrazole substrate play a major role, the ligand can influence the regioselectivity. The coordination of the ligand to the copper center can create a specific steric environment that favors the approach of the aryl halide to one nitrogen over the other. While detailed studies on ligand-controlled regioselectivity for tetrazoles are an ongoing area of research, it is a parameter worth investigating through screening of different ligand classes (e.g., diamines, amino acids, phenanthrolines).
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Conversion
This guide provides a systematic approach to troubleshooting reactions with poor yields or those that fail to reach completion.
Troubleshooting Workflow for Low Yield
Caption: Simplified catalytic cycle and potential deactivation routes.
| Observation | Potential Cause of Deactivation | Mitigation Strategy |
| Reaction mixture changes color and a precipitate forms. | Precipitation of copper species. | This can be due to poor solubility of the active catalyst or the formation of insoluble, inactive copper complexes. The use of a suitable ligand is crucial to maintain the copper in a soluble, catalytically active state. [7]Screening different solvents can also improve solubility. |
| Reaction starts well but then stops. | Formation of inactive copper oligomers. | The active catalytic species is often a monomeric copper complex. The formation of inactive oligomers can be a deactivation pathway. [7]The choice of ligand and reaction concentration can influence the equilibrium between monomeric and oligomeric species. |
| Ligand degradation. | Some ligands can be unstable under the reaction conditions, leading to the release of the copper ion, which can then deactivate. [6]Choose a more robust ligand or consider milder reaction conditions (lower temperature, weaker base). | |
| Consistently low yields with specific substrates. | Steric hindrance leading to catalyst inhibition. | Highly sterically hindered substrates can be challenging. [6]The use of ligands specifically designed for sterically demanding couplings, such as certain pyrrole-ol or bulky diamine ligands, may be beneficial. [6][11] |
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of this compound
This is a representative protocol and may require optimization for specific substrates.
-
To a dry reaction vessel equipped with a magnetic stir bar, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). This is particularly important to prevent oxidation of the Cu(I) catalyst, although some protocols have been developed that do not require an inert atmosphere. [12]3. Add the anhydrous solvent (e.g., DMSO, 2-3 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
The following data is illustrative and based on trends reported in the literature.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Copper Source | CuI (5 mol%) | 75 | Cu(OAc)₂ (5 mol%) | 82 | [2] |
| Ligand | None | <10 | N,N'-Dimethylethylenediamine (10 mol%) | 85 | [13] |
| Base | K₂CO₃ (2 equiv.) | 60 | K₃PO₄ (2 equiv.) | 88 | [13] |
| Solvent | Toluene | 45 | DMSO | 90 | [8][12] |
| Temperature | 80 °C | 55 | 110 °C | 92 | [12] |
Conclusion
Successfully enhancing the rate of copper-catalyzed C-N coupling with this compound hinges on a systematic approach to optimizing the interplay between the catalyst, ligand, base, and solvent. By understanding the potential pitfalls, such as catalyst deactivation and side reactions, and by applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reliability of this important transformation.
References
- The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism. Chemistry. 2014;20(9):2717-24.[Link]
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.[Link]
- Impact of Deactivation Phenomena on the Kinetics of the C-N Coupling Reaction Over Supported Cu2O Catalysts in Continuous Flow Conditions.
- Tetrazole-1-acetic acid as a ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides under mild conditions. Chinese Chemical Letters. 2016;27(5):715-718.[Link]
- Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. 2023;8(26):23185–23204.[Link]
- The effect of different solvents on the yield for the C-C Ullmann coupling reaction using 5 Cu(0).
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Synfacts. 2024;20(11):1184.[Link]
- Copper promoted synthesis of tetrazoles and further conversion into diaryl tetrazoles through C-N cross-coupling approach. Indian Journal of Chemistry. 2022;61B(3):312-322.[Link]
- Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Inorganic Chemistry. 2017;56(14):8157-8167.[Link]
- Ullmann condens
- Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv.[Link]
- Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules. 2018;23(11):2949.[Link]
- Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society. 2019;141(38):15208-15216.[Link]
- An Efficient Protocol for Facile Synthesis of New 5-Substituted-1H-Tetrazole Derivatives Using Copper-Doped Silica Cuprous Sulfate (CDSCS) as Heterogeneous Nano-Catalyst.
- Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science. 2010;1(1):15-27.[Link]
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. 2024;146(38):25949-25955.[Link]
- A general and efficient copper catalyst for the amidation of aryl halides. Journal of the American Chemical Society. 2002;124(25):7421-8.[Link]
- Diamine ligands in copper-catalyzed reactions. Chemical Science. 2010;1(1):15-27.[Link]
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry. 2004;69(17):5578-87.[Link]
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.[Link]
- Ullmann Reaction. Cambridge University Press.[Link]
- Ullmann reaction. Wikipedia.[Link]
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- 3. The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A general and efficient copper catalyst for the amidation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting "oiling out" during the crystallization of tetrazole derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis and purification of tetrazole derivatives: the phenomenon of "oiling out." This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating issue. Here, we will delve into the underlying causes of oiling out and provide actionable, field-proven troubleshooting strategies to achieve robust and reliable crystallization.
Understanding "Oiling Out" in Tetrazole Crystallization
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an 'oil') rather than a solid crystalline phase.[1][2] This is particularly prevalent with molecules like tetrazole derivatives, which possess unique physicochemical properties. Tetrazoles are nitrogen-rich heterocycles that are often bioisosteres of carboxylic acids, a feature that makes them valuable in medicinal chemistry.[3][4] However, their ability to form strong hydrogen bonds, coupled with potential conformational flexibility, can complicate crystallization.[5]
The formation of an oil is thermodynamically driven by the system's attempt to relieve high supersaturation when the kinetics of crystal nucleation and growth are hindered.[1][6] The resulting oil is a solute-rich liquid phase that can be difficult to solidify and often traps impurities, leading to a lower quality final product.[7]
Troubleshooting Guide: From Oiled Out to Crystalline Solid
This section is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.
Question 1: My tetrazole derivative oiled out upon cooling. What are the immediate steps I can take to salvage this batch?
When your compound has already oiled out, the primary goal is to redissolve the oil and encourage controlled crystallization. Here’s a systematic approach:
-
Re-dissolution: Gently heat the mixture to a temperature where the oil completely redissolves into the solvent.
-
Solvent Addition: If re-heating alone is insufficient, add a small amount of additional fresh, warm solvent until the solution becomes clear again.[8] This reduces the level of supersaturation.
-
Slow Cooling: This is the most critical step. Rapid cooling is a common cause of oiling out because it generates supersaturation too quickly for orderly crystal lattice formation.[1]
-
Allow the flask to cool slowly to room temperature, ideally in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).
-
Once at room temperature, proceed with gradual cooling in a controlled manner (e.g., refrigerator, followed by a freezer).
-
-
Induce Crystallization: If crystals do not form spontaneously upon slow cooling, you may need to induce nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[9]
-
Seeding: Introduce a few seed crystals of the pure compound into the slightly supersaturated solution.[1][9] This provides a template for crystal growth and is a highly effective method to prevent oiling out.[1]
-
Question 2: I consistently get an oil, no matter how slowly I cool the solution. What fundamental aspects of my crystallization process should I re-evaluate?
If slow cooling and seeding are not resolving the issue, a more fundamental look at your experimental design is necessary. The choice of solvent and the level of supersaturation are paramount.
A. Solvent System Re-evaluation:
The solvent plays a crucial role in crystallization, influencing solubility, nucleation kinetics, and even which polymorphic form is obtained.[10]
-
Polarity Mismatch: Tetrazole derivatives often have a unique polarity profile. A solvent that is too good at solvating the molecule can inhibit the solute-solute interactions necessary for crystallization. Conversely, a very poor solvent can lead to rapid precipitation or oiling out.
-
Mixed Solvent Systems: Employing a binary or even ternary solvent system provides greater control over the solubility profile. A common strategy is to dissolve the tetrazole derivative in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, indicating the onset of nucleation. Then, gentle heating to clarify the solution followed by slow cooling can yield high-quality crystals.
B. Supersaturation Control:
Oiling out is a direct consequence of excessively high supersaturation.[1]
-
Reduce Solute Concentration: Start with a less concentrated solution. While this may slightly reduce the yield, it significantly increases the likelihood of successful crystallization.
-
Controlled Anti-Solvent Addition: When using an anti-solvent, add it very slowly and with vigorous stirring to avoid localized high supersaturation, which can trigger oiling out.[1]
Experimental Protocol: Systematic Solvent Screening
A systematic approach to finding the optimal solvent system is crucial.
-
Solubility Testing: In small vials, test the solubility of your tetrazole derivative in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane). A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Cooling Crystallization Trials: For promising solvents, prepare saturated solutions at a higher temperature and then cool them slowly to observe the outcome.
-
Anti-Solvent Crystallization Trials: For solvents in which the compound is highly soluble, perform anti-solvent addition experiments with a miscible poor solvent.
| Solvent System Example | Polarity | Observations & Rationale |
| Ethanol/Water | High Polarity | Ethanol is a common solvent for tetrazole derivatives.[11] Water can act as an effective anti-solvent. |
| Isopropanol/Heptane | Medium to Low Polarity | This combination offers a significant polarity differential, which can be effective for inducing crystallization. |
| Acetone/Toluene | Medium Polarity | A mixture of a polar aprotic and a non-polar solvent can sometimes provide the ideal solubility curve. |
Question 3: Could impurities be the cause of my tetrazole derivative oiling out?
Absolutely. Impurities can significantly impact the crystallization process in several ways:
-
Melting Point Depression: Impurities can lower the melting point of your compound, making it more likely to separate as a liquid, especially if the crystallization temperature is close to the depressed melting point.[8]
-
Inhibition of Nucleation: Impurities can adsorb onto the surface of growing crystal nuclei, inhibiting further growth and favoring the formation of an oil.[12]
-
Increased Solubility: Some impurities can act as co-solvents, increasing the overall solubility of your compound and requiring a higher degree of supersaturation to initiate crystallization, which in turn increases the risk of oiling out.
Troubleshooting Impurity-Related Oiling Out:
-
Pre-purification: If you suspect significant impurities, consider a preliminary purification step before crystallization, such as column chromatography.[9]
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can help remove colored and some soluble impurities.[8][12]
-
Washing Steps: Ensure your synthetic workup includes appropriate aqueous washes to remove any residual salts or water-soluble byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of tetrazole derivatives that make them prone to oiling out?
Tetrazole derivatives have several characteristics that can contribute to oiling out:
-
Strong Hydrogen Bonding: The four nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, and an N-H tautomer can act as a donor, leading to strong interactions with polar solvents.[5]
-
High Polarity and Lipophilicity: The tetrazolate anion is more lipophilic than a carboxylate, which can lead to complex solubility behavior.[3]
-
Polymorphism: Tetrazole derivatives can often exist in multiple crystalline forms (polymorphs), each with its own solubility profile.[13][14] The transition between these forms can be complex and may proceed through an intermediate oily state.
Q2: How can I visually distinguish between an oil and an amorphous precipitate?
-
Oiling Out: Appears as a separate, often dense, liquid phase. It may form droplets or a continuous layer at the bottom of the flask. The interface between the oil and the solution is typically clear.
-
Amorphous Precipitate: Appears as a fine, non-crystalline solid suspension. The mixture will look cloudy or milky, and the solid particles will not have well-defined shapes or sharp edges when viewed under magnification.[15]
Q3: Can stirring rate affect oiling out?
Yes, the stirring rate can have a significant impact.
-
Too Slow: Inadequate mixing can lead to localized areas of high supersaturation, especially during anti-solvent addition, which can promote oiling out.[1]
-
Too Fast: Very high shear rates from aggressive stirring can sometimes inhibit the formation of stable crystal nuclei, favoring the formation of an oil.
The optimal stirring rate provides good bulk mixing without introducing excessive shear forces.
Q4: Is it possible for an "oiled out" product to eventually crystallize?
Yes, it is common for an oil to solidify upon standing, especially at lower temperatures. However, this solidification is often rapid and uncontrolled, leading to the formation of a polycrystalline or amorphous solid that has a high level of trapped impurities and solvent.[7] It is always preferable to avoid oiling out in the first place to ensure the formation of a pure, well-defined crystalline product.
Visualizing the Troubleshooting Process
To aid in decision-making, the following flowchart outlines a systematic approach to troubleshooting the oiling out of tetrazole derivatives.
Caption: A decision-tree for troubleshooting oiling out.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Mettler Toledo.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Benchchem.
- LUTPub. (2018, November 26).
- BOC Sciences. (2024, December 25).
- ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
- ACS Publications. (2024, February 19). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis.
- Benchchem.
- Molecular Dimensions.
- ResearchGate. (2025, August 7).
- ResearchGate. (2025, August 5).
- ResearchGate. (2021, October 20).
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- National Institutes of Health. An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids.
- University of Rochester, Department of Chemistry.
- Benchchem.
- Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
- YouTube. (2020, October 9).
- Terese Bergfors.
- National Institutes of Health. Tetrazoles via Multicomponent Reactions.
- Crystalliz
- Smolecule. Buy 1H-Tetrazole-1-acetic acid | 21732-17-2.
- National Institutes of Health. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ACS Publications. Organic Process Research & Development Vol. 9 No. 6.
- ResearchGate. (2025, August 9).
- Malvern Panalytical. (2024, October 22). Detect and control polymorphism: pro tips for pharmaceutical scientists.
- MDPI. (2024, March 13). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids.
- ResearchGate. (2018, September 17).
- ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
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Validation & Comparative
A Comparative Guide to LC-MS Analysis for Monitoring the Synthesis of 1H-Tetrazole Derivatives
Introduction: The Critical Role of Reaction Monitoring in 1H-Tetrazole Synthesis
This compound derivatives are a cornerstone in modern medicinal chemistry and materials science, renowned for their role as metabolically stable isosteres of carboxylic acids. This structural feature has cemented their importance in a variety of blockbuster drugs. The synthesis of these nitrogen-rich heterocycles, often involving azides and nitriles, requires precise control and monitoring to ensure optimal yield, minimize side-product formation, and guarantee the safety and purity of the final active pharmaceutical ingredient (API).[1][2][3][4][5][6][7] Effective reaction monitoring is therefore not merely a procedural step but a critical component of process analytical technology (PAT) that drives efficiency and ensures product quality.
This guide provides an in-depth comparison of analytical methodologies for monitoring the synthesis of this compound derivatives, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the technical nuances of method development, compare its performance with traditional techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable protocols grounded in scientific principles.
The Analytical Landscape: A Comparative Overview
The choice of an analytical technique for reaction monitoring is a critical decision, dictated by the need for specificity, sensitivity, speed, and quantitative accuracy. While several methods are available, they offer varying degrees of insight into the reaction progress.
Thin-Layer Chromatography (TLC): The Workhorse of Qualitative Monitoring
TLC is a ubiquitous technique in synthetic chemistry laboratories for its simplicity, low cost, and speed.[1][2] For tetrazole synthesis, it is often the first line of analysis to quickly assess the consumption of starting materials and the formation of the product.[1][2]
-
Principle: Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. Visualization is typically achieved using UV light.
-
Strengths:
-
Rapid and Inexpensive: Provides a quick snapshot of the reaction's progress.
-
Simple to Implement: Requires minimal instrumentation.
-
-
Limitations:
-
Qualitative Nature: Primarily indicates the presence or absence of spots, making accurate quantification challenging.[8]
-
Low Resolution: May fail to separate structurally similar intermediates or impurities from the main product.
-
Lack of Structural Information: Provides no definitive structural confirmation of the observed spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H NMR, is unparalleled in its ability to provide detailed structural information about molecules in solution.[4] It can be used to confirm the identity of the synthesized tetrazole and, in its quantitative form (qNMR), to determine the concentration of reactants and products.[9][10][11][12][13]
-
Principle: Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms within a molecule.
-
Strengths:
-
Definitive Structural Information: Unambiguously identifies the desired product and any stable intermediates or byproducts.
-
Quantitative Capability (qNMR): With the use of an internal standard, qNMR can provide highly accurate and precise concentration measurements without the need for compound-specific calibration curves.[9][11][12]
-
-
Limitations:
-
Lower Sensitivity: Compared to MS, NMR requires higher concentrations of analytes.[14]
-
Time-Consuming: Sample preparation and data acquisition can be slower, making it less suitable for real-time monitoring of fast reactions.
-
Complex Mixtures: Overlapping signals in complex reaction mixtures can make spectral interpretation and quantification difficult.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Nexus of Separation and Sensitivity
LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. This synergy makes it an ideal tool for monitoring the intricate progress of this compound synthesis.
-
Principle: The LC system separates the reaction mixture components based on their physicochemical properties. The eluting components are then ionized and detected by the mass spectrometer, which measures their mass-to-charge ratio (m/z).
-
Strengths:
-
High Sensitivity and Selectivity: Can detect and quantify trace-level intermediates and impurities, even in complex matrices.[15]
-
Quantitative Accuracy: Provides reliable quantitative data on the consumption of reactants and the formation of products and byproducts over time.[15]
-
Structural Information: Mass spectral data, particularly from tandem MS (MS/MS), can provide valuable structural information and confirmation of molecular weights.
-
High Throughput: Modern UHPLC systems allow for very fast analysis times.[16]
-
Comparative Performance Analysis
To provide a clearer perspective, the following table summarizes the key performance characteristics of TLC, NMR, and LC-MS for monitoring this compound synthesis.
| Feature | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analysis Time | ~5-15 minutes | ~10-30 minutes per sample | ~2-10 minutes per sample |
| Quantification | Semi-quantitative at best | Excellent (qNMR with internal standard)[11][12] | Excellent (with calibration curves)[15] |
| Sensitivity | μg-ng range | mg-μg range[14] | ng-pg range[15] |
| Specificity | Low | High | Very High |
| Structural Info | None | Definitive | Molecular weight and fragmentation data |
| Cost per Sample | Very Low | High | Moderate |
| Throughput | High | Low to Moderate | High |
LC-MS Method Development for this compound Derivatives: A Step-by-Step Guide
The successful application of LC-MS for monitoring tetrazole synthesis hinges on a well-developed and robust analytical method. Due to the polar nature of many tetrazole derivatives, specific considerations are necessary.[17][18]
Diagram: LC-MS Reaction Monitoring Workflow
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A Comprehensive Guide to Validating Tetrazole Ring Formation Using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is a vital structural motif in numerous pharmaceutical agents. Its ability to act as a bioisostere for carboxylic acids, coupled with its metabolic stability, makes it a cornerstone in modern drug design.[1] The most common and direct route to synthesize 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles and azides.[2][3] Given the hazardous nature of some of the reagents, precise monitoring of the reaction's progress is paramount. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, non-destructive, and real-time analytical technique for this purpose.
The Chemistry: From Nitriles and Azides to Tetrazoles
The formation of a tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition reaction.[3][4] While the precise mechanism has been a subject of debate, it is generally accepted that the reaction can proceed through different pathways, including a concerted cycloaddition or a stepwise addition, depending on the reaction conditions and the nature of the azide species (anionic or neutral).[2][5] Regardless of the specific pathway, the key transformation involves the conversion of the linear azide and the triple-bonded nitrile into a stable, aromatic heterocyclic ring.
This transformation is accompanied by significant changes in the vibrational modes of the involved functional groups, which can be readily detected by FTIR spectroscopy. Specifically, the disappearance of the characteristic stretching vibrations of the azide (-N₃) and nitrile (-C≡N) groups and the concurrent appearance of new absorption bands associated with the tetrazole ring provide unequivocal evidence of successful product formation.[6][7]
Comparative FTIR Analysis: Reactants vs. Product
The power of FTIR in monitoring this reaction lies in the distinct and well-separated absorption bands of the reactants and the product.
dot
Caption: Workflow for FTIR-based reaction monitoring.
Table 1: Key FTIR Absorption Bands for Validating Tetrazole Formation
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observation During Reaction |
| Azide (-N₃) | Asymmetric Stretch | ~2100 - 2130 | Disappearance |
| Nitrile (-C≡N) | Stretch | ~2220 - 2260 | Disappearance |
| Tetrazole Ring | N-H Stretch | ~3100 - 3600 | Appearance |
| Ring Vibrations (N=N, C=N) | ~1340 - 1640 | Appearance | |
| Ring Breathing/Bending | ~900 - 1200 | Appearance |
In-Depth Spectral Analysis:
-
The Disappearing Act: Reactant Peaks
-
Azide (-N₃): The azide functional group exhibits a strong and sharp asymmetric stretching vibration in the region of 2100-2130 cm⁻¹.[8][9] This peak is highly characteristic and its diminishing intensity is a primary indicator that the azide is being consumed in the reaction.[8]
-
Nitrile (-C≡N): The nitrile group presents a sharp, intense absorption band for its C≡N stretching vibration. For saturated nitriles, this peak is typically found between 2240-2260 cm⁻¹, while conjugation with an aromatic ring can lower it to the 2220-2240 cm⁻¹ range.[10][11][12] The complete disappearance of this peak is a strong confirmation of nitrile conversion.[6][7]
-
-
The Grand Entrance: Product Peaks
-
N-H Stretch: The formation of the 1H-tetrazole ring introduces an N-H bond, which gives rise to a broad stretching band in the 3100-3600 cm⁻¹ region.[6] The appearance of this band is a significant piece of evidence for tetrazole formation.
-
Tetrazole Ring Vibrations: The newly formed heterocyclic ring has several characteristic vibrations. These include N=N and C=N stretching modes, which typically appear in the 1340-1640 cm⁻¹ range.[1] Additionally, various ring breathing and bending modes can be observed between 900-1200 cm⁻¹.[1][13] The emergence of this complex pattern of peaks in the fingerprint region provides a definitive signature of the tetrazole ring.[14]
-
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, ensuring trustworthiness through careful execution and data interpretation.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Reactants: Organic nitrile and azide source (e.g., sodium azide).
-
Reaction solvent (e.g., Dimethylformamide - DMF).
-
Pipettes and vials for sample extraction.
-
Cleaning solvent for ATR crystal (e.g., isopropanol).
-
Lint-free wipes.
Step-by-Step Methodology:
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer and ATR accessory are properly aligned and have reached thermal equilibrium.
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal itself.
-
-
Acquisition of Reactant Spectra (T=0):
-
Before initiating the reaction, acquire the FTIR spectrum of the starting nitrile compound.
-
Separately, if possible and safe, acquire a spectrum of the azide in the reaction solvent. Safety Note: Handle azides with extreme care as they can be explosive.
-
Alternatively, acquire a spectrum of the reaction mixture immediately after adding all reactants but before heating or catalysis begins (T=0). This will serve as your baseline.
-
-
Reaction Monitoring:
-
As the reaction proceeds, periodically withdraw a small aliquot of the reaction mixture.
-
Apply a drop of the aliquot directly onto the ATR crystal.
-
Record the FTIR spectrum. It is crucial to clean the crystal thoroughly between each measurement.
-
Monitor the spectra over time for the key changes outlined in Table 1.
-
-
Data Interpretation and Validation:
-
Overlay the spectra collected at different time points.
-
Observe the gradual decrease in the intensity of the azide (~2100 cm⁻¹) and nitrile (~2240 cm⁻¹) peaks.
-
Simultaneously, look for the emergence and increase in intensity of the N-H stretch (~3200 cm⁻¹) and the characteristic tetrazole ring vibrations in the fingerprint region (900-1600 cm⁻¹).
-
The reaction is considered complete when the reactant peaks are no longer detectable and the product peaks have reached a stable maximum intensity.
-
dot
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The Activator Dilemma in RNA Synthesis: A Head-to-Head Comparison of 1H-Tetrazole and 5-ethylthio-1H-tetrazole (ETT)
For researchers and professionals in drug development, the chemical synthesis of RNA is a foundational technique. The efficiency and fidelity of this process hinge on the precise execution of each step in the synthesis cycle. Among the most critical reagents is the activator, a catalyst that drives the coupling of phosphoramidite monomers to the growing oligonucleotide chain. For years, 1H-Tetrazole was the standard, but alternatives like 5-ethylthio-1H-tetrazole (ETT) have gained significant traction, particularly for the more demanding synthesis of RNA. This guide provides an in-depth, objective comparison of these two activators, grounded in mechanistic principles and supported by experimental data, to inform your selection process.
The Mechanism: A Tale of Two Roles
In the phosphoramidite method, the activator plays a dual role: it acts as both an acid and a nucleophile.[1][2][3] The process begins with the protonation of the nitrogen atom on the diisopropylamino group of the phosphoramidite monomer.[4][] This protonation converts the diisopropylamino group into a good leaving group. Subsequently, the conjugate base of the activator (e.g., the tetrazolide anion) acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate.[4][6][7] This intermediate is then rapidly attacked by the free 5'-hydroxyl group of the solid-support-bound oligonucleotide, forming the desired phosphite triester linkage.[4][][8]
Caption: General mechanism of phosphoramidite activation.
The key difference in the performance of activators lies in their acidity (pKa) and nucleophilicity, which directly influence the rates of these steps.
Head-to-Head Comparison: Performance Metrics
| Feature | This compound | 5-ethylthio-1H-tetrazole (ETT) | Rationale & Implications |
| pKa (in Acetonitrile) | ~4.8 - 4.9[7][9][10] | ~4.3[4][10] | ETT is more acidic, leading to faster protonation of the phosphoramidite, which is often the rate-limiting step, especially for sterically hindered monomers like those used in RNA synthesis.[2][3] |
| Typical Concentration | 0.45 - 0.5 M[4][9] | 0.25 M - 0.75 M[4][9] | ETT's higher solubility in acetonitrile prevents precipitation, especially at low temperatures, and avoids clogging of synthesizer fluidics.[4][9] |
| RNA Coupling Time | 10 - 15 minutes[4] | 3 - 6 minutes[4][9][11] | The increased reactivity of ETT significantly reduces the time required for each coupling step, shortening overall synthesis time. |
| Coupling Efficiency | Good for DNA, suboptimal for RNA. | High (>99%) for both DNA and RNA.[12] | ETT's potency is crucial for driving the reaction to completion with bulky 2'-O-protected RNA phosphoramidites, minimizing deletion mutations (n-1).[2][3] |
| Side Reactions | Lower risk of premature detritylation. | Higher risk of premature detritylation. | The higher acidity of ETT can cause a small amount of the 5'-DMT protecting group on the monomer to be removed in solution, leading to dimer formation and n+1 impurities.[2][4][13] This is mitigated by using shorter coupling times. |
| Safety | Solid is classified as an explosive.[4][11] | Solid is classified as a Category C explosive due to thermal sensitivity.[11] | Both require careful handling as powders, though their solutions are not explosive. ETT's thermal sensitivity warrants attention. |
The Deciding Factor: Steric Hindrance in RNA Synthesis
The primary reason ETT has become the preferred activator for RNA synthesis is its superior ability to activate sterically hindered phosphoramidites.[2][3][4] RNA monomers possess a bulky protecting group (e.g., TBDMS) at the 2'-hydroxyl position, which is adjacent to the 3'-phosphoramidite. This bulk slows down the coupling reaction.
This compound, being a weaker acid, struggles to efficiently protonate and activate these bulky monomers within a reasonable timeframe, leading to lower coupling efficiencies and the need for extended coupling times (often 12 minutes or more).[4][13] In contrast, ETT's greater acidity accelerates the reaction, allowing for high coupling efficiencies (>99%) with significantly shorter coupling times, typically around 3-6 minutes.[4][9][12] This not only speeds up the entire synthesis but also improves the quality of the final product by minimizing the formation of failure sequences.
Potential Pitfalls: The Acidity Trade-Off
While ETT's higher acidity is its main advantage, it also introduces a potential side reaction: premature detritylation.[4][13] The acid is strong enough to slowly remove the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer before it is delivered to the synthesis column. If this happens, the deprotected monomer can react with another monomer in solution to form a dimer. This dimer phosphoramidite can then be coupled to the growing chain, resulting in an "n+1" impurity, which is difficult to remove during purification.[4][14]
However, this risk is well-managed in practice. The significantly shorter coupling times used with ETT mean that the monomers are exposed to the activator for a much shorter duration, minimizing the opportunity for this side reaction to occur.[13] Studies have shown that n+1 impurity levels are not significantly higher with ETT when appropriate, shorter coupling protocols are used.[9]
Experimental Protocols
Below are representative step-by-step protocols for a single coupling cycle using each activator on an automated synthesizer. These protocols assume standard phosphoramidite chemistry.
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Comparative study of 1H-Tetrazole and 4,5-dicyanoimidazole (DCI) in DNA synthesis
An In-Depth Comparative Guide to Activators in Oligonucleotide Synthesis: 1H-Tetrazole vs. 4,5-Dicyanoimidazole (DCI)
Introduction: The Critical Role of the Activator in Phosphoramidite Chemistry
The solid-phase phosphoramidite method stands as the cornerstone of modern DNA and RNA synthesis, enabling the precise construction of oligonucleotides for a vast array of applications in research, diagnostics, and therapeutics.[][2] The success of this multi-step process hinges on the near-quantitative efficiency of one pivotal reaction: the coupling step. In this step, an activated phosphoramidite monomer is joined to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] The catalyst for this crucial transformation is the activator.
For decades, this compound served as the industry-standard activator, a reliable workhorse for routine DNA synthesis.[4][5] However, the increasing demand for longer, more complex, and highly modified oligonucleotides, particularly RNA, exposed its limitations.[4][5][6] This spurred the search for superior alternatives, leading to the emergence of 4,5-dicyanoimidazole (DCI) as a powerful and versatile activator.[7][8]
This guide provides a detailed comparative analysis of this compound and DCI, moving beyond a simple list of features to explore the underlying chemical mechanisms, performance data, and practical considerations. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal activator for their specific synthesis goals, thereby enhancing yield, purity, and overall success.
The Chemistry of Activation: A Tale of Two Mechanisms
The fundamental role of an activator is to convert the stable phosphoramidite monomer into a highly reactive intermediate capable of rapid coupling. This occurs via a two-step mechanism:
-
Protonation: The activator, acting as a weak acid, protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.[][4]
-
Nucleophilic Substitution: The activator's conjugate base then acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive phosphoramidite intermediate. This intermediate is then readily attacked by the 5'-hydroxyl of the growing oligonucleotide chain.[7][8][9]
While both activators follow this general pathway, their differing chemical properties—namely acidity and nucleophilicity—result in distinct reaction kinetics and efficiencies.
This compound: The Dual-Role Progenitor
This compound functions as both the proton donor and the nucleophile in the activation reaction.[7][8][10] The rate-determining step in this process is the nucleophilic displacement of the diisopropylamino group.[7][8] While effective for standard deoxynucleoside phosphoramidites, its moderate nucleophilicity and significant acidity (pKa ≈ 4.8) create performance bottlenecks, particularly with sterically hindered monomers like those used in RNA synthesis.[5][7]
4,5-Dicyanoimidazole (DCI): The Nucleophilic Powerhouse
DCI was developed specifically to overcome the shortcomings of tetrazole-based activators.[7][8] It is less acidic than this compound (pKa ≈ 5.2) but is a substantially more potent nucleophile.[4][7] This enhanced nucleophilicity dramatically accelerates the rate-determining substitution step, leading to significantly faster coupling reactions.[9][11][12][13] The primary driver of DCI's effectiveness is its superior nucleophilic character, not its acidity.[11][13][14]
Performance Characteristics: A Data-Driven Comparison
The theoretical differences in mechanism translate directly into measurable performance advantages for DCI in key areas of oligonucleotide synthesis.
| Parameter | This compound | 4,5-Dicyanoimidazole (DCI) | Advantage |
| Coupling Kinetics | Standard | ~2x faster than this compound[9][11][12][13][14] | DCI |
| pKa | ~4.8[7][8] | ~5.2[7][8] | DCI |
| Side Reactions | Risk of premature detritylation, leading to n+1 impurities (e.g., GG dimers).[4][7][15] | Significantly reduced risk due to lower acidity.[7][8] | DCI |
| Solubility in ACN | Low (~0.5 M, 33.3 g/L).[4][7] Prone to precipitation.[4][5] | High (up to 1.2 M).[4][7] No precipitation issues. | DCI |
| Optimal Use Case | Routine, small-scale DNA synthesis. | Long oligos, RNA synthesis, large-scale synthesis, sterically hindered monomers.[4] | DCI |
| Safety (Powder Form) | Classified as an explosive.[4][5] | Not classified as an explosive. | DCI |
Kinetics and Coupling Efficiency
The most significant performance difference lies in the reaction speed. DCI's superior nucleophilicity allows it to complete coupling in approximately half the time required by this compound.[11][13][14] This is particularly advantageous for:
-
High-Throughput Synthesis: Faster cycle times increase the number of oligonucleotides that can be synthesized in a given period.
-
RNA and Modified Oligonucleotides: The synthesis of RNA is notoriously more challenging due to the bulky 2'-hydroxyl protecting groups (e.g., TBDMS).[7][8] These sterically hindered monomers couple sluggishly with this compound. DCI's rapid kinetics overcome this hurdle, leading to dramatically higher yields. In one study preparing a 34-mer oligoribonucleotide, this compound activation yielded no detectable full-length product, while DCI activation resulted in a 54% yield.[4]
Fidelity: The Impact of Acidity
While activators must be acidic enough to initiate protonation, excessive acidity is detrimental. This compound is sufficiently acidic to cause a low level of premature 5'-DMT removal from the phosphoramidite monomer in the delivery lines.[7][9][15] This detritylated monomer can then form a dimer with another activated monomer, which is subsequently incorporated into the growing chain, resulting in n+1 impurities.[4][7] This issue is exacerbated during the synthesis of long oligonucleotides and on larger scales.[7][15]
DCI's higher pKa (lower acidity) makes it a much gentler activator, minimizing the risk of premature detritylation and thereby enhancing the fidelity of the synthesis.[7][8][16] This leads to a purer crude product that is easier to purify.
Practical Advantages: Solubility and Safety
Beyond chemical performance, DCI offers significant practical benefits. This compound has limited solubility in acetonitrile (~0.5 M) and is notorious for precipitating out of solution, especially during colder months.[4][5] This crystallization can block the narrow fluidic lines of automated synthesizers, causing failed syntheses and requiring instrument maintenance.[4][5] DCI is highly soluble in acetonitrile (up to 1.2 M), completely eliminating this problem.[4][7]
Furthermore, while activator solutions are stable, the solid, powdered form of this compound is classified as an explosive, which can complicate shipping and handling.[4][5] DCI does not carry this classification.
Experimental Protocols for Activator Validation
To ensure the integrity of the synthesis process, every protocol must be a self-validating system. The most common method for assessing the performance of an activator in real-time is the trityl cation assay, which measures stepwise coupling efficiency.
Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay
-
Objective: To quantitatively measure the efficiency of each coupling step during automated synthesis. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl, produces a characteristic orange color when cleaved by acid, and its absorbance is directly proportional to the number of full-length chains.[17][18]
-
Methodology:
-
Instrument Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis spectrophotometer positioned in the fluid path after the synthesis column.[17]
-
Wavelength Configuration: Set the detector to measure the absorbance of the trityl cation at its λmax, approximately 495 nm.[17]
-
Initiate Synthesis: Begin the standard automated synthesis protocol using the chosen activator (this compound or DCI).
-
Data Collection: The instrument's software will record the peak absorbance of the trityl cation released at the beginning of each synthesis cycle (the deblocking step).
-
-
Interpretation of Results:
-
A stable, high absorbance reading from cycle to cycle indicates consistently high coupling efficiency (typically >99%).[18]
-
A sudden or gradual drop in absorbance signals a failure in the preceding coupling step, pointing to potential issues with the activator, phosphoramidite, or solvent quality.[17] By comparing the trityl release from the first and subsequent couplings, the average stepwise efficiency can be calculated, providing a direct measure of the activator's performance.[18]
-
Decision-Making Workflow: Selecting the Right Activator
The choice between this compound and DCI should be guided by the specific demands of the synthesis. While this compound may suffice for non-critical, short DNA oligos, DCI is the superior choice for nearly all modern, demanding applications.
Conclusion
In the comparative study of this compound and 4,5-dicyanoimidazole, DCI emerges as the chemically and practically superior activator for modern oligonucleotide synthesis. While this compound laid the groundwork and remains functional for simple DNA synthesis, it presents clear limitations in speed, efficiency with demanding monomers, and fidelity for long sequences.
DCI's design as a less acidic but highly nucleophilic catalyst directly addresses these weaknesses. It delivers faster coupling kinetics, reduces side reactions like premature detritylation, and offers significant practical advantages in solubility and handling. For researchers and developers working on RNA therapeutics, long-gene synthesis, or high-throughput applications, the adoption of DCI is not merely an optimization but a critical step toward ensuring higher yields, greater purity, and more reliable outcomes.
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- Glen Report 19.29: Technical Brief - About Activators: Now and Tomorrow. (n.d.). Glen Research.
- Glen Report 10.11: DCI - A LOGICAL ALTERNATIVE ACTIVATOR. (1997). Glen Research.
- Guidebook for the Synthesis of Oligonucleotides. (2015). Link Technologies.
- Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC, NIH.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (1998). Oxford Academic.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (2025). ResearchGate.
- DCI - A LOGICAL ALTERNATIVE ACTIVATOR. (n.d.). Glen Research.
- Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis. (1998). PubMed.
- What affects the yield of your oligonucleotides synthesis. (2011). Bio-Synthesis Inc.
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- FAQs. (n.d.). Bio-Fab Research.
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- Novel Methods for Synthesis of High Quality Oligonucleotides. (2006). DiVA portal.
- Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. (2010). NIH.
- Activators for oligonucleotide synthesis. (n.d.). Google Patents.
- Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. (1987). PubMed.
- Factors affecting fidelity of DNA synthesis during PCR amplification of d(C-A)n.d(G-T)n microsatellite repeats. (n.d.). NIH.
- Studies on the role of tetrazole in the activation of phosphoramidites. (2025). ResearchGate.
- The fidelity of DNA synthesis by eukaryotic replicative and translesion synthesis polymerases. (n.d.). PMC, NIH.
- Factors Affecting Fidelity of DNA Synthesis During PCR Amplification of d(C-A)n•d(G-T)n Microsatellite Repeats. (2025). ResearchGate.
- What Is DNA Polymerase Fidelity?. (2025). YouTube.
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Comparing the bioisosteric properties of 1H-Tetrazole and carboxylic acids in drug analogues
A Comparative Guide to 1H-Tetrazole and Carboxylic Acid Bioisosterism in Drug Design
Introduction
In the intricate process of drug design, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. One of the most powerful strategies in the medicinal chemist's toolkit is bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties, leading to a comparable biological response. The substitution of a carboxylic acid with a this compound ring is a classic and widely adopted bioisosteric replacement.[1][2]
Carboxylic acids are prevalent in biologically active molecules, often serving as a key interaction point with protein targets, typically through salt-bridge formation with arginine or lysine residues. However, they can be liabilities, contributing to poor metabolic stability, low cell permeability, and potential toxicity.[1] The this compound group has emerged as an effective mimic of the carboxylic acid, sharing key attributes like acidity and planarity, while offering distinct advantages in lipophilicity and metabolic fate.[2][3]
This guide provides an in-depth, objective comparison of the bioisosteric properties of 1H-tetrazoles and carboxylic acids, supported by experimental data and detailed protocols to empower researchers in making informed decisions during the drug development process.
Section 1: Physicochemical Properties - A Head-to-Head Comparison
The success of a bioisosteric replacement hinges on how well the new group mimics the essential properties of the original. While 1H-tetrazoles are excellent mimics of carboxylic acids, they possess subtle yet significant differences.
Acidity (pKa)
A critical parameter for a carboxylic acid bioisostere is its acid dissociation constant (pKa), which dictates the molecule's ionization state at physiological pH (around 7.4). Both 5-substituted-1H-tetrazoles and carboxylic acids have pKa values that typically fall within a similar range, ensuring they are predominantly in their anionic (tetrazolate or carboxylate) form in the body.[1][4] This ionized state is often crucial for binding to biological targets.[3]
Lipophilicity (logP/logD)
Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key driver of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[4][5] However, this increased lipophilicity does not always translate to better membrane permeability.[1][6] The tetrazole ring's capacity for strong hydrogen bonding can increase the energy required for desolvation, which can counteract the benefits of higher lipophilicity.[2][7]
Metabolic Stability
One of the most significant advantages of the tetrazole group is its enhanced metabolic stability.[3][5] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[4] While tetrazoles can also undergo N-glucuronidation, the resulting metabolites are generally less reactive and more stable, often leading to a longer drug half-life and an improved pharmacokinetic profile.[4]
Table 1: Comparative Physicochemical Properties of Carboxylic Acid vs. This compound
| Property | Carboxylic Acid | This compound | Key Implications for Drug Design |
| pKa | ~4.2–4.5[8] | ~4.5–4.9[1][4] | Similar acidity ensures both are ionized at physiological pH, enabling analogous receptor interactions. |
| Lipophilicity (logP) | Generally lower | Generally higher[5] | Can improve membrane penetration, but this is not always the case due to other factors.[6] |
| Hydrogen Bonding | Strong H-bond acceptor (carboxylate) | Strong H-bond acceptor (tetrazolate) with more diffuse charge[4] | Can lead to strong receptor binding, but also a higher desolvation penalty for tetrazoles.[2][7] |
| Metabolic Stability | Susceptible to glucuronidation, potentially forming reactive metabolites.[4] | More resistant to metabolic degradation; N-glucuronides are less reactive.[4] | Often results in longer half-life, reduced toxicity risk, and improved bioavailability.[3][9] |
| Size & Shape | Planar | Planar, but slightly larger than a carboxylic acid.[4] | The tetrazole ring extends further from the core molecule, which may require flexibility in the receptor binding site.[10] |
Caption: Bioisosteric relationship and comparable acidity.
Section 2: Pharmacokinetic & Pharmacodynamic Consequences
The subtle physicochemical differences between these two groups can have profound effects on a drug's overall performance.
-
Absorption and Permeability : While the higher lipophilicity of tetrazoles might suggest better absorption, their permeability can be limited. This is sometimes attributed to the higher energy penalty required to remove the hydration shell (desolvation) around the tetrazole ring compared to the carboxylate.[2][7]
-
Metabolism : A key driver for this bioisosteric swap is the significant improvement in metabolic stability.[3] By resisting common metabolic pathways that carboxylic acids are prone to, tetrazole-containing drugs often exhibit a longer half-life and more predictable pharmacokinetic profiles.[5]
-
Receptor Binding and Activity : The substitution of a carboxylic acid with a tetrazole can result in comparable, enhanced, or even diminished biological activity. The outcome is highly dependent on the specific receptor environment. In some cases, the more diffuse negative charge and the extended geometry of the tetrazole ring can lead to more extensive and favorable interactions with the target protein.[4] For example, in the angiotensin II receptor antagonist Losartan, the tetrazole-containing compound showed a 10-fold increase in potency over its carboxylic acid precursor.
Section 3: Experimental Protocols for Comparative Analysis
To objectively compare a carboxylic acid-containing drug with its tetrazole analogue, a series of standardized experiments are essential.
pKa Determination (Potentiometric Titration)
This method determines the pKa by measuring the pH of a solution as a titrant is added.
Methodology:
-
Preparation : Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, or a co-solvent like methanol/DMSO if solubility is low) to a known concentration (e.g., 1-10 mM).[11]
-
Calibration : Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Titration : Place the solution in a temperature-controlled vessel and begin stirring. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).[11]
-
Data Collection : Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[12][13]
LogP/LogD Measurement (Shake-Flask Method)
This is the gold-standard method for determining lipophilicity.[14][15]
Methodology:
-
Phase Preparation : Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD). Pre-saturate the n-octanol with the buffer and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.[14][16]
-
Compound Addition : Dissolve a known amount of the test compound in one of the phases.
-
Equilibration : Combine the two phases in a flask and shake vigorously until equilibrium is reached (this can take several hours).[15]
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the two layers.
-
Quantification : Carefully remove an aliquot from each phase and determine the compound's concentration using a suitable analytical method, such as HPLC-UV or LC-MS.[15]
-
Calculation : The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: A typical experimental workflow for comparing bioisosteres.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[17][18]
Methodology:
-
Reagent Preparation : Thaw pooled human liver microsomes (HLM) and keep on ice. Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system (cofactor).[17][19]
-
Incubation : In a 96-well plate, add the HLM and the test compound (typically at a final concentration of 1 µM). Pre-incubate at 37°C.[17]
-
Reaction Initiation : Start the metabolic reaction by adding the pre-warmed NADPH solution.[17]
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent like acetonitrile ("quenching").[18][19]
-
Sample Processing : Centrifuge the plate to pellet the precipitated proteins.
-
Analysis : Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]
Competitive Radioligand Binding Assay
This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor.[20][21]
Methodology:
-
Preparation : Prepare a receptor source (e.g., cell membrane homogenates expressing the target receptor).[22]
-
Incubation : In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (that is known to bind to the target with high affinity), and varying concentrations of the unlabeled test compound (the "competitor").[21][23]
-
Equilibration : Incubate the mixture to allow the binding to reach equilibrium.[21]
-
Separation : Separate the bound radioligand from the unbound radioligand. This is typically done by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.[21][22]
-
Detection : Measure the radioactivity trapped on the filters using a scintillation counter.[22]
-
Analysis : Plot the percentage of radioligand binding against the concentration of the test compound. This will generate a sigmoidal curve from which the IC50 (the concentration of test compound that inhibits 50% of the radioligand binding) can be determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[22]
Section 4: Case Study - Angiotensin II Receptor Blockers (ARBs)
The development of ARBs, such as Losartan and Valsartan, is a classic example of the successful application of this bioisosteric replacement.[3]
-
The Challenge : Early peptide-based antagonists of the angiotensin II type 1 (AT1) receptor had poor oral bioavailability. Non-peptidic leads were developed, many incorporating a carboxylic acid to mimic the C-terminal carboxylate of angiotensin II.
-
The Solution : In the development of Losartan, researchers replaced the carboxylic acid on the biphenyl scaffold with a this compound ring.[4]
-
The Outcome : This single change resulted in a molecule that was not only 10-fold more potent in vitro but also demonstrated excellent efficacy when administered orally.[7] Site-directed mutagenesis studies have suggested that the tetrazole moiety of Losartan occupies the same binding pocket as the carboxylic acid terminus of the natural ligand, angiotensin II.[4][24] However, the tetrazole ring appears to engage in a more complex set of interactions with surrounding amino acid residues, which may contribute to its enhanced potency.[4][24] Today, the majority of clinically used AT1 receptor antagonists incorporate a tetrazole moiety, highlighting the profound impact of this bioisosteric strategy.[3][4]
Caption: Ligand interaction with a receptor binding site.
Conclusion
The bioisosteric replacement of a carboxylic acid with a this compound is a powerful and well-established strategy in medicinal chemistry. While the two groups share fundamental similarities in acidity and geometry that allow them to engage in analogous receptor interactions, their differences are key to their utility. The tetrazole's superior metabolic stability and distinct lipophilicity and hydrogen bonding profile can be leveraged to overcome common liabilities associated with carboxylic acids, leading to drugs with improved pharmacokinetic properties and enhanced potency. A thorough understanding of these nuances, validated by robust experimental data as outlined in this guide, is crucial for the successful application of this strategy in the quest for safer and more effective medicines.
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- Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. BenchChem. URL
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- LogP / LogD shake-flask method. Protocols.io. URL
- Radioligand binding methods: practical guide and tips. PubMed. URL
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- Tetrazoles via Multicomponent Reactions.
- Review of Recent Developments in Pharmaceutical Chemistry on Biological Evolution of Tetrazole Deriv
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
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- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. URL
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- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents.
- Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. URL
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density.
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- Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. PubMed. URL
- Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides in Calix[14]arene-Based Uranyl Salophen Receptors. University of Notre Dame. URL
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Lewis Acid Catalysts for 5-Substituted 1H-Tetrazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Tetrazoles and Catalysis
The 5-substituted 1H-tetrazole moiety is a cornerstone in modern medicinal chemistry and materials science. Renowned for its role as a metabolically stable bioisostere for the carboxylic acid group, this nitrogen-rich heterocycle is a key component in numerous clinically approved drugs, including the "sartan" class of antihypertensives like Losartan and Valsartan.[1][2][3] Beyond pharmaceuticals, its unique electronic properties and high nitrogen content are leveraged in specialty explosives and information recording systems.[1][4]
The most robust and widely adopted method for constructing this valuable scaffold is the [3+2] cycloaddition (Huisgen cycloaddition) between an organic nitrile and an azide source.[3][5][6] While fundamentally sound, this transformation often requires forcing conditions to overcome a significant activation barrier. This is where catalysis becomes paramount. Lewis acid catalysts have emerged as the most effective tools for this reaction, accelerating it under milder conditions, improving yields, and broadening the substrate scope.[4][7][8] A Lewis acid activates the nitrile by coordinating to its nitrogen atom, thereby increasing the electrophilicity of the nitrile carbon and rendering it more susceptible to nucleophilic attack by the azide ion.[7][8]
This guide provides a head-to-head comparison of common Lewis acid catalysts employed in this synthesis, offering field-proven insights and experimental data to inform your catalyst selection and experimental design.
The General Mechanism: A Symphony of Coordination and Cyclization
The catalytic cycle for the Lewis acid-mediated synthesis of 5-substituted 1H-tetrazoles follows a well-established and logical pathway. The causality behind the rate enhancement is the initial activation of the nitrile, a crucial step that lowers the overall activation energy of the cycloaddition.
-
Nitrile Activation: The Lewis acid (LA) reversibly coordinates to the lone pair of electrons on the nitrogen atom of the nitrile (R-C≡N).
-
Enhanced Electrophilicity: This coordination withdraws electron density from the nitrile group, making the carbon atom significantly more electrophilic.
-
Nucleophilic Attack: The activated nitrile-Lewis acid complex is now primed for attack by the azide anion (N₃⁻), which forms a linear imidoyl azide intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the azide moiety then undergoes a rapid intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered tetrazole ring.
-
Catalyst Regeneration: The tetrazolate anion releases the Lewis acid catalyst, which can then enter a new catalytic cycle. Upon acidic workup, the tetrazolate is protonated to yield the final 5-substituted this compound product.
Caption: General mechanism of Lewis acid-catalyzed tetrazole synthesis.
Head-to-Head Catalyst Performance Comparison
The choice of a Lewis acid catalyst is a critical experimental parameter that directly impacts reaction efficiency, cost, and environmental footprint. The following table summarizes the performance of several widely used catalysts, providing a baseline for selection.
| Catalyst System | Typical Loading (mol%) | Typical Conditions | Avg. Time | Yield Range (%) | Advantages | Disadvantages |
| Zinc Salts (ZnCl₂, ZnBr₂) | 50 - 100 | Water or DMF, 100-120 °C | 12 - 24 h | 70 - 95 | Low cost, water tolerant, safe.[1][7] | High catalyst loading, moderate temperatures. |
| Indium(III) Chloride (InCl₃) | 3 - 10 | DMF, 120 °C | 3 - 10 h | 85 - 95 | Low catalyst loading, high yields, good for oxime precursors.[9][10] | Higher cost than Zn/Fe salts. |
| Iron(III) Chloride (FeCl₃) | 10 - 20 | Solvent-free or DMF, 80-100 °C | 2 - 8 h | 80 - 98 | Very low cost, environmentally benign, effective under solvent-free conditions.[2][11] | Can be moisture sensitive. |
| FeCl₃–SiO₂ (Heterogeneous) | 5 - 10 (wt%) | DMF, 110 °C | 2 - 5 h | 85 - 96 | Reusable, easy separation, low cost.[12] | Requires preparation of the supported catalyst. |
| Lanthanide Triflates (Ln(OTf)₃) | 5 - 10 | Acetonitrile, Reflux | 8 - 12 h | 75 - 90 | Strong Lewis acids, water tolerant, reusable.[13][14] | High cost. |
| Ln(OTf)₃–SiO₂ (Heterogeneous) | 10 (wt%) | Toluene, 110 °C | 10 - 14 h | 73 - 88 | Reusable, good yields.[15][16] | Higher cost, may show reduced activity upon reuse.[15] |
In-Depth Catalyst Spotlights
Zinc (II) Salts: The Workhorse for Green Chemistry
Zinc salts, particularly ZnBr₂ and ZnCl₂, represent a landmark in the safe and practical synthesis of tetrazoles. The work by Demko and Sharpless demonstrated that these catalysts could efficiently mediate the cycloaddition in water, eliminating the need for hazardous hydrazoic acid and volatile organic solvents.[1][7] The mechanism involves the coordination of zinc to the nitrile, which is the primary source of catalysis.[4] While often requiring stoichiometric or near-stoichiometric amounts, their low cost, low toxicity, and operational simplicity make them an excellent starting point for many applications.
Indium (III) Chloride: The High-Efficiency Specialist
InCl₃ stands out for its remarkable efficiency at very low catalyst loadings (as low as 3 mol%).[9][10] It is a potent catalyst that often provides excellent yields in shorter reaction times compared to zinc salts.[10] A unique advantage of InCl₃ is its proven efficacy in converting oximes directly to tetrazoles, offering an alternative synthetic route from readily available aldehydes and ketones.[9][10][17] Comparative studies have shown InCl₃ to be superior to other Lewis acids like SnCl₄ and FeCl₃ in terms of both yield and reaction time for specific substrates.[10]
Iron (III) Chloride: The Economical and Eco-Friendly Choice
As one of the most abundant and inexpensive metals, iron offers a highly economical and environmentally friendly catalytic solution. Anhydrous FeCl₃ is a powerful Lewis acid that can drive tetrazole synthesis efficiently, even under solvent-free conditions, which is a significant advantage from a green chemistry perspective.[2][11] To overcome the challenges of catalyst separation and reuse associated with homogeneous systems, FeCl₃ can be immobilized on silica (FeCl₃–SiO₂).[12] This heterogeneous catalyst is easily recovered by simple filtration and can be reused multiple times with minimal loss of activity, combining low cost with sustainability.[18]
Lanthanide Triflates: The Power of Water-Tolerant Catalysis
Lanthanide triflates (Ln(OTf)₃) are exceptionally strong and unique Lewis acids renowned for their stability and catalytic activity in water.[13][14] This property allows for reactions to be performed in aqueous media, avoiding the need for dry organic solvents. Catalysts like Ytterbium triflate (Yb(OTf)₃) have been successfully used for the synthesis of 1-substituted tetrazoles.[7] Similar to iron chloride, supporting lanthanide triflates on silica gel provides a reusable heterogeneous catalyst, further enhancing their practical utility, although their high cost remains a significant consideration.[15]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole using ZnCl₂
This protocol provides a reliable, self-validating system for the synthesis of a model 5-substituted this compound. The causality for the procedural steps is explained to ensure a deep understanding of the process.
Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using zinc chloride as a catalyst.
Materials & Reagents:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Chloride (ZnCl₂) (0.5 - 1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (3M HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (e.g., 2.0 g, 19.4 mmol), sodium azide (1.89 g, 29.1 mmol), and zinc chloride (2.64 g, 19.4 mmol).
-
Causality: The reflux condenser is essential to prevent the loss of the relatively volatile solvent (DMF) and reactant (benzonitrile) at elevated temperatures. Zinc chloride is added as the Lewis acid catalyst to activate the benzonitrile.
-
-
Solvent Addition and Heating: Add DMF (40 mL) to the flask. Begin stirring and heat the reaction mixture to 120 °C using a heating mantle. Maintain this temperature for 18-24 hours.
-
Causality: DMF is used as a polar aprotic solvent capable of dissolving the inorganic salts and organic starting material. Heating provides the necessary thermal energy to overcome the reaction's activation barrier.
-
-
Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzonitrile spot.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 150 mL of deionized water.
-
Product Precipitation: While stirring vigorously, acidify the aqueous mixture by adding 3M HCl until the pH is approximately 1-2. A white precipitate of 5-phenyl-1H-tetrazole will form.
-
Causality: The product initially exists as its zinc tetrazolate salt, which is soluble in the DMF/water mixture. Acidification protonates the tetrazole ring, converting it to the neutral, less polar form which is insoluble in water, causing it to precipitate out. This is the key step for product isolation.
-
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.
Caption: Experimental workflow for ZnCl₂ catalyzed tetrazole synthesis.
Conclusion and Future Outlook
The Lewis acid-catalyzed [3+2] cycloaddition of nitriles and azides is a powerful and versatile method for synthesizing 5-substituted 1H-tetrazoles. While classic catalysts like zinc chloride offer a cost-effective and safe entry point, modern catalysts such as indium chloride provide higher efficiency at lower loadings. The clear trend in the field is towards sustainability, with low-cost, environmentally benign metals like iron gaining prominence. The development of robust, reusable heterogeneous catalysts, such as silica-supported FeCl₃ and zeolites, represents the future of this chemistry, aligning high efficiency with the principles of green chemistry by simplifying work-up procedures and minimizing waste. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors of cost, speed, yield, and environmental impact.
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- Title: Environmentally Benign Lewis Acid Promoted [2+3]-Dipolar Cycloaddition Reactions of Nitrile Imines with Alkenes in W
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- Title: Lanthanide trifl
- Title: Lanthanide trifluoromethanesulfon
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- Title: AlCl3 as an Effective Lewis Acid for the Synthesis of Arylaminotetrazoles Source: ResearchG
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A Researcher's Guide to Analyzing 1H-Tetrazole Tautomerism with Variable Temperature NMR Spectroscopy
For researchers and professionals in drug development, understanding the nuanced behavior of molecular scaffolds is paramount. The tetrazole ring, a common bioisostere for carboxylic acids, presents a fascinating case of prototropic tautomerism, predominantly existing in a dynamic equilibrium between its 1H and 2H forms.[1][2][3] The relative population of these tautomers can significantly impact a molecule's physicochemical properties, including its acidity, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth, practical comparison of methods for analyzing this equilibrium, focusing on the robust capabilities of Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy.
We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Dynamic Nature of the Tetrazole Ring: 1H and 2H Tautomerism
Prototropic tautomerism involves the migration of a proton between two or more positions on a molecule.[4][5][6] In the case of a 5-substituted tetrazole, the acidic proton on the ring can reside on either the N1 or N2 nitrogen atom, leading to the 1H- and 2H-tetrazole tautomers, respectively.
Caption: Relationship between temperature, exchange rate, and NMR spectral appearance.
A Comparative Guide to Experimental Execution
This section details a robust, field-proven protocol for conducting a VT-NMR study on a 5-substituted tetrazole. The causality behind each step is explained to ensure data integrity.
PART 1: Pre-Acquisition - The Foundation of Quality Data
Instrumentation and Hardware
A standard modern NMR spectrometer (400 MHz or higher) equipped with a variable temperature unit is required. The probe must be capable of operating over the desired temperature range.
Critical Choice: The NMR Solvent
The choice of solvent is arguably the most critical experimental parameter. It must not only dissolve the analyte but also possess a wide liquid range (a low freezing point and a high boiling point) to accommodate the temperature variation. [7][8]
| Solvent | Freezing Point (°C) | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| DMSO-d6 | 18.5 | 189 | Excellent for a wide high-temperature range. Its high polarity will favor the 1H tautomer. Can absorb atmospheric water, so use of a freshly opened ampule is advised. |
| Acetone-d6 | -94 | 56 | Good for low-temperature studies. Its moderate polarity provides a different environment to compare with DMSO. Volatility can be an issue at higher temps. |
| Methanol-d4 | -98 | 65 | Useful for low-temperature work. As a protic solvent, it can engage in hydrogen bonding, potentially influencing the equilibrium. |
| Toluene-d8 | -95 | 111 | A non-polar solvent that will likely favor the 2H tautomer. Provides a good comparative environment to polar solvents. |
Expert Tip: Always operate at least 10-15°C away from the solvent's freezing and boiling points to avoid phase changes that can damage the probe and ruin the experiment. [9][8]
Sample Preparation Protocol
-
Analyte Purity: Ensure the tetrazole compound is of high purity (>95%) to avoid signals from impurities complicating the spectra.
-
Concentration: Prepare a solution of approximately 10-20 mg of the tetrazole in 0.6 mL of the chosen deuterated solvent. This concentration is typically sufficient for good signal-to-noise without promoting significant concentration-dependent aggregation.
-
NMR Tube Selection: Use only high-quality, Class A borosilicate glass (e.g., Pyrex) NMR tubes (e.g., Wilmad 507 or equivalent). [7][9]Cheaper tubes can crack or deform under thermal stress, leading to catastrophic probe damage. Never use disposable tubes for VT work.
-
Spinner (Turbine): Use the appropriate spinner for VT experiments, typically a brown PEEK or white ceramic spinner, which are designed to withstand temperature extremes. [7][10]Standard plastic spinners can deform.
PART 2: Step-by-Step VT-NMR Data Acquisition Workflow
This protocol outlines a systematic approach to data collection, starting from high temperature to minimize potential issues with solubility at lower temperatures.
-
Initial Setup (Room Temperature):
-
Insert the sample into the magnet.
-
Lock onto the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K). This serves as your reference spectrum.
-
-
Temperature Elevation:
-
Access the spectrometer's temperature control unit. Set the target temperature to the highest desired value (e.g., 373 K, ensuring it is well below the solvent's boiling point).
-
Increase the temperature in increments of 10-20 K to avoid thermal shock to the probe. [7] * Crucial Step - Equilibration: Allow the sample to equilibrate at the target temperature for at least 10-15 minutes before acquiring data. [11]This ensures thermal gradients within the sample have dissipated and the tautomeric equilibrium has been reached. Re-shim the sample at the new temperature, as magnetic field homogeneity is temperature-dependent.
-
-
Data Acquisition at Each Temperature Point:
-
Acquire a 1H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Carefully record the exact temperature for each spectrum.
-
-
Incremental Cooling:
-
Decrease the temperature stepwise (e.g., in 10 K or 20 K increments) down to the lowest desired temperature.
-
At each temperature step, repeat the equilibration and shimming process (Step 2) before acquiring the spectrum (Step 3). Continue this process until you are clearly in the slow-exchange regime (observing two distinct sets of signals).
-
-
Return to Ambient:
-
Once the low-temperature data is collected, slowly return the probe to room temperature.
-
Acquire a final spectrum at the initial temperature to confirm that no degradation of the sample has occurred during the experiment.
-
Data Analysis: From Spectra to Thermodynamics
The acquired stack of spectra is a rich dataset from which thermodynamic and kinetic information can be extracted.
Qualitative Analysis: Visualizing the Dynamic Process
Arrange the spectra in a stacked plot to visualize the effect of temperature. Identify the slow, intermediate (coalescence), and fast exchange regimes. Assign the peaks in the slow-exchange regime to the 1H and 2H tautomers based on literature values or computational predictions. [12][13][14][15]Typically, the proton on the tetrazole ring (C5-H) and protons on substituents attached to the ring will show distinct chemical shifts for each tautomer.
Quantitative Analysis: Determining Thermodynamic Parameters
The primary goal is to determine the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the tautomerization.
Step 1: Calculate the Equilibrium Constant (Keq)
In the slow-exchange regime, where distinct signals for both tautomers are visible, the equilibrium constant can be calculated from the ratio of their integrated intensities.
Keq = [2H-tautomer] / [1H-tautomer] = (Integral of 2H signal) / (Integral of 1H signal)
| Temperature (K) | Integral (1H) | Integral (2H) | Keq | ln(Keq) | 1/T (K-1) |
| 233 | 1.00 | 0.25 | 0.250 | -1.386 | 0.00429 |
| 243 | 1.00 | 0.35 | 0.350 | -1.050 | 0.00412 |
| 253 | 1.00 | 0.48 | 0.480 | -0.734 | 0.00395 |
| 263 | 1.00 | 0.65 | 0.650 | -0.431 | 0.00380 |
| 273 | 1.00 | 0.88 | 0.880 | -0.128 | 0.00366 |
This table presents hypothetical data for illustrative purposes.
Step 2: The van't Hoff Analysis
The relationship between the equilibrium constant and temperature is described by the van't Hoff equation:
ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)
Where:
-
ΔH° is the standard enthalpy change
-
ΔS° is the standard entropy change
-
R is the ideal gas constant (8.314 J·mol-1·K-1)
-
T is the absolute temperature in Kelvin
By plotting ln(Keq) versus 1/T, you should obtain a straight line.
-
The slope of this line is equal to -ΔH°/R .
-
The y-intercept is equal to ΔS°/R .
From this plot, you can directly calculate the enthalpy and entropy of tautomerization.
Step 3: Calculate Gibbs Free Energy (ΔG°)
The standard Gibbs free energy change at a specific temperature (e.g., 298 K) can then be calculated using the fundamental thermodynamic relationship:
ΔG° = ΔH° - TΔS°
or directly from the equilibrium constant at that temperature:
ΔG° = -RT ln(Keq)
Data Analysis Workflow
Caption: Workflow for calculating thermodynamic parameters from VT-NMR data.
Comparison with Alternative Methodologies
While VT-NMR is a premier technique for this analysis, it is valuable to understand its position relative to other methods.
| Method | Advantages | Disadvantages |
| VT-NMR Spectroscopy | Provides direct structural information. Allows for determination of both thermodynamic (Keq, ΔH°, ΔS°) and kinetic (ΔG‡) parameters. Non-destructive. | Requires a specialized instrument with a VT unit. Can be time-consuming. Lower sensitivity compared to other spectroscopic methods. |
| UV-Vis Spectroscopy | High sensitivity. Relatively simple and fast. Can be used for VT studies if the tautomers have distinct chromophores. | Provides no direct structural information; peak assignment can be ambiguous. Requires that tautomers have different absorption spectra. |
| Computational Chemistry (DFT) | Provides detailed energetic and structural information for tautomers and transition states. [1][16][17][18]Can predict relative stabilities and help assign experimental signals. | Accuracy is highly dependent on the level of theory and basis set used. [19]Solvent effects can be challenging to model perfectly. Results require experimental validation. |
In practice, the most powerful approach often involves a combination of techniques. For instance, DFT calculations can be used to predict which tautomer is more stable and to aid in the assignment of NMR signals, with VT-NMR providing the definitive experimental validation and thermodynamic data.
Final Insights
Variable Temperature NMR spectroscopy offers an unparalleled, in-depth view into the dynamic equilibrium of tetrazole tautomers. By carefully controlling the experimental conditions and systematically analyzing the resulting spectra, researchers can precisely quantify the thermodynamic forces governing this crucial chemical exchange. This knowledge is not merely academic; it provides actionable insights for drug development professionals seeking to fine-tune the properties of tetrazole-containing compounds for optimal therapeutic effect. The methodologies described herein represent a robust framework for achieving accurate and reliable results, empowering scientists to make data-driven decisions in their research endeavors.
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A Senior Application Scientist's Guide to ESI-MS/MS Fragmentation of 5-Substituted 1H-Tetrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the structural intricacies of pharmacologically active molecules is paramount. The 5-substituted 1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, serving as a metabolically stable isostere for carboxylic acids and a key component in numerous marketed drugs, including antihypertensives and anticancer agents.[1][2][3] Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), has emerged as an indispensable tool for the structural characterization of these heterocyclic compounds.[1][4]
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 5-substituted this compound derivatives under ESI-MS/MS conditions. Moving beyond a simple recitation of fragmentation patterns, we will delve into the underlying mechanisms, the profound influence of the 5-substituent on fragmentation pathways, and a comparative analysis with related isomers. This guide is designed to equip you with the expertise to confidently interpret the mass spectra of these vital compounds.
The "Why" Behind the Method: ESI-MS/MS for Tetrazole Analysis
Electrospray ionization (ESI) is a soft ionization technique, meaning it imparts minimal excess energy to the analyte molecule during the ionization process. This is crucial for preserving the intact molecular ion, or more commonly, the protonated molecule [M+H]+ or deprotonated molecule [M-H]-, which is the essential first step in structural elucidation. Tandem mass spectrometry (MS/MS) then allows for the selective isolation of this precursor ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a veritable fingerprint of the molecule's structure.
The choice of ESI-MS/MS for tetrazole analysis is underpinned by its ability to provide rich structural information from minute sample quantities, its compatibility with liquid chromatography for the analysis of complex mixtures, and its sensitivity in detecting and characterizing metabolites and degradation products in drug development studies.
Core Fragmentation Pathways: A Tale of Two Polarities
The fragmentation of 5-substituted 1H-tetrazoles under ESI-MS/MS is highly dependent on the polarity of the analysis. The protonated and deprotonated molecules exhibit distinct and characteristic fragmentation patterns, providing complementary structural information.
Positive Ion Mode ([M+H]+): The Signature Loss of Hydrazoic Acid (HN3)
In positive ion ESI-MS/MS, the most characteristic fragmentation pathway for protonated 5-substituted 1H-tetrazoles is the neutral loss of hydrazoic acid (HN3, 43 Da).[1] This fragmentation is initiated by the protonation of the tetrazole ring, which facilitates a ring-opening event.
The proposed mechanism involves the cleavage of the N1-N2 bond, followed by the breaking of the C5-N4 bond to release the stable HN3 molecule.[1] This process results in the formation of a nitrilium ion, which is a key diagnostic fragment.
Caption: Proposed fragmentation of deprotonated 5-substituted 1H-tetrazoles.
The Influence of the 5-Substituent (R-group): A Comparative Analysis
The nature of the substituent at the 5-position of the tetrazole ring has a profound impact on the fragmentation pathways and the relative abundance of the product ions. [5][6][7][8][9]While the core fragmentations (loss of HN3 in positive mode and N2 in negative mode) are generally conserved, the electronic properties and the inherent stability of the 5-substituent can open up alternative or sequential fragmentation channels.
| 5-Substituent (R-group) | Expected Influence on Fragmentation | Key Secondary Fragments |
| Aryl (e.g., Phenyl) | The stability of the aryl cation can promote fragmentation of the substituent itself. | Fragments arising from the aryl group (e.g., loss of CO, HCN from a phenyl ring). |
| Alkyl | Fragmentation is typically dominated by the core tetrazole ring cleavages. | Loss of alkenes from longer alkyl chains. |
| Alkoxy | The presence of the oxygen atom can influence the charge distribution and lead to alternative rearrangements. | Cleavage of the C-O bond, leading to fragments corresponding to the alkoxy group. |
| Electron-Withdrawing Groups (e.g., -NO2) | Can destabilize the protonated molecule, leading to more extensive fragmentation. | Loss of the electron-withdrawing group or fragments thereof. |
| Electron-Donating Groups (e.g., -NH2) | Can stabilize the protonated molecule, leading to a more abundant molecular ion. | Fragmentation may be directed to the substituent itself. |
It is important to note that while the above table provides general trends, the specific fragmentation pattern will always be dependent on the exact structure of the molecule and the MS/MS conditions.
Isomeric Differentiation: 1,5- vs. 2,5-Disubstituted Tetrazoles
The functionalization of 5-substituted tetrazoles can lead to the formation of two constitutional isomers: 1,5- and 2,5-disubstituted tetrazoles. [10]Differentiating these isomers by mass spectrometry is a critical analytical challenge. While a comprehensive comparison of their ESI-MS/MS fragmentation is not extensively reported in the literature, some inferences can be drawn based on their structural differences.
The position of the substituent on the nitrogen atom is expected to influence the initial site of protonation or deprotonation, which in turn will affect the subsequent fragmentation cascade. For example, in 1,5-disubstituted tetrazoles, the substituent at the N1 position might sterically hinder protonation at this site, potentially favoring protonation at other nitrogen atoms and leading to different ring-opening pathways compared to their 2,5-disubstituted counterparts.
Further research involving the systematic study of a series of 1,5- and 2,5-disubstituted tetrazole isomers under identical ESI-MS/MS conditions is needed to establish definitive fragmentation rules for their differentiation.
Experimental Protocol: A Self-Validating System
The following is a generalized, step-by-step methodology for acquiring high-quality ESI-MS/MS data for 5-substituted this compound derivatives. This protocol is designed to be a self-validating system, with built-in checks to ensure data quality.
Caption: A generalized workflow for the ESI-MS/MS analysis of 5-substituted 1H-tetrazoles.
Causality Behind Experimental Choices:
-
Solvent Selection: Methanol and acetonitrile are common choices due to their volatility and ability to promote efficient ionization. The addition of a small amount of formic acid (0.1%) in positive ion mode or ammonium hydroxide (0.1%) in negative ion mode can enhance the signal of the precursor ion.
-
Collision Energy Optimization: The collision energy is a critical parameter that determines the extent of fragmentation. A collision energy ramp experiment is often performed to find the optimal energy that produces a rich spectrum of product ions without completely obliterating the precursor ion.
Conclusion
The ESI-MS/MS fragmentation of 5-substituted this compound derivatives is a predictable and informative process, characterized by distinct pathways in positive and negative ion modes. A thorough understanding of these fragmentation patterns, coupled with an appreciation for the influence of the 5-substituent, empowers researchers to confidently elucidate the structures of these important pharmaceutical compounds. As the complexity of tetrazole-containing drug candidates continues to grow, the insights provided by ESI-MS/MS will remain an indispensable part of the drug discovery and development pipeline.
References
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A Senior Application Scientist's Guide to the Acidity of Heterocycles: A Comparative Analysis of 1H-Tetrazole and its Peers
Welcome to a comprehensive exploration of the pKa values of acidic heterocycles, a topic of fundamental importance in the fields of medicinal chemistry and drug development. For any researcher aiming to optimize a molecule's journey through the body—from absorption to its final interaction with a biological target—a deep understanding of its ionization state is not just beneficial; it is critical. The acid dissociation constant, or pKa, is the key descriptor of this behavior.[1][2]
This guide provides a comparative analysis of 1H-tetrazole, a uniquely acidic five-membered heterocycle, and other prominent azoles. We will delve into the structural nuances that dictate their respective acidities, provide actionable experimental protocols for pKa determination, and contextualize this data within the practical landscape of drug design. Our focus is not merely on presenting data but on explaining the causality behind the numbers, empowering you to make more informed decisions in your own research endeavors.
The Central Role of pKa in Drug Discovery
The pKa of a molecule dictates its charge state at a given pH. Since the human body presents a range of pH environments, from the acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.4) and blood plasma (pH ~7.4), a drug molecule's ionization state is in constant flux.[3] This has profound consequences for its pharmacokinetic and pharmacodynamic (ADME) properties:[4][5]
-
Solubility & Absorption: Ionized species are generally more water-soluble, while neutral species are more lipophilic and better able to cross lipid cell membranes.[1] A drug's pKa profile is therefore a primary determinant of its oral absorption and bioavailability.[3]
-
Distribution: The ability to cross biological barriers, such as the blood-brain barrier, is highly dependent on the molecule's charge.[4]
-
Target Binding: The interaction between a drug and its protein target often involves specific electrostatic interactions, such as salt bridges or hydrogen bonds. The ionization state of the drug is crucial for these binding events to occur.[3]
Understanding and being able to modulate a compound's pKa is a cornerstone of modern medicinal chemistry.[2][5]
Comparative pKa Values of Acidic Heterocycles
The acidity of nitrogen-containing heterocycles varies widely based on the number and position of nitrogen atoms, the aromaticity of the ring, and the influence of substituents. This compound stands out for its relatively strong acidity, which is comparable to that of a carboxylic acid. This property is central to its widespread use as a carboxylic acid bioisostere.[6][7]
Below is a table comparing the aqueous pKa values of this compound with other common heterocycles and a reference carboxylic acid.
| Compound | Structure | Typical Aqueous pKa | Notes |
| This compound | ~4.7 - 4.9[8][9] | Acidity is due to the N-H proton. The resulting tetrazolate anion is highly stabilized by resonance across the four nitrogen atoms. | |
| Acetic Acid | ~4.76 | The classic carboxylic acid, serving as a benchmark for bioisosteric replacement. | |
| 1,2,4-Triazole | ~10.26 (as an acid)[10][11] | Significantly less acidic than tetrazole. The N-H proton is less readily donated. | |
| Imidazole | ~14.5 (as an acid)[12] | Functions as a very weak acid. It is more commonly considered as a base (pKa of conjugate acid is ~7.0).[12][13] | |
| Pyrazole | ~14.2[14] | Similar to imidazole, it is a very weak acid. Its conjugate acid has a pKa of ~2.5.[15] | |
| 1,3,4-Oxadiazole | ~ -3.8 (pKa of conjugate acid)[16] | Extremely weak base; not considered acidic in a practical sense. The ring is highly electron-deficient. | |
| 1,2,5-Oxadiazole | ~ -5.0 (pKa of conjugate acid)[17] | Even less basic than the 1,3,4-isomer.[17] Not acidic. |
Why is this compound So Acidic?
The remarkable acidity of this compound, rivaling that of carboxylic acids, stems from several factors:
-
Inductive Effects: The four nitrogen atoms in the ring are highly electronegative, exerting a strong electron-withdrawing inductive effect. This polarizes the N-H bond, making the proton more electropositive and easier to remove.
-
Resonance Stabilization of the Anion: Upon deprotonation, the resulting negative charge on the tetrazolate anion is extensively delocalized across all four nitrogen atoms through resonance. This high degree of charge dispersal creates a very stable conjugate base, which, according to acid-base theory, corresponds to a stronger parent acid.
-
Aromaticity: Both the neutral this compound and its conjugate base, the tetrazolate anion, are aromatic systems, which contributes to their overall stability.
In contrast, heterocycles like triazole, with fewer nitrogen atoms, have less resonance stabilization in their conjugate base, making them significantly weaker acids. Imidazole and pyrazole are weaker still, as the delocalization is less effective.
The Power of Bioisosterism: this compound vs. Carboxylic Acid
In medicinal chemistry, the replacement of one functional group with another that retains similar biological activity is known as bioisosterism. The substitution of a carboxylic acid with a this compound ring is a classic and highly successful bioisosteric strategy.[18][19]
Key Advantages of the Tetrazole Bioisostere:
-
Similar Acidity: With a pKa very close to that of a carboxylic acid, the tetrazole group can mimic the ionization state and engage in similar ionic interactions with biological targets.[6][7]
-
Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations in the liver. The tetrazole ring is generally more resistant to metabolic degradation, potentially increasing a drug's half-life.[20][21]
-
Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can often increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[20]
-
Spatial Differences: While electronically similar, the tetrazole ring is larger and creates a different spatial arrangement for hydrogen bond donors and acceptors. The hydrogen bonding environment extends about 1.2 Å further from the core of the molecule compared to a carboxylate, a factor that must be considered when designing ligands for a specific protein binding site.[6][18]
This strategy has been successfully employed in numerous marketed drugs, including the angiotensin II receptor blockers like losartan and valsartan, where the tetrazole ring is a key pharmacophore.[19]
Experimental Protocols for pKa Determination
Accurate pKa measurement is essential for characterizing any new chemical entity. While several methods exist, potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.[22][23]
Protocol 1: Potentiometric Titration
This is a highly precise and fundamental method that involves monitoring pH changes in a solution as a titrant of known concentration is added.[24][25]
Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[24]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in deionized water. If solubility is low, a co-solvent can be used, but the results must be interpreted accordingly.[23][24]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[24] This minimizes changes in activity coefficients.
-
Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[24][25]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) with constant stirring. Immerse the calibrated pH electrode.
-
For an Acidic Heterocycle: Titrate the solution by adding small, precise aliquots (e.g., 0.05-0.1 mL) of a standardized strong base (e.g., 0.1 M NaOH).[25][26]
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[23][26] For higher precision, the inflection point can be determined from the first or second derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore near the acidic or basic center, where the UV-Vis absorbance spectrum changes as a function of ionization.[27][28]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent like DMSO or methanol (e.g., 10 mM).[27]
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12 in increments of 0.5-1.0 pH units) with a constant ionic strength.[28]
-
Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Then, add a small, fixed amount of the compound stock solution to each well, ensuring the final solvent concentration is low (e.g., ≤2% v/v).[27] Include blank wells with only buffer for background correction.
-
Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 230–500 nm) for each well using a microplate spectrophotometer.[27]
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[23]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data.
-
The pKa-Ionization-Property Relationship in Drug Design
The interplay between a molecule's pKa, the pH of its environment, and its resulting properties is a central tenet of medicinal chemistry. The diagram below illustrates this crucial relationship, showing how the ionization state at physiological pH (7.4) directly influences key drug characteristics.
Caption: The influence of pKa on a drug's ionization state and key ADME properties.
Conclusion
The acidity of a heterocyclic ring is a finely tunable property governed by its fundamental electronic structure. This compound occupies a privileged position in medicinal chemistry due to its unique acidity, which closely mimics that of a carboxylic acid, allowing it to serve as a robust and metabolically stable bioisostere. By understanding the structural factors that differentiate the pKa values of tetrazole, triazole, imidazole, and other heterocycles, researchers can make rational design choices to optimize the physicochemical profiles of drug candidates. The application of precise experimental methods, such as potentiometric titration and UV-Vis spectrophotometry, provides the essential data needed to validate these designs and propel promising molecules through the development pipeline.
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A Senior Application Scientist's Guide: Comparative Analysis of Homogeneous vs. Heterogeneous Catalysts in Tetrazole Synthesis
For researchers and professionals in drug development, the synthesis of 5-substituted 1H-tetrazoles is a cornerstone reaction. These nitrogen-rich heterocycles are prized as metabolically stable bioisosteres for carboxylic acids, a feature leveraged in blockbuster drugs like losartan and valsartan.[1][2] The most direct and atom-economical route to this scaffold is the [3+2] cycloaddition of an organic nitrile and an azide source, typically sodium azide.[2][3][4]
However, this transformation often has a high activation energy, necessitating the use of a catalyst. The choice of catalyst—whether it operates in the same phase as the reactants (homogeneous) or a different one (heterogeneous)—is a critical decision that profoundly impacts reaction efficiency, product purity, process scalability, and overall sustainability. This guide provides an in-depth comparative analysis of these two catalytic paradigms, grounded in mechanistic principles and supported by experimental data, to inform your selection process.
The Fundamental Mechanism: Activating the Nitrile
The cycloaddition between a nitrile (R-C≡N) and an azide ion (N₃⁻) is sluggish on its own. The core function of a catalyst, typically a Lewis or Brønsted acid, is to activate the nitrile.[5] By coordinating to the lone pair of electrons on the nitrile's nitrogen atom, the catalyst polarizes the carbon-nitrogen triple bond. This polarization significantly increases the electrophilicity of the nitrile carbon, making it far more susceptible to nucleophilic attack by the azide ion.[6][7] This initial attack is the rate-determining step, leading to an open-chain intermediate that rapidly cyclizes to form the stable, aromatic tetrazole ring.[6][7]
Caption: General mechanism of catalyzed tetrazole synthesis.
Homogeneous Catalysis: Precision and Activity
In homogeneous catalysis, the catalyst and reactants exist in a single phase, typically a liquid solution. This intimate mixing allows for maximum interaction between the catalyst's active sites and the substrate molecules, often leading to high efficiency under mild conditions.
Common Homogeneous Catalysts:
-
Zinc Salts: Zn(II) salts like ZnBr₂ and Zn(OTf)₂ are classic, effective Lewis acids for this reaction, often used in stoichiometric amounts initially but now developed for catalytic use.[5][6]
-
Cobalt Complexes: Co(II) complexes with specific ligands have been shown to be highly efficient, enabling the reaction at lower temperatures.[4][8]
-
Copper Salts: Cu(I) and Cu(II) salts are also widely employed, valued for their accessibility and catalytic activity.[9]
The Mechanistic Picture: A soluble metal cation (Mⁿ⁺) directly coordinates with the nitrile. This complexation is the key activation step. Detailed mechanistic studies, such as those on cobalt-catalyzed systems, have even allowed for the isolation of intermediate species like a cobalt(II)-diazido complex, providing direct evidence of the catalyst's role in bringing the reactants together.[8]
Caption: General cycle for heterogeneous catalysis on a solid surface.
Advantages:
-
Facile Separation: The catalyst can be easily removed by simple filtration or, in the case of magnetic nanoparticles, with an external magnet. [10][11]* High Reusability: Solid catalysts are often robust and can be recovered, washed, and reused for multiple cycles with minimal loss of activity, drastically reducing cost and waste. [12][10][11][13]* Simplified Workup: Product isolation is straightforward, as there is no need to remove a dissolved catalyst.
-
Green Chemistry: The reusability and reduction in waste streams align well with the principles of green chemistry. [14][15] Disadvantages:
-
Harsher Conditions: Often require higher temperatures or longer reaction times to achieve conversions comparable to homogeneous systems. [14]* Lower Activity: Not all potential active sites on a surface may be accessible to the reactants, sometimes resulting in lower overall activity compared to the freely available sites of a homogeneous catalyst.
-
Leaching: Trace amounts of the active metal can sometimes leach from the solid support into the reaction medium, which requires careful monitoring. [14]
Representative Experimental Protocol: Heterogeneous Synthesis with a Magnetic Nanocatalyst
This protocol is a generalized procedure based on the use of copper-functionalized Fe₃O₄ nanoparticles. [16][17]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the organic nitrile (1.0 mmol), sodium azide (1.5 mmol), and the magnetic nanocatalyst (e.g., Fe₃O₄@support-Cu, typically 1-5 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., water, ethanol, or DMF, 5 mL).
-
Causality: The heterogeneous nature of the catalyst requires efficient stirring to ensure good mass transfer between the liquid phase and the solid catalyst surface. Refluxing provides the thermal energy needed to overcome the activation barrier.
-
Reaction: Heat the mixture to reflux with vigorous stirring for the required time (e.g., 4-10 hours), monitoring the reaction progress by TLC.
-
Catalyst Recovery: After cooling the reaction mixture to room temperature, place a strong permanent magnet against the outside of the flask. The magnetic catalyst will be drawn to the side of the flask, allowing the clear supernatant solution containing the product to be decanted or pipetted off.
-
Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent (e.g., ethyl acetate, ethanol), dried in an oven, and reused in a subsequent run. This step is crucial for validating the system's trustworthiness and cost-effectiveness.
-
Product Isolation: The decanted solution is then processed similarly to the homogeneous workup: acidify with HCl to precipitate the tetrazole product, which is then collected by filtration.
Head-to-Head Comparison: Performance and Practicality
The choice between these catalytic systems is a trade-off. The ideal catalyst maximizes performance while minimizing operational complexity and cost.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts | Field Insights & Verdict |
| Catalytic Activity | Generally high; reactions often faster and at lower temperatures. | Variable; can require higher temperatures, but nanocatalysts show comparable activity. [10] | Homogeneous wins on raw activity , but the gap is closing with advanced heterogeneous designs. |
| Catalyst Separation | Difficult; requires extraction, chromatography, or distillation. | Simple; filtration or magnetic separation. [10][11] | Clear and decisive win for Heterogeneous. This is the most significant practical advantage. |
| Reusability | Generally poor to non-existent. [2] | Excellent; often reusable for 5-10 cycles with minimal activity loss. [12][10][13] | Clear and decisive win for Heterogeneous. This is the key to sustainable and cost-effective processes. |
| Product Purity | Risk of metal contamination in the final product. | High purity after simple filtration. Leaching must be monitored but is often minimal. | Heterogeneous is generally superior , especially for pharmaceutical applications where metal limits are strict. |
| Operational Simplicity | Complex workup and purification procedures. | Streamlined "react-filter-precipitate" workflow. | Heterogeneous offers a much simpler process flow. |
| Cost & Sustainability | High cost due to catalyst loss and complex purification. | Lower overall cost due to catalyst recycling and reduced waste streams. [15] | Heterogeneous is the more economical and "greener" choice for scalable synthesis. |
Workflow for Catalyst Evaluation
A robust evaluation of any new catalytic system, whether homogeneous or heterogeneous, follows a self-validating workflow to ensure trustworthiness and reproducibility.
Caption: Experimental workflow for catalyst testing and validation.
Conclusion and Future Outlook
The comparative analysis reveals a clear divergence in application domains. Homogeneous catalysts remain valuable tools for small-scale laboratory synthesis and mechanistic exploration, where their high activity can provide rapid access to target molecules and fundamental insights.
However, for process development, scale-up, and manufacturing, the verdict is overwhelmingly in favor of heterogeneous catalysts . Their operational simplicity, cost-effectiveness, and alignment with green chemistry principles are indispensable for industrial applications. [11]The difficult separation and poor reusability of homogeneous systems present insurmountable hurdles for sustainable production.
The future of tetrazole synthesis catalysis lies in bridging the gap between the two. The development of advanced nanocatalysts represents this frontier. [10][18]By supporting highly active catalytic sites on high-surface-area nanomaterials (like magnetic nanoparticles or graphene), it is possible to achieve the high reactivity characteristic of homogeneous systems while retaining the critical process advantage of heterogeneous catalysts: easy and efficient recovery. [2][14][10]For researchers and drug development professionals, focusing on these advanced, recyclable catalytic systems will be key to designing the efficient, clean, and scalable synthetic routes of tomorrow.
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A Senior Application Scientist's Guide to Predicting N-Alkylation Regioselectivity of 1H-Tetrazoles using DFT
For researchers and professionals in drug development, the tetrazole ring is a cornerstone of modern medicinal chemistry. Its ability to act as a bioisosteric replacement for the carboxylic acid group has cemented its role in numerous FDA-approved drugs.[1] However, the synthetic utility of 5-substituted-1H-tetrazoles is often complicated by a fundamental challenge: the regioselectivity of N-alkylation. The tetrazole anion possesses two nucleophilic nitrogen centers (N1 and N2), leading to the potential formation of two distinct regioisomers upon alkylation. Controlling this selectivity is paramount, as the biological activity and physicochemical properties of the N1- and N2-substituted isomers can differ dramatically.
This guide provides an in-depth comparison of computational approaches, grounded in Density Functional Theory (DFT), to predict and rationalize the regioselectivity of this critical transformation. We will move beyond simple protocols to explain the causality behind computational choices, offering a framework that is both predictive and explanatory, thereby accelerating synthetic route design and lead optimization.
Part 1: The Chemical Conundrum: Tautomerism and Competing Pathways
The regioselectivity of tetrazole alkylation is intrinsically linked to the tautomeric equilibrium of the parent heterocycle. The 1H-tetrazole can exist in two primary tautomeric forms: the 1H- and 2H-tautomers.[2] While the 1H-form is generally more stable and predominant in solution, the 2H-form can be more stable in the gas phase.[2][3] Deprotonation under basic conditions generates a shared tetrazolate anion, where negative charge is delocalized across the ring. The subsequent alkylation can occur at either the N1 or N2 position, leading to the 1,5- or 2,5-disubstituted products, respectively.
The factors governing the final product ratio are complex, including the steric and electronic nature of the substituent at C5, the electrophile, the solvent, and the reaction temperature.[4] DFT calculations provide a powerful lens through which to dissect these contributing factors and predict the outcome with remarkable accuracy.
Caption: Competing N1 and N2 alkylation pathways of a 5-substituted-1H-tetrazole.
Part 2: The Computational Toolkit: Comparing Predictive Models
DFT allows us to model the potential energy surface of the reaction, comparing the stability of products and the energy barriers to their formation. The choice of model depends on the assumed reaction control.
Model A: Thermodynamic Control (Product Stability) This model assumes the reaction is reversible and allowed to reach equilibrium. The product ratio is then determined by the relative thermodynamic stabilities of the N1 and N2 isomers.
-
Methodology: The geometries of both the 1,5- and 2,5-disubstituted products are optimized, and their Gibbs free energies (G) are calculated. The predicted major product is the one with the lower free energy.
-
Causality: This approach is most relevant for reactions run at higher temperatures or for longer durations, where an initially formed kinetic product may revert and isomerize to the more stable thermodynamic product.
Model B: Kinetic Control (Transition State Analysis) This model assumes the reaction is irreversible, and the product ratio is dictated by the relative rates of formation. According to transition state theory, the reaction rate is exponentially related to the activation energy barrier (ΔG‡).
-
Methodology: This is a more computationally intensive but often more accurate approach. It involves locating the transition state (TS) structures for both the N1 and N2 alkylation pathways. The activation free energies are calculated, and the pathway with the lower barrier is predicted to be the major one.
-
Causality: This model is generally more reliable for reactions under standard conditions. The difference in activation energies (ΔΔG‡) can be used to predict the product ratio via the Curtin-Hammett principle.
Model C: Reactivity Indices (Reactant Properties) This is the simplest model, which attempts to predict the most reactive site on the tetrazolate anion without calculating the full reaction pathway.
-
Methodology: The electronic properties of the optimized tetrazolate anion are analyzed. Various indices can be used, including Natural Bond Orbital (NBO) charges, Mulliken charges, or the values of the Highest Occupied Molecular Orbital (HOMO). The nitrogen atom with the greater negative charge or larger HOMO coefficient is predicted to be more nucleophilic and thus the preferred site of alkylation.
-
Causality: This approach provides a rapid, qualitative prediction based on the inherent electronic structure of the nucleophile. While computationally inexpensive, it neglects the crucial role of the electrophile and the steric environment of the transition state, which can sometimes lead to incorrect predictions.
Part 3: A Validated Case Study: N-Benzoyl 5-(Aminomethyl)Tetrazole
To demonstrate the predictive power of DFT, we will analyze a published study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide.[2][5] This case provides a self-validating system where computational predictions can be directly compared with robust experimental data.
Experimental Outcome The reaction was performed using K₂CO₃ as the base, yielding a mixture of two regioisomers. After purification and characterization by ¹H and ¹³C NMR, the product distribution was determined.[2]
| Regioisomer | Experimental Yield |
| 1,5-Disubstituted (N1) | 45% |
| 2,5-Disubstituted (N2) | 55% |
The experiment shows a slight preference for the N2-alkylated product, but the N1 isomer is formed in a substantial amount, highlighting the challenge in achieving high selectivity.
Computational Analysis The study employed DFT calculations at the B3LYP/6-31G(d) level of theory, including a solvent model (IEFPCM for water), to rationalize the observed outcome.[2] By calculating the total energies of the deprotonated N1 and N2 tautomers of the starting material, they could infer the relative nucleophilicity.
| Parameter | N1 Anion | N2 Anion | Energy Difference |
| Total Energy (a.u.) | -931.328 | -931.332 | -2.51 kcal/mol |
| Dipole Moment (Debye) | 12.01 | 9.01 | - |
| HOMO Energy (eV) | -2.04 | -2.53 | - |
| LUMO Energy (eV) | 0.81 | 0.46 | - |
Data synthesized from the findings in Belhani et al., 2021.[2]
The calculations show that the N2 anion is thermodynamically more stable by 2.51 kcal/mol . This lower energy suggests it is the more abundant anionic species in solution. Furthermore, analysis of reactivity indices often correlates higher HOMO energy with greater nucleophilicity. In this specific case, the N1 anion has a significantly higher HOMO energy, suggesting it is electronically more reactive.
This creates a classic scenario: the more stable (and abundant) N2 anion is less intrinsically reactive than the less stable (and less abundant) N1 anion. The final 55:45 product ratio is a result of this delicate balance between anion stability/concentration and intrinsic nucleophilicity, a nuance that DFT successfully captures and explains. The slight majority of the N2 product is consistent with it being the more stable and abundant reactive intermediate.[5]
Part 4: Practical Protocols for Prediction and Validation
Protocol 1: In Silico Prediction Workflow using DFT
This protocol outlines the steps for a kinetic analysis, which is generally the most robust predictive model.
-
Structure Preparation: Build the 5-substituted-1H-tetrazole and the alkylating agent in a molecular editor (e.g., GaussView).
-
Anion Optimization: Deprotonate the tetrazole at N1 and N2 to create two separate anionic structures. Perform geometry optimization and frequency calculations on both anions in the desired solvent model (e.g., using the Opt Freq IEFPCM(Solvent=...) keywords in Gaussian). Confirm no imaginary frequencies exist.
-
Product Optimization: Optimize the geometry of the final N1- and N2-alkylated products using the same level of theory and solvent model.
-
Transition State Search: For both the N1 and N2 pathways, set up a transition state search (e.g., Opt=(TS,CalcFC,NoEigentest)). The starting geometry should be an approximation of the anion approaching the electrophile at the point of bond formation.
-
TS Validation: Perform a frequency calculation on the located TS structures. A valid transition state will have exactly one imaginary frequency corresponding to the bond-forming/breaking process.
-
Energy Calculation: Calculate the Gibbs free energies of the reactants (anion + electrophile), transition states, and products. The activation energy (ΔG‡) is the difference between the energy of the transition state and the reactants.
-
Analysis: Compare the ΔG‡ for the N1 and N2 pathways. The pathway with the lower barrier corresponds to the kinetic product.
Caption: A streamlined workflow for predicting regioselectivity using DFT transition state analysis.
Protocol 2: Experimental N-Alkylation and Analysis
This is a representative procedure based on common literature methods.[2]
-
Reaction Setup: To a solution of the 5-substituted-1H-tetrazole (1.0 eq) in a suitable solvent (e.g., DMF or Acetonitrile) is added a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Addition of Electrophile: The alkylating agent (e.g., an alkyl halide, 1.1 eq) is added, and the mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., Ethyl Acetate). The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Analysis: The crude product mixture is analyzed by ¹H NMR to determine the regioisomeric ratio. The chemical shifts of protons near the site of alkylation, particularly on the substituent or the alkyl group itself, are typically distinct for the N1 and N2 isomers.
-
Purification: The regioisomers are separated by column chromatography on silica gel for individual characterization. The ¹³C NMR chemical shift of the tetrazole ring carbon is a key diagnostic tool: the signal for 2,5-disubstituted tetrazoles is typically deshielded by 9-12 ppm relative to the corresponding 1,5-isomer.[2]
Conclusion: From Calculation to Confirmation
The prediction of N-alkylation regioselectivity in 1H-tetrazoles is a prime example of where computational chemistry can provide immense value to the synthetic chemist. By moving beyond simple reactivity indices to the more rigorous analysis of transition state energies, DFT can reliably forecast the outcomes of these often-ambiguous reactions. The true power of this approach lies in its synergy with experimental work. DFT provides the mechanistic rationale for observed outcomes and allows for the in silico screening of different substituents, electrophiles, and even solvents to identify conditions that favor the desired regioisomer before a single experiment is run. This self-validating system of prediction and verification accelerates the drug development process, saving valuable time and resources while deepening our fundamental understanding of chemical reactivity.
References
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- Belhani, B., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021(2), M1223. [Link]
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]
- Jorner, K., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. [Link]
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- Nakliang, P., et al. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers, 8(18), 5165-5181. [Link]
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
- Chretien, J-M., et al. (2018). Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide.
- Various Authors. (Year N/A). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5.
- Various Authors. (2025). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
- Gaponik, P. N., & Ivashkevich, O. A. (2006).
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- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
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- El-Faham, A., et al. (2018). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[6][7][8]triazolo[1,5-a]quinazolines. Molecules, 23(11), 2779. [Link]
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- Fischer, N., et al. (2011). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 50(23), 12341-12351. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1H-Tetrazole
This document provides essential procedural guidance for the safe handling and disposal of 1H-Tetrazole. It is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure the highest degree of technical accuracy and trustworthiness. The primary directive of this guide is to ensure personnel safety and environmental compliance by emphasizing the extreme hazards of this compound and outlining the mandatory procedures for its disposal.
Uncompromising Safety: Understanding the Extreme Hazards of this compound
This compound is a high-nitrogen heterocyclic compound whose structure confers significant energetic properties. A thorough understanding of its hazard profile is not merely a regulatory formality; it is the foundation of safe laboratory practice. The risks associated with this compound are acute and severe, demanding meticulous adherence to safety protocols.
The compound is a white to light-yellow crystalline powder that presents a triad of hazards: it is explosive, reactive, and toxic.[1][2][3] The primary and most dangerous characteristic is its potential to explode when subjected to shock, friction, or heat.[1][3] This is not a low-order deflagration but a blast hazard, meaning the entire mass can detonate instantaneously.[1][3] Decomposition begins at elevated temperatures and can become rapid and explosive above its melting point of 155-157°C, releasing toxic nitrogen oxides.[1][3]
Furthermore, this compound reacts violently with strong oxidizing agents and can form highly shock-sensitive explosive salts upon contact with certain metals.[1][3] Its high nitrogen content (80% by mass) is a key contributor to its instability and energetic nature.[4]
| Hazard Category | Description | Supporting Sources |
| Explosive | Presents an extreme risk of explosion from shock, friction, fire, or heat. The primary hazard is from the blast effect. | [1][3][5] |
| Reactivity | Reacts violently with strong oxidizers. Forms shock-sensitive explosive salts with some active metals. Reacts with acids to release toxic gas and heat. | [1][3] |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[2] Emits toxic and corrosive nitrogen oxides upon heating and decomposition. | [1][2][3] |
| Flammability | Classified as a flammable solid. | [2][6] |
Given these properties, attempted chemical neutralization in a standard laboratory setting by non-specialized personnel is strongly discouraged . The risk of initiating an uncontrolled, explosive decomposition or producing equally hazardous byproducts (such as hydrazoic acid from azide-containing waste streams) is unacceptably high.[7][8] Therefore, the core principle of this guide is that all this compound waste must be handled by professional, certified hazardous waste disposal services.
The Core Principle: Professional Disposal is Mandatory
Due to the extreme and unpredictable hazards outlined above, there is no universally recognized, safe, and validated protocol for the chemical deactivation of this compound at the laboratory bench scale. The potential for a catastrophic incident far outweighs any perceived benefit of in-lab treatment.
The only acceptable and safe disposal pathway for this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
This mandatory approach is a self-validating system of safety. It transfers the risk of handling this energetic material to specialists who have the engineered controls, specialized equipment (like bomb disposal units), and regulatory permits to manage and destroy explosive chemical waste safely.
Disposal Decision and Waste Segregation Workflow
Proper disposal begins with correct segregation at the point of generation. Mixing this compound waste with other waste streams is a serious safety violation that can have catastrophic consequences. The following workflow must be followed to ensure proper segregation for EHS collection.
Caption: Waste Segregation Workflow for this compound.
Protocol: Preparing this compound Waste for EHS Collection
This protocol provides the step-by-step methodology for safely accumulating and preparing this compound waste for professional disposal.
4.1. Personal Protective Equipment (PPE)
Before handling this compound in any form, the following minimum PPE is required:
-
Eye Protection: Tightly fitting chemical safety goggles with side shields.[1]
-
Hand Protection: Compatible chemical-resistant gloves (inspect before use).[1]
-
Body Protection: A flame-resistant laboratory coat.[1]
-
Additional Protection: When handling solid this compound or in situations with a risk of splashing or dust formation, a face shield and appropriate respiratory protection should be used.[1][9] All handling of solid this compound must be performed within a certified chemical fume hood.
4.2. Waste Accumulation and Labeling Procedure
The following workflow details the process for packaging and labeling waste for EHS collection.
Caption: Step-by-step process for waste packaging and labeling.
Causality Behind Key Choices:
-
Avoiding Metal Containers: this compound can react with some active metals to form new materials that are shock-sensitive explosives.[1][3] Using plastic or glass containers mitigates this risk.
-
Listing All Constituents: Accurate labeling is critical for the safety of EHS personnel.[10] It allows them to consolidate waste safely and select the correct ultimate disposal method (e.g., incineration, chemical treatment).
-
Keeping Containers Closed: This prevents the release of vapors and protects the waste from contamination, which could lead to unknown and dangerous reactions.[10]
-
Satellite Accumulation Area (SAA): Storing waste at or near the point of generation in a designated SAA is a regulatory requirement that enhances safety and accountability.[10][11]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
5.1. Spill Response (Solid or Liquid)
-
ALERT & EVACUATE: Alert personnel in the immediate area. Evacuate the laboratory, closing the doors behind you.
-
REMOVE IGNITION SOURCES: If safe to do so, turn off any nearby ignition sources.[1][9]
-
NOTIFY: Notify your supervisor and your institution's EHS emergency line immediately.
-
DO NOT ATTEMPT CLEANUP: Do not attempt to clean up a spill of this compound, especially if it is a solid. The friction from sweeping or wiping could cause an explosion. Await the arrival of the trained emergency response team.
-
SECURE AREA: Prevent unauthorized re-entry until the area is cleared by EHS.
5.2. Personal Exposure
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |
References
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- 1-H-TETRAZOLE - Bio-Fine. [Link]
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- Phase Transition and Chemical Reactivity of this compound under High Pressure up to 100 GPa - ResearchG
- Management of Chemicals - Prudent Practices in the Labor
- Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling - University of California, Berkeley. [Link]
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- tetrazole synthesis from a nitrile and azide - labor
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- Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides - epa nepis. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Tetrazole
Welcome, researchers and innovators. In our pursuit of scientific advancement, the responsible and safe handling of highly energetic and toxic compounds is paramount. 1H-Tetrazole is one such compound. While invaluable in various synthetic pathways, particularly in pharmaceutical development, its hazardous properties demand our utmost respect and a meticulous approach to safety. This guide moves beyond a simple checklist, providing you with the rationale behind each safety protocol, empowering you to make informed decisions that ensure your well-being and the integrity of your research.
The dual-threat nature of this compound—its potential for explosive decomposition and its high acute toxicity—dictates that we treat it with a level of caution exceeding that for typical laboratory reagents. This is not merely a flammable or toxic solid; it is classified as a Division 1.1 explosive, meaning it presents a mass explosion hazard.[1][2][3] This guide is structured to build your safety plan from the ground up, ensuring every action is deliberate and protected.
Part 1: The 'Why' - Understanding the Core Hazards
Before we can select the appropriate Personal Protective Equipment (PPE), we must first deeply understand the risks we are mitigating. The necessity for stringent controls becomes self-evident when we analyze the specific hazards of this compound.
-
Primary Hazard: Explosive Instability: this compound is dangerously sensitive to heat, shock, and friction.[1][3] It can decompose explosively when heated above its melting point of 155-157°C.[1] The primary danger is not from fragmentation but from the blast effect of a near-instantaneous mass explosion.[1][3] This property governs our handling procedures, mandating the avoidance of ignition sources, static discharge, and physical impact.
-
Secondary Hazard: Acute Toxicity: This compound is classified as acutely toxic via inhalation, dermal contact, and ingestion.[4][5] Exposure can lead to serious health consequences, with symptoms including severe irritation, burns, and potential damage to the respiratory and gastrointestinal tracts.[6] This toxicity dictates the need for a complete barrier between you and the chemical.
-
Tertiary Hazard: Flammable Solid: this compound is also a highly flammable solid.[4][5] This property, combined with its explosive nature, means that any ignition source could lead to a catastrophic event.
Part 2: The Core Protocol - A Multi-Level PPE Strategy
A one-size-fits-all approach to PPE is insufficient for a compound this hazardous. We will employ a tiered, task-based strategy. The following table summarizes the required PPE for various laboratory operations.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Special Equipment |
| Storage & Transport (in lab) | Any | Safety Glasses with Side Shields | Nitrile Gloves | Flame-Resistant (FR) Lab Coat | Not Required | N/A |
| Weighing & Transfer (Solid) | < 1g | Tightly-fitting Chemical Splash Goggles & Full Face Shield | Double-layered Nitrile Gloves | Flame-Resistant (FR) Lab Coat over long-sleeved clothing | N95 Respirator (or higher) | Grounded equipment, non-sparking tools |
| Working with Dilute Solutions | < 100 mL | Tightly-fitting Chemical Splash Goggles | Chemical-resistant Gloves (rated for solvent) | Flame-Resistant (FR) Lab Coat | Required if not in a certified chemical fume hood | N/A |
| Running Reactions (Heating/Stirring) | < 1g | Tightly-fitting Chemical Splash Goggles & Full Face Shield | Double-layered Nitrile Gloves | Flame-Resistant (FR) Lab Coat | Required; work must be done in a certified chemical fume hood | Blast Shield (Mandatory) |
| Spill Cleanup | Any | Tightly-fitting Chemical Splash Goggles & Full Face Shield | Heavy-duty Chemical-resistant Gloves | Flame-Resistant Coveralls | Full-face Respirator with appropriate cartridges | Non-sparking tools, explosives-rated waste container |
| Any Operation | > 1g | Consult EHS - Specialized containment required | Consult EHS | Consult EHS | Consult EHS | Consult EHS - Remote handling may be necessary |
Step-by-Step PPE Selection and Use: A Self-Validating System
1. Foundational Layer (Required for ALL handling of uncontained this compound):
-
Body Protection: A flame-resistant (FR) lab coat is mandatory. Standard cotton or polyester-blend lab coats are flammable and offer insufficient protection. The FR coat should be worn over long-sleeved pants and shirts made of natural fibers.
-
Eye Protection: Tightly-fitting chemical splash goggles are the minimum requirement.[1] Standard safety glasses leave gaps and are not adequate to protect from the fine dust of this compound.
-
Hand Protection: Wear double-layered nitrile gloves. Inspect the outer glove for any signs of degradation or punctures before every use.[2][7] Develop a strict glove removal technique to avoid cross-contamination.[2]
-
Footwear: Fully enclosed, chemical-resistant leather or rubber shoes must be worn.
2. Task-Specific Enhancements:
-
Handling Solids: When weighing or transferring solid this compound, the risk of aerosolization is high.
-
Add a full face shield over your splash goggles to protect your entire face.[4][5]
-
Add respiratory protection. At a minimum, an N95-rated respirator should be used to prevent inhalation of fine particles. All work must be conducted in a certified chemical fume hood or a glove box to contain any dust.[4][7]
-
-
Heating or Agitating: Any process that introduces energy into the system—such as heating, grinding, or even vigorous stirring—dramatically increases the risk of explosive decomposition.
The following workflow provides a visual guide to the PPE selection process.
Caption: PPE Selection Workflow for this compound Handling.
Part 3: Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal procedures.
Step-by-Step Handling Protocol (Small Scale, <1g Solid Transfer)
-
Area Preparation:
-
Ensure the certified chemical fume hood sash is at the lowest practical height.
-
Place a blast shield in front of the work area.
-
Remove all unnecessary items, especially flammable materials and sources of ignition.[4][7]
-
Ground all equipment, including the balance and receiving vessel, to prevent static discharge.[4][5]
-
Post clear warning signs indicating the handling of a highly toxic explosive.
-
-
Donning PPE: Don your protective equipment in the following order: inner gloves, FR lab coat, respiratory protection (perform a seal check), splash goggles, face shield, outer gloves.
-
Chemical Handling:
-
Post-Handling:
-
Clean all tools and the work surface meticulously according to your lab's SOP for hazardous materials.
-
Tightly seal the this compound container and return it to its designated fireproof storage location.[4]
-
-
Doffing PPE: Remove PPE in an order that prevents cross-contamination. Typically: outer gloves, face shield, goggles, FR lab coat, respirator, inner gloves. Wash hands thoroughly with soap and water immediately after.[4]
Waste Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or down the drain.[4][7]
-
Segregation: All waste contaminated with this compound (gloves, wipes, spatulas, empty containers) must be treated as explosive and acutely toxic hazardous waste.
-
Containment: Place all contaminated solid waste into a designated, clearly labeled, sealed container. Do not mix with other waste streams.
-
EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) department for specific instructions and to schedule a pickup. Explosive waste often requires specialized disposal procedures.[8]
-
Empty Containers: Handle empty containers with care, as they may contain flammable and toxic residue.[4] They must be disposed of through the same hazardous waste stream.
By integrating this expert-level understanding of the hazards with a meticulous, multi-layered PPE and handling strategy, you can confidently and safely utilize this compound in your critical research. Your safety is non-negotiable.
References
- MATERIAL SAFETY DATA SHEET - this compound. Giant Chem Solutions. [Link]
- Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydr
- This compound - (For DNA Synthesis) MSDS. Oxford Lab Fine Chem LLP. [Link]
- This compound (FOR DNA SYNTHESIS) (AMIDITE ACTIVATOR) Safety Data Sheet.
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. giantchemsolutions.com [giantchemsolutions.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
